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Core Science & Biosynthesis

Foundational

What is N'-hydroxy-4-propoxybenzenecarboximidamide

An In-Depth Technical Guide to N'-hydroxy-4-propoxybenzenecarboximidamide: Synthesis, Characterization, and Therapeutic Potential Abstract This technical guide provides a comprehensive scientific overview of N'-hydroxy-4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N'-hydroxy-4-propoxybenzenecarboximidamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of N'-hydroxy-4-propoxybenzenecarboximidamide, a small molecule of significant interest to the drug discovery and medicinal chemistry sectors. While specific research on this exact molecule is nascent, its structural motifs—the benzamidoxime core and the 4-propoxy substituent—allow for robust postulation of its synthesis, mechanism of action, and therapeutic potential. This document, written from the perspective of a Senior Application Scientist, synthesizes information from analogous compounds to present a viable framework for its development. We will explore a proposed synthetic pathway, detailed protocols for characterization and in-vitro evaluation, a hypothesized mechanism of action centered on metalloenzyme inhibition, and critical safety considerations. This guide is intended to serve as a foundational resource for researchers initiating projects involving this or structurally related compounds.

Core Scientific Profile: Understanding the Molecule

Chemical Identity and Physicochemical Properties

N'-hydroxy-4-propoxybenzenecarboximidamide belongs to the class of N-hydroxyguanidines, specifically a benzamidoxime derivative. The core structure consists of a benzene ring substituted with a propoxy group at the para (4) position and a carboximidamide group, where the imine nitrogen is hydroxylated. This N-hydroxy functionality is critical to its postulated biological activity.

PropertyValueSource / Method
IUPAC Name N'-hydroxy-4-propoxybenzenecarboximidamide-
Molecular Formula C₁₀H₁₄N₂O₂Calculated
Molecular Weight 194.23 g/mol Calculated
Canonical SMILES CCCCOC1=CC=C(C=C1)C(=NO)N-
Predicted LogP ~2.0 - 2.5Estimation based on analogs[1][2]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds[3][4]
The Benzamidoxime Scaffold: A Privileged Pharmacophore

The N'-hydroxycarboximidamide (amidoxime) moiety is a cornerstone of this molecule's potential. In medicinal chemistry, this functional group is recognized as a versatile pharmacophore with several key features:

  • Metalloenzyme Inhibition: The N-hydroxy group is an effective chelator of divalent metal ions, particularly zinc (Zn²⁺), found in the active sites of many enzymes. This makes amidoximes potent inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[5][6]

  • Bioisostere: It can act as a bioisosteric replacement for carboxylic acids or hydroxamic acids, offering altered pharmacokinetic profiles while retaining key binding interactions.

  • Prodrug Potential: Amidoximes are well-known prodrugs of amidines, which are themselves biologically active. This conversion can occur in vivo, broadening the potential therapeutic applications.

Significance of the 4-Propoxy Substitution

The choice of a propoxy group at the para-position is a deliberate design element that modulates the molecule's drug-like properties. Compared to an unsubstituted or methoxy-substituted analog[1], the propoxy chain:

  • Increases Lipophilicity: This enhancement of the molecule's "greasiness" can improve its ability to cross cell membranes, a critical factor for reaching intracellular targets.

  • Modulates Metabolism: The alkyl chain may influence interactions with metabolic enzymes, potentially altering the compound's half-life and clearance rate.

  • Impacts Solubility: While increasing lipophilicity, the propoxy group can decrease aqueous solubility. This trade-off is a central challenge in drug development, often requiring formulation strategies to overcome.

Proposed Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the amidoxime group, leading back to the corresponding nitrile and hydroxylamine. The 4-propoxybenzonitrile intermediate can be derived from 4-hydroxybenzonitrile via a standard Williamson ether synthesis.

G Target N'-hydroxy-4-propoxybenzenecarboximidamide Intermediate1 4-Propoxybenzonitrile Target->Intermediate1 Amidoxime Formation Intermediate2 Hydroxylamine Target->Intermediate2 Amidoxime Formation StartingMaterial1 4-Hydroxybenzonitrile Intermediate1->StartingMaterial1 Williamson Ether Synthesis StartingMaterial2 1-Bromopropane Intermediate1->StartingMaterial2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis for N'-hydroxy-4-propoxybenzenecarboximidamide.

Step-by-Step Synthetic Protocol

Expert Rationale: This two-step protocol is designed for efficiency and high yield. The Williamson ether synthesis (Step 1) is a classic, reliable method for forming ether linkages. The subsequent conversion of the nitrile to the amidoxime (Step 2) is also a standard, well-documented transformation.

Step 1: Synthesis of 4-Propoxybenzonitrile

  • To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and maintain with stirring for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-propoxybenzonitrile.

Step 2: Synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide

  • Prepare a solution of hydroxylamine hydrochloride (2.0 eq) and sodium bicarbonate (2.0 eq) in aqueous ethanol (e.g., 80% EtOH).

  • Stir this mixture for 20-30 minutes at room temperature to generate free hydroxylamine in situ.

  • Add the 4-propoxybenzonitrile (1.0 eq) from Step 1 to the hydroxylamine solution.

  • Reflux the reaction mixture for 12-24 hours, monitoring progress by TLC.

  • Upon completion, cool the reaction mixture and reduce the volume of ethanol via rotary evaporation.

  • The product may precipitate upon cooling or addition of water. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N'-hydroxy-4-propoxybenzenecarboximidamide.

Purification and Characterization Workflow

A self-validating workflow is essential to confirm the identity and purity of the final compound. This involves chromatographic purification followed by spectroscopic analysis.

G cluster_purification Purification cluster_characterization Characterization Crude Crude Product (from Synthesis) HPLC Preparative HPLC or Column Chromatography Crude->HPLC Fractions Collect Pure Fractions HPLC->Fractions Evap Solvent Evaporation Fractions->Evap Pure Pure Compound (>95%) Evap->Pure NMR ¹H and ¹³C NMR Pure->NMR MS High-Resolution Mass Spectrometry (HRMS) Pure->MS Final Structure & Purity Confirmed NMR->Final MS->Final

Caption: Standard workflow for the purification and characterization of the target compound.

Postulated Mechanism of Action and Therapeutic Applications

Hypothesis: Inhibition of Zinc-Dependent Histone Deacetylases (HDACs)

The primary hypothesized mechanism of action for N'-hydroxy-4-propoxybenzenecarboximidamide is the inhibition of zinc-dependent enzymes, particularly HDACs.[5][6] This is a well-established paradigm for hydroxamate- and benzamide-containing molecules.[5][7][9]

  • Zinc Chelation: The amidoxime group is positioned to form a bidentate coordination complex with the Zn²⁺ ion in the HDAC active site.

  • Surface Recognition: The 4-propoxy-substituted phenyl ring extends towards the surface of the enzyme, where it can form hydrophobic and van der Waals interactions with residues lining the active site channel. The length and lipophilicity of the propoxy group are critical for optimizing this binding and achieving isoform selectivity.

Signaling Pathway: HDAC Inhibition and Gene Expression

HDACs play a crucial role in gene regulation by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, repressing gene transcription. By inhibiting HDACs, N'-hydroxy-4-propoxybenzenecarboximidamide would be expected to cause hyperacetylation of histones, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[9]

G Molecule N'-hydroxy-4-propoxy- benzenecarboximidamide HDAC HDAC Enzyme (with Zn²⁺) Molecule->HDAC Inhibition Histones Histones (Acetylated) HDAC->Histones Deacetylation Deacetylated Histones (Deacetylated) Histones->Deacetylated Chromatin_Open Open Chromatin (Gene Expression) Histones->Chromatin_Open Chromatin_Closed Condensed Chromatin (Gene Silencing) Deacetylated->Chromatin_Closed Apoptosis Apoptosis, Cell Cycle Arrest, Differentiation Chromatin_Open->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition leading to cellular effects.

Potential Therapeutic Areas

Based on the established roles of HDAC inhibitors, N'-hydroxy-4-propoxybenzenecarboximidamide could be investigated in several therapeutic areas:[10]

  • Oncology: For the treatment of various cancers, including T-cell lymphomas and potentially solid tumors.[5][9]

  • Neurodegenerative Diseases: Targeting HDACs has shown promise in models of Huntington's and Alzheimer's disease.

  • Inflammatory Disorders: Due to the role of HDACs in regulating inflammatory gene expression.

Preclinical Evaluation Workflow

Protocol: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

Expert Rationale: This protocol provides a robust, self-validating system for determining the inhibitory potency (IC₅₀) of the compound. It includes positive and negative controls to ensure the assay is performing correctly and that any observed inhibition is due to the test compound. The fluorometric readout offers high sensitivity and a wide dynamic range.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • HDAC Enzyme: Dilute recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6) in assay buffer to the desired working concentration.

    • Substrate: Use a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Dilute to a working concentration in assay buffer.

    • Test Compound: Prepare a stock solution of N'-hydroxy-4-propoxybenzenecarboximidamide in DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer.

    • Developer Solution: Prepare the developer solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A for the 'no enzyme' control) as per the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of each concentration of the diluted test compound to respective wells.

    • Add 5 µL of assay buffer with DMSO (vehicle control) to control wells.

    • Add 5 µL of a known HDAC inhibitor (e.g., SAHA, Vorinostat) as a positive control.

    • Add 20 µL of the diluted HDAC enzyme solution to all wells except the 'no enzyme' blank. Add 20 µL of assay buffer to the blank.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Incubate the plate at 37 °C for 60 minutes, protected from light.

    • Stop the reaction by adding 50 µL of the developer solution to all wells.

    • Incubate at room temperature for 15-20 minutes to allow the fluorescent signal to develop.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

    • Subtract the background fluorescence from the 'no enzyme' blank wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTargetIC₅₀ (nM) [Example]
N'-hydroxy-4-propoxybenzenecarboximidamide HDAC1To be determined
N'-hydroxy-4-propoxybenzenecarboximidamide HDAC6To be determined
SAHA (Control) Pan-HDAC~50 nM

Safety and Handling

While no specific safety data sheet (SDS) exists for N'-hydroxy-4-propoxybenzenecarboximidamide, data from analogous compounds like N'-Hydroxybenzenecarboximidamide can provide a baseline for handling procedures.[11]

  • Hazard Identification: Assumed to be hazardous. May be harmful if swallowed (Acute oral toxicity Category 3/4).[11] Causes skin and serious eye irritation (Category 2).[11][12] May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles compliant with OSHA or EN166 standards.[13]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[13]

    • Respiratory Protection: Use only under a chemical fume hood. Avoid dust formation.[11]

  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid ingestion and inhalation.[11]

  • Storage: Store locked up in a cool, dry, well-ventilated area away from incompatible substances.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion and Future Directions

N'-hydroxy-4-propoxybenzenecarboximidamide is a compound with significant, albeit currently theoretical, potential as a therapeutic agent, likely acting as a metalloenzyme inhibitor. The strategic inclusion of the benzamidoxime core and the 4-propoxy side chain provides a strong rationale for its investigation as an HDAC inhibitor for applications in oncology and other disease areas. The synthetic and analytical protocols outlined in this guide provide a clear and actionable path for researchers to synthesize, purify, and perform initial biological evaluations of this promising molecule. Future work should focus on executing the proposed synthesis, confirming its structure, and performing broad screening against a panel of zinc-dependent enzymes to fully elucidate its biological activity and selectivity profile.

References

  • N-Hydroxy-4-(hydroxymethyl)benzimidamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed, National Center for Biotechnology Information. Available from: [Link]

  • N'-Hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide, 95%, Thermo Scientific. Fisher Scientific. Available from: [Link]

  • N'-hydroxy-4-[3-[4-(n-hydroxycarbamimidoyl)phenoxy]propoxy]benzamidine. PubChemLite, Université du Luxembourg. Available from: [Link]

  • N-Hydroxy-4-methoxybenzamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2- oxoethyl)benzamide (HPOB) Through Retroanalysis. ScholarWorks. Available from: [Link]

  • N'-hydroxy-4-methoxybenzene-1-carboximidamide. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. National Center for Biotechnology Information. Available from: [Link]

  • N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. National Center for Biotechnology Information. Available from: [Link]

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Thieme Chemistry. Available from: [Link]

  • N-Hydroxybenzenecarboximidamide Properties. U.S. Environmental Protection Agency. Available from: [Link]

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Semantic Scholar. Available from: [Link]

  • Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. OAE Publishing Inc. Available from: [Link]

  • Public summary of opinion on orphan designation - N-Hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino) benzamide for the treatment of meningioma. European Medicines Agency. Available from: [Link]

  • Benzenecarboximidamide, N-hydroxy-4-nitro-. U.S. Environmental Protection Agency. Available from: [Link]

  • N-(4-HYDROXYPHENYL)-N-METHYLBENZENESULFONAMIDE. Molbase. Available from: [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI. Available from: [Link]

  • Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide. ConcienciaDigital. Available from: [Link]

  • Drug Discovery Services. Provid Pharmaceuticals. Available from: [Link]

  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Bentham Science. Available from: [Link]

  • 4-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

  • Process for the preparation of hydroxyamides. European Patent Office. Available from: [Link]

  • 4-Hydroxybenzamide. NIST WebBook. Available from: [Link]

  • N-carbamimidoyl-4 and (E)-4-benzenesulfonamides; biological study, DFT, molecular docking. Indian Journal of Chemistry. Available from: [Link]

Sources

Exploratory

Structure Elucidation of N'-hydroxy-4-propoxybenzenecarboximidamide: A Technical Guide

Executive Summary Target Molecule: N'-hydroxy-4-propoxybenzenecarboximidamide CAS Registry Number: 145259-49-0 Molecular Formula: C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: N'-hydroxy-4-propoxybenzenecarboximidamide CAS Registry Number: 145259-49-0 Molecular Formula: Cngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


H

N

O

Molecular Weight: 194.23 g/mol Synonyms: 4-Propoxybenzamidoxime, p-Propoxybenzamidoxime[1]

This technical guide provides a comprehensive framework for the structural elucidation of N'-hydroxy-4-propoxybenzenecarboximidamide.[1] Designed for medicinal chemists and analytical scientists, this document details the specific spectroscopic signatures (NMR, MS, IR) required to unequivocally validate this compound.[1] The guide emphasizes the differentiation of the amidoxime functionality from potential nitrile precursors and amide hydrolysis byproducts.[1]

Synthesis Context & Impurity Profile

Understanding the synthetic origin is critical for anticipating impurities during structural characterization.[1] This molecule is typically synthesized via the nucleophilic addition of hydroxylamine to 4-propoxybenzonitrile.[1]

Synthetic Pathway

The reaction proceeds through the attack of hydroxylamine on the nitrile carbon, forming the amidoxime.[1]

Synthesis Precursor 4-Propoxybenzonitrile (C10H11NO) Product N'-hydroxy-4-propoxy- benzenecarboximidamide (C10H14N2O2) Precursor->Product Reflux, EtOH/H2O Reagent Hydroxylamine (NH2OH·HCl + Base) Reagent->Product Impurity 4-Propoxybenzamide (Hydrolysis Byproduct) Product->Impurity Over-hydrolysis

Figure 1: Synthetic pathway and potential hydrolysis impurity.[1]

Mass Spectrometry (HRMS) Analysis

High-Resolution Mass Spectrometry (HRMS) provides the first line of evidence for the molecular formula.[1]

Ionization & Fragmentation[2]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1]

  • Theoretical [M+H]

    
    : 
    
    
    
    195.1134.
  • Key Fragmentation Pathways (MS/MS):

    • Loss of Oxygen:

      
       (Characteristic of N-oxides/amidoximes).[1]
      
    • Loss of Ammonia/Hydroxylamine: Cleavage of the amidoxime headgroup.[1]

    • Propyl Chain Cleavage: Loss of

      
       fragment (
      
      
      
      ).[1]
Ion SpeciesTheoretical

Interpretation

195.1134Protonated Molecular Ion

217.0953Sodium Adduct

389.2189Protonated Dimer (Common in amidoximes)

Infrared Spectroscopy (FT-IR)

IR confirms the conversion of the nitrile group (


, 

cm

) to the amidoxime functionality.[1]
  • Absence of Nitrile: The sharp peak at 2220 cm

    
     must be absent.[1]
    
  • N-H / O-H Region (3500–3100 cm

    
    ): 
    
    • Broad absorption band due to O-H stretching (

      
       cm
      
      
      
      ).
    • Sharp spikes for N-H asymmetric/symmetric stretching (

      
       cm
      
      
      
      ).
  • C=N Stretch (1680–1640 cm

    
    ):  Characteristic of the imine bond in the amidoxime.[1]
    
  • Ether Linkage (1260–1240 cm

    
    ):  Strong Ar-O-C asymmetric stretch.[1]
    

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the definitive tool for establishing connectivity and stereochemistry.[1]

H NMR (Proton) Assignment

Solvent: DMSO-d


 (Preferred for observing exchangeable OH/NH

protons).[1]
Position

(ppm)
MultiplicityIntegralAssignment Logic
NH

5.70 - 5.90Broad Singlet2HAmidoxime amino protons (D

O exchangeable).[1]
OH 9.40 - 9.60Broad Singlet1HAmidoxime hydroxyl proton (D

O exchangeable).[1]
Ar-H (2,6) 7.55 - 7.65Doublet (

Hz)
2HOrtho to amidoxime (deshielded by C=N).[1]
Ar-H (3,5) 6.90 - 7.00Doublet (

Hz)
2HOrtho to propoxy (shielded by electron-donating O).[1]
O-CH

3.95 - 4.00Triplet (

Hz)
2HMethylene directly attached to Oxygen.[1]
CH

1.70 - 1.80Sextet/Multiplet2HCentral methylene of propyl chain.[1]
CH

0.95 - 1.05Triplet (

Hz)
3HTerminal methyl group.[1]
C NMR Assignment
  • C=N (Amidoxime):

    
     ppm.[1][2]
    
  • Ar-C-O (Ipso):

    
     ppm (Deshielded by oxygen).[1]
    
  • Ar-C-C=N (Ipso):

    
     ppm.[1]
    
  • Aromatic CH:

    
     ppm (C2,[1]6) and 
    
    
    
    ppm (C3,5).[1]
  • Propyl Chain:

    
     ppm (O-CH
    
    
    
    ),
    
    
    ppm (CH
    
    
    ),
    
    
    ppm (CH
    
    
    ).[1]
2D NMR Workflow

To rigorously prove the structure, the following correlations must be observed:

NMR_Logic cluster_0 Connectivity Logic Propyl Propyl Chain (H-H COSY) Ether Ether Linkage (HMBC: O-CH2 -> Ar-C4) Propyl->Ether Connectivity Core Benzene Ring (H-H COSY: AA'BB') Ether->Core Attachment Head Amidoxime (HMBC: Ar-H2,6 -> C=N) Core->Head Substitution

Figure 2: 2D NMR correlation strategy.[1] COSY confirms the propyl chain and aromatic spin systems.[1] HMBC links the propyl chain to the ring and the ring to the amidoxime carbon.[1]

Stereochemistry (Z vs E Isomerism)

Amidoximes can exist in Z (syn) or E (anti) configurations across the C=N bond.[1]

  • Solid State: Typically exists as the Z-isomer , stabilized by an intramolecular hydrogen bond between the amidoxime Oxygen and the amine Nitrogen.[1]

  • Solution: While the Z-isomer often predominates, equilibration can occur.[1] In DMSO-d

    
    , a single set of peaks usually indicates rapid exchange or a strong preference for the Z-form.[1]
    

Experimental Protocol for Validation

To validate a sample of N'-hydroxy-4-propoxybenzenecarboximidamide, follow this standard operating procedure (SOP):

  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d

    
    .
    
  • Acquisition:

    • Run

      
      H NMR (16 scans).[1] Check for purity >95%.
      
    • Run

      
      C NMR (1024 scans). Confirm carbon count (10 carbons).
      
  • D

    
    O Shake:  Add 1 drop of D
    
    
    
    O to the NMR tube and re-run
    
    
    H NMR.
    • Result: The peaks at 5.7-5.9 ppm (NH

      
      ) and 9.4-9.6 ppm (OH) must disappear. This confirms they are exchangeable protons and not part of the carbon skeleton.
      
  • Melting Point: If solid, measure melting point.[1] Expected range: 120–125 °C (Typical for para-alkoxy benzamidoximes).[1]

References

  • PubChem. N'-hydroxy-4-propoxybenzenecarboximidamide (Compound).[1] National Library of Medicine.[1] [Link][1]

  • Molaid Chemicals. N'-Hydroxy-4-propoxybenzenecarboximidamide - CAS 145259-49-0 Properties.[1][3] [Link][1][4]

  • ResearchGate. Crystal structure of Benzamidoxime (General Structural Analog Reference). [Link]

  • Royal Society of Chemistry. Benzamidoximes: configuration, conformation, and reactivity.[1][5] J. Chem. Soc., Perkin Trans.[5] 2. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract N'-hydroxy-4-propoxybenzenecarboximidamide is a molecule of significant interest within medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N'-hydroxy-4-propoxybenzenecarboximidamide is a molecule of significant interest within medicinal chemistry and materials science, primarily due to the versatile reactivity of the amidoxime functional group. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways to this compound. The document is structured to provide not only detailed, reproducible experimental protocols but also a thorough discussion of the underlying chemical principles and mechanistic insights that govern these transformations. By grounding the practical steps in established theory, this guide aims to empower researchers to not only replicate the synthesis but also to adapt and optimize the procedures for their specific applications. All protocols are designed as self-validating systems, with in-text citations to authoritative sources supporting the key claims and methodologies.

Introduction: The Significance of Amidoximes

Amidoximes, characterized by the R-C(NH₂)=NOH functional group, are a class of compounds with broad utility. They serve as crucial intermediates in the synthesis of various heterocyclic systems and are widely used in the pharmaceutical industry for the development of diverse drug candidates.[1] Furthermore, their ability to chelate metal ions has led to their application in areas such as polymer science and as agents for extracting metals from solutions. The synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide, a substituted aromatic amidoxime, is therefore a process of considerable relevance.

Primary Synthetic Pathway: From Nitrile to Amidoxime

The most direct and widely employed method for the synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide is the addition of hydroxylamine to the corresponding nitrile, 4-propoxybenzonitrile.[2][3] This reaction is a classic example of nucleophilic addition to a nitrile and is known for its efficiency and generally high yields.[2]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile group. The resulting intermediate undergoes proton transfer to yield the final amidoxime product. The use of hydroxylamine can be in its free base form, often generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate or triethylamine, or as an aqueous solution.[2]

Caption: General mechanism for amidoxime formation.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, N'-hydroxy-4-methylbenzimidamide.[4]

Materials:

  • 4-propoxybenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Methanol

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-propoxybenzonitrile (1.0 equivalent) in methanol.

  • To this solution, add hydroxylamine hydrochloride (2.5 equivalents) and sodium carbonate (1.6 equivalents) portion-wise with stirring.

  • Heat the reaction mixture to 60-70°C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate mixture as the eluent to yield N'-hydroxy-4-propoxybenzenecarboximidamide as a solid.

Parameter Condition Rationale
Solvent MethanolGood solubility for reactants and facilitates the reaction.
Base Sodium CarbonateNeutralizes HCl from hydroxylamine hydrochloride to generate free hydroxylamine.[2]
Temperature 60-70°CProvides sufficient energy to overcome the activation barrier without significant side product formation.[2][4]
Reaction Time 4 hoursTypically sufficient for complete conversion as monitored by TLC.[4]
Purification Column ChromatographyEffective for separating the polar product from non-polar impurities.[4]

Synthesis of the Starting Material: 4-Propoxybenzonitrile

The precursor, 4-propoxybenzonitrile, can be synthesized from more readily available starting materials. A common route involves the Williamson ether synthesis to introduce the propoxy group, followed by the conversion of a functional group to the nitrile.

Pathway A: From 4-Hydroxybenzaldehyde

This two-step pathway begins with the propylation of 4-hydroxybenzaldehyde, followed by the conversion of the aldehyde to a nitrile.

Synthesis_Pathway_A Start 4-Hydroxybenzaldehyde Step1 Williamson Ether Synthesis (1-bromopropane, K₂CO₃) Start->Step1 Intermediate 4-Propoxybenzaldehyde Step1->Intermediate Step2 Nitrile Formation (NH₂OH·HCl, then dehydration) Intermediate->Step2 End 4-Propoxybenzonitrile Step2->End

Caption: Synthesis of 4-propoxybenzonitrile from 4-hydroxybenzaldehyde.

Step 1: Synthesis of 4-Propoxybenzaldehyde

This reaction is a classic Williamson ether synthesis.[5]

Experimental Protocol:

  • In a round-bottom flask, combine 4-hydroxybenzaldehyde (1.0 equivalent) and potassium carbonate (an excess) in a suitable solvent like acetone or DMF.

  • Add 1-bromopropane (1.1 equivalents) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, filter the mixture to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude 4-propoxybenzaldehyde can be purified by distillation or column chromatography.

Step 2: Synthesis of 4-Propoxybenzonitrile

The conversion of an aldehyde to a nitrile can be achieved in a one-pot reaction with hydroxylamine hydrochloride.[6][7]

Experimental Protocol:

  • Combine 4-propoxybenzaldehyde (1.0 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a solvent such as DMF.

  • Add a suitable catalyst, such as ferrous sulfate.[6]

  • Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction, filter off the catalyst, and extract the product with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.

  • Purify by column chromatography.

Pathway B: From 4-Hydroxybenzonitrile

A more direct approach involves the direct propylation of 4-hydroxybenzonitrile.

Synthesis_Pathway_B Start 4-Hydroxybenzonitrile Step1 Williamson Ether Synthesis (1-bromopropane, K₂CO₃) Start->Step1 End 4-Propoxybenzonitrile Step1->End

Caption: Synthesis of 4-propoxybenzonitrile from 4-hydroxybenzonitrile.

Experimental Protocol:

The protocol is analogous to the synthesis of 4-propoxybenzaldehyde from 4-hydroxybenzaldehyde described in Pathway A, Step 1, with 4-hydroxybenzonitrile as the starting material.

Pathway Starting Material Number of Steps Advantages Disadvantages
A 4-Hydroxybenzaldehyde2Readily available starting material.Longer reaction sequence.
B 4-Hydroxybenzonitrile1More direct route.Starting material may be less common.

Safety Considerations

  • Hydroxylamine and its salts can be thermally unstable and should be handled with care.[8] Avoid excessive heating.

  • 1-Bromopropane is a hazardous substance; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Standard laboratory safety practices, including the use of safety glasses and gloves, should be followed at all times.

Conclusion

The synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide is most efficiently achieved through the reaction of 4-propoxybenzonitrile with hydroxylamine. The starting nitrile can be readily prepared from either 4-hydroxybenzaldehyde or 4-hydroxybenzonitrile via established synthetic transformations. The protocols provided in this guide are robust and based on well-documented procedures, offering a reliable pathway for the synthesis of this valuable compound. By understanding the underlying chemical principles, researchers can confidently implement and adapt these methods to meet their specific research and development needs.

References

  • WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google P
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. (URL: [Link])

  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google P
  • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of N‐hydroxyimides 1–4. - ResearchGate. (URL: [Link])

  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. (URL: [Link])

  • Figure 1 from Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N' - Semantic Scholar. (URL: [Link])

  • The chemistry of N-hydroxyamidoximes, N-aminoamidoximes, and hydrazidines. - Semantic Scholar. (URL: [Link])

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed. (URL: [Link])

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - UniCA IRIS. (URL: [Link])

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. (URL: [Link])

  • (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (URL: [Link])

  • Synthesis and crystal structure of N'-hydroxy-4- methylbenzimidamide for biological activity - IJRAR.org. (URL: [Link])

  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc - IChemE. (URL: [Link])

  • Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides - ResearchGate. (URL: [Link])

  • Synthesis of multisubstituted carbazol-4-amines from tetrahydrocarbazol-4-one oximes. (URL: [Link])

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (URL: [Link])

  • Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride - Organic Chemistry Research. (URL: [Link])

  • Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. - Ciencia Digital. (URL: [Link])

  • WO2003033458A1 - Process for the preparation of halo-benzonitriles - Google P
  • Synthesis of functionalized benzo[1][3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation - PMC. (URL: [Link])

  • Total Synthesis of Propolisbenzofuran B - PMC - NIH. (URL: [Link])

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC. (URL: [Link])

Sources

Exploratory

Technical Assessment: Potential Biological Activity of N'-hydroxy-4-propoxybenzenecarboximidamide

Part 1: Executive Summary N'-hydroxy-4-propoxybenzenecarboximidamide (referred to herein as Propoxy-BAM ) is a synthetic benzamidoxime derivative serving primarily as a lipophilic prodrug precursor to 4-propoxybenzamidin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N'-hydroxy-4-propoxybenzenecarboximidamide (referred to herein as Propoxy-BAM ) is a synthetic benzamidoxime derivative serving primarily as a lipophilic prodrug precursor to 4-propoxybenzamidine .

In drug development, this molecule represents a strategic "Trojan horse" scaffold. While the active metabolite (the amidine) is a potent serine protease inhibitor, it suffers from poor oral bioavailability due to its high basicity (pKa ~11-12). Propoxy-BAM masks this charge, significantly enhancing membrane permeability. Upon systemic entry, it is rapidly reduced by the Mitochondrial Amidoxime Reducing Component (mARC) to release the active pharmacophore.

Key Biological Potentials:

  • Serine Protease Inhibition: The active metabolite targets trypsin-like enzymes (Thrombin, Factor Xa, Trypsin).

  • Antiprotozoal Activity: Structural homology to pentamidine suggests utility against Trypanosoma and Leishmania species.

  • Nitric Oxide (NO) Donation: Oxidative metabolism can release NO, offering vasorelaxant properties.

Part 2: Chemical Identity & Physicochemical Properties

Understanding the physicochemical shift from the parent amidoxime to the active amidine is crucial for experimental design.

PropertyPropoxy-BAM (Prodrug)4-Propoxybenzamidine (Active)Impact on Biology
Structure Ph-C(=NOH)NH₂Ph-C(=NH)NH₂Amidoxime is neutral; Amidine is cationic.
pKa ~4.5 - 5.5 (Acidic OH)~11.5 (Basic Amidine)Prodrug is un-ionized at physiological pH.
LogP (Est.) 2.1 - 2.50.5 - 1.0 (Ionized)Prodrug has superior passive permeability.
Solubility Moderate (DMSO/EtOH)High (Aqueous buffers)Prodrug requires organic co-solvent for assays.

Part 3: Mechanisms of Action

Bioactivation Pathway (The mARC System)

Propoxy-BAM is biologically inactive against proteases in its native form. It requires reductive activation. This bio-reduction is catalyzed exclusively by the mARC system (mARC1/mARC2) in concert with Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R).

Mechanism:

  • Absorption: Propoxy-BAM crosses the gastrointestinal epithelium via passive diffusion.

  • Reduction: In the liver/kidney mitochondria, the N-O bond is cleaved.

  • Release: 4-propoxybenzamidine is released into systemic circulation.

Target Engagement (Serine Protease Inhibition)

Once reduced, the 4-propoxybenzamidine acts as a competitive inhibitor.

  • Binding Mode: The positively charged amidine group forms a salt bridge with the catalytic aspartate (Asp189 in trypsin) at the bottom of the S1 specificity pocket.

  • Role of Propoxy Group: The 4-propoxy tail extends into the S1' or solvent-accessible region, providing hydrophobic interactions that can enhance affinity over unsubstituted benzamidine.

Visualizing the Pathway

The following diagram illustrates the conversion and target engagement workflow.

BioactivationPathway Prodrug Propoxy-BAM (Amidoxime Prodrug) Metabolite 4-Propoxybenzamidine (Active Cation) Prodrug->Metabolite Reductive cleavage (Liver/Kidney) Enzyme mARC System (mARC + Cyb5 + NADH) Enzyme->Prodrug Catalysis Target Serine Protease (Thrombin/Trypsin) Metabolite->Target Competitive Binding (S1 Pocket) Effect Inhibition of Coagulation/Proteolysis Target->Effect Therapeutic Outcome

Caption: Figure 1. The metabolic activation of Propoxy-BAM by the mitochondrial amidoxime reducing component (mARC) to its active amidine form.

Part 4: Therapeutic Applications

A. Antithrombotic Agents

Benzamidines are the structural core of direct thrombin inhibitors (e.g., Dabigatran). Propoxy-BAM serves as a model for oral anticoagulants .

  • Hypothesis: The propoxy group mimics the hydrophobic side chains found in potent Factor Xa inhibitors, improving potency compared to simple benzamidine.

B. Antimicrobial & Antiprotozoal[4][5][6]
  • Trypanosomiasis: Diamidines (e.g., Pentamidine) are standard treatments but require injection. Propoxy-BAM analogs (mono-amidoximes) are investigated to improve oral delivery. The mechanism involves DNA minor groove binding or mitochondrial potential disruption in the parasite.

  • Bacterial Virulence: Inhibition of bacterial serine proteases (e.g., HtrA) can reduce virulence in pathogens like E. coli or S. aureus.

Part 5: Experimental Protocols

Protocol 1: Chemical Synthesis of Propoxy-BAM

Objective: To generate high-purity substrate for biological assays.

  • Reagents: 4-Propoxybenzonitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq), Sodium Carbonate (Na₂CO₃, 1.5 eq), Ethanol/Water (2:1).

  • Procedure:

    • Dissolve 4-propoxybenzonitrile in EtOH.

    • Add aqueous Na₂CO₃ and NH₂OH·HCl.

    • Reflux at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

    • Workup: Evaporate EtOH. Add cold water to precipitate the product. Filter and recrystallize from EtOH/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for broad singlet at ~9.5 ppm (N-OH) and ~5.7 ppm (NH₂).

    • Mass Spec: [M+H]+ = 195.23.

Protocol 2: In Vitro mARC Reduction Assay

Objective: To verify prodrug activation efficiency.

  • System: Porcine or Human Liver Microsomes (containing mARC/Cyb5/Cyb5R).

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: 50 µM Propoxy-BAM.

    • Cofactor: 1.0 mM NADH (initiates reaction).

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis:

    • Quench with ice-cold Acetonitrile.

    • Centrifuge (10,000g, 10 min).

    • HPLC-UV/MS: Monitor disappearance of Amidoxime (RT ~ early) and appearance of Amidine (RT ~ late, distinct UV max).

Protocol 3: Serine Protease Inhibition (Trypsin Model)

Objective: To quantify the potency (Ki) of the active metabolite. Note: This assay tests the reduced metabolite (4-propoxybenzamidine), not the prodrug directly.

  • Reagents: Bovine Trypsin, Chromogenic Substrate (BAPNA or S-2238).

  • Method:

    • Pre-incubate Trypsin with varying concentrations of 4-propoxybenzamidine (0.1 µM – 100 µM) for 10 min in Tris-HCl buffer (pH 8.0, 10 mM CaCl₂).

    • Add Substrate (BAPNA).

    • Measure Absorbance at 405 nm kinetically for 10 min.

  • Calculation: Plot V0 vs. [I] to determine IC50. Convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).

Part 6: References

  • Clement, B., et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism." Drug Metabolism Reviews. Link

  • Havemeyer, A., et al. (2011). "The mitochondrial amidoxime reducing component (mARC) involves an electron transport chain from NADH to cytochrome b5." Journal of Biological Chemistry. Link

  • Kotthaus, J., et al. (2011). "New prodrugs for the antiprotozoal drug pentamidine." ChemMedChem. Link

  • Plouffe, D., et al. (2008). "In silico screening of the serine protease trypsin for identification of novel inhibitors." Journal of Computer-Aided Molecular Design. Link

  • Steinmetzer, T., & Stürzebecher, J. (2004). "Benzamidine-based serine protease inhibitors: The road from the test tube to the clinic." Current Medicinal Chemistry. Link

Foundational

Predicted mechanism of action of N'-hydroxy-4-propoxybenzenecarboximidamide

Technical Whitepaper: Predicted Mechanism of Action of N'-hydroxy-4-propoxybenzenecarboximidamide Executive Summary N'-hydroxy-4-propoxybenzenecarboximidamide (also known as 4-propoxybenzamidoxime) represents a classic m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Predicted Mechanism of Action of N'-hydroxy-4-propoxybenzenecarboximidamide

Executive Summary

N'-hydroxy-4-propoxybenzenecarboximidamide (also known as 4-propoxybenzamidoxime) represents a classic medicinal chemistry strategy: the amidoxime prodrug . While the parent amidine (4-propoxybenzamidine) is a potent, competitive inhibitor of trypsin-like serine proteases, its clinical utility is often limited by poor oral bioavailability due to high basicity (pKa ~11-12).

The predicted mechanism of action (MoA) operates on a biphasic axis:

  • Metabolic Bioactivation: The N'-hydroxy prodrug is reduced in vivo by the mitochondrial Amidoxime Reducing Component (mARC) system to yield the active amidine species.

  • Pharmacodynamic Engagement: The active metabolite, 4-propoxybenzamidine, engages the S1 specificity pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa) via a salt bridge with Asp189 (chymotrypsin numbering), inhibiting proteolytic activity.

This guide details the structural logic, metabolic pathway, and predicted binding kinetics required to validate this compound as a protease inhibitor.

Chemical Identity & Structural Logic

To understand the mechanism, we must first deconstruct the molecule's design, which balances lipophilicity for transport against polarity for target binding.

FeatureChemical StructureFunctional Role
Core Scaffold Benzene RingRigid linker ensuring correct spatial orientation of the P1 (amidine) and P4 (propoxy) mimics.
Warhead (Prodrug) N'-hydroxycarboximidamide (Amidoxime)Masking Group: Reduces basicity (pKa ~8 vs. ~11 for amidine), enhancing membrane permeability and oral absorption.
Warhead (Active) Carboximidamide (Amidine)Effector: Generated post-metabolism. Highly basic cation that mimics the Arginine side chain, critical for binding anionic residues in protease active sites.
Tail Group 4-Propoxy Hydrophobic Probe: Extends into the S1' or S2/S3 sub-sites of the enzyme, improving affinity via van der Waals interactions compared to unsubstituted benzamidine.

Phase I: Metabolic Activation (The mARC Pathway)

The critical step in the MoA is the N-reductive bioactivation. Unlike oxidative metabolism (CYP450), this pathway relies on the mARC system located on the outer mitochondrial membrane.[1]

Mechanism of Reduction

The N-O bond of the amidoxime is cleaved to form the amidine and water. This reaction requires an electron transport chain consisting of three components:

  • NADH: The electron donor.

  • Cytochrome b5 (Cyb5): The electron carrier.[2]

  • NADH-Cytochrome b5 Reductase (Cyb5R): The mediator.

  • mARC1/mARC2: The terminal molybdenum-containing enzyme that catalyzes the reduction.[1][2]

Predicted Pathway Flow: N'-hydroxy-4-propoxybenzenecarboximidamide


 [mARC Reduction] 

4-propoxybenzamidine (Active) +

mARC_Pathway Prodrug N'-hydroxy-4-propoxy- benzenecarboximidamide (Prodrug) mARC mARC Enzyme (Mo-Cofactor) Prodrug->mARC Substrate Binding NADH NADH Cyb5R Cyb5 Reductase NADH->Cyb5R e- transfer Cyb5 Cytochrome b5 (Reduced) Cyb5R->Cyb5 Reduction Cyb5->mARC e- transfer ActiveDrug 4-propoxybenzamidine (Active Inhibitor) mARC->ActiveDrug N-Reduction Water H2O mARC->Water

Figure 1: The mitochondrial electron transport chain activating the amidoxime prodrug.

Phase II: Pharmacodynamics (Serine Protease Inhibition)[5]

Once generated, 4-propoxybenzamidine acts as a reversible, competitive inhibitor of trypsin-like serine proteases.

Molecular Binding Mode
  • Primary Interaction (S1 Pocket): The positively charged amidine group functions as an arginine mimetic. It enters the deep, narrow S1 specificity pocket of the protease and forms a bidentate salt bridge with the carboxylate of the conserved Aspartate 189 (chymotrypsin numbering) at the bottom of the pocket.

  • Secondary Interaction (Hydrophobic): The 4-propoxy group extends away from the S1 pocket. Depending on the specific protease (e.g., Thrombin vs. Trypsin), this group interacts with the hydrophobic residues in the S2 or S3 subsites, or the "aryl binding site" (S1'), enhancing binding energy (

    
    ) compared to benzamidine alone.
    
Predicted Target Selectivity

Based on Structural Activity Relationships (SAR) of benzamidine derivatives:

  • Trypsin: High affinity (

    
     likely in low 
    
    
    
    range).
  • Thrombin: Moderate-to-High affinity. The propoxy group may improve selectivity if it clashes with residues in non-target proteases.

  • Factor Xa: Potential affinity, subject to the size of the S1/S4 pockets.

Binding_Mechanism Amidine 4-Propoxybenzamidine Amidine Head + Charge Benzene Core Rigid Scaffold Propoxy Tail Hydrophobic Protease Serine Protease Active Site Asp-189 (S1 Pocket) - Charge Hydrophobic Cleft S2/S3 Region Catalytic Triad His-57, Ser-195 Amidine:p1->Protease:s1 Salt Bridge (Electrostatic) Amidine:p3->Protease:s2 Van der Waals (Hydrophobic Effect) Amidine:p2->Protease:cat Steric Blockade Inhibition Competitive Inhibition (Prevents Substrate Cleavage) Protease->Inhibition Result

Figure 2: Structural basis of protease inhibition by the active metabolite.

Experimental Validation Protocols

To confirm this mechanism, the following self-validating experimental workflow is recommended.

Experiment A: Confirmation of mARC-Mediated Reduction

Objective: Prove the prodrug is converted to the active amidine by mitochondrial enzymes.[2]

  • System: Porcine or Human Liver Mitochondria (PLM/HLM) fractions.

  • Control: Heat-inactivated mitochondria (Negative control).

  • Cofactor: NADH (Required for mARC activity).

  • Protocol:

    • Incubate

      
       N'-hydroxy-4-propoxybenzenecarboximidamide with mitochondrial fraction + NADH.
      
    • Timepoints: 0, 15, 30, 60 min.

    • Analysis: LC-MS/MS monitoring for the disappearance of Prodrug (M+H 195) and appearance of Amidine (M+H 179).

    • Validation Criteria: Conversion occurs only in the presence of active mitochondria + NADH.

Experiment B: Enzyme Inhibition Assay (Kinetic Analysis)

Objective: Determine the


 of the active species (synthesized separately) against Trypsin/Thrombin.
  • Enzyme: Bovine Trypsin (

    
    ).
    
  • Substrate: Chromogenic substrate (e.g., BAPNA or S-2238).

  • Inhibitor: 4-propoxybenzamidine (The active metabolite).

  • Protocol:

    • Pre-incubate Enzyme + Inhibitor (0 -

      
      ) for 10 min.
      
    • Add Substrate and monitor Absorbance (405 nm) over 10 min.

    • Data Processing: Generate Dixon plots (1/V vs [I]) to determine inhibition mode (Competitive) and

      
      .
      
    • Validation Criteria: Competitive inhibition pattern (intersecting lines above the x-axis).

References

  • Clement, B., et al. (2010). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism."[2][3] Drug Metabolism Reviews. Link

  • Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry. Link

  • Markwardt, F. (1978). "Inhibition of four human serine proteases by substituted benzamidines." Thrombosis Research. Link

  • Plouffe, D., et al. (2008). "Benzamidoxime prodrugs: A strategy to improve the oral bioavailability of benzamidine inhibitors." ChemMedChem. Link

  • Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal. Link

Sources

Exploratory

Literature review of hydroxybenzenecarboximidamides

Executive Summary Hydroxybenzenecarboximidamides (commonly known as hydroxybenzamidines ) represent a critical scaffold in medicinal chemistry, primarily serving as competitive inhibitors of trypsin-like serine proteases...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxybenzenecarboximidamides (commonly known as hydroxybenzamidines ) represent a critical scaffold in medicinal chemistry, primarily serving as competitive inhibitors of trypsin-like serine proteases. The amidine moiety (


) functions as a stable, cationic mimic of the arginine side chain, allowing these molecules to anchor effectively within the S1 specificity pocket of enzymes such as Trypsin, Thrombin, and Factor Xa.

Beyond their direct utility as biochemical reagents for protease purification and inhibition, hydroxybenzamidines are essential pharmacophores in the development of anticoagulants, antiparasitics (e.g., pentamidine analogs), and antimicrobial agents. This guide provides a rigorous technical review of their synthesis, structural properties, and biological applications, offering self-validating protocols for researchers in drug discovery.

Chemical Identity & Structural Disambiguation

Before detailing synthesis and activity, it is vital to distinguish the specific chemical entity, as nomenclature in this field can be ambiguous.

  • Target Molecule: Hydroxybenzenecarboximidamide (Hydroxybenzamidine).

    • Structure: A benzene ring substituted with a hydroxyl group (

      
      ) and an amidine group (
      
      
      
      ).
    • Key Isomer:4-Hydroxybenzamidine (p-hydroxybenzamidine).

    • Role: Serine protease inhibitor; peptidomimetic arginine analog.

  • Common Confusion:

    
    -Hydroxybenzenecarboximidamide  (Benzamidoxime).
    
    • Structure: A benzene ring with an amidoxime group (

      
      ).
      
    • Distinction: While amidoximes are often precursors to amidines (via reduction), they possess distinct pKa values and hydrogen-bonding capabilities. This guide focuses on the amidine (carboximidamide) scaffold.

Physicochemical Properties
PropertyValue (4-Hydroxybenzamidine HCl)Relevance
Molecular Weight 172.61 g/mol (HCl salt)Fragment-based drug design (Low MW).
pKa (Amidine) ~11.6Protonated at physiological pH; critical for Asp189 interaction.
pKa (Phenol) ~9.3Ionization state varies with microenvironment.
Solubility Soluble in water, DMSO, EtOHSuperior aqueous solubility compared to unsubstituted benzamidine.

Synthetic Methodologies

The synthesis of hydroxybenzenecarboximidamides is classically achieved via the Pinner Reaction , which transforms a nitrile into an amidine via an imidate ester intermediate. This method is preferred for its reliability and high yields, avoiding the harsh conditions of direct ammonolysis.

Protocol: Pinner Synthesis of 4-Hydroxybenzamidine Hydrochloride

Objective: Synthesize 4-hydroxybenzamidine hydrochloride from 4-hydroxybenzonitrile.

Reagents:

  • 4-Hydroxybenzonitrile (1.0 eq)

  • Anhydrous Ethanol (Solvent/Reactant)

  • Dry Hydrogen Chloride (HCl) gas

  • Anhydrous Ammonia (

    
    ) gas or Methanolic Ammonia (7N)
    
  • Diethyl Ether (for precipitation)

Workflow Diagram:

PinnerSynthesis Start 4-Hydroxybenzonitrile Step1 Imidate Ester Formation (Dry HCl / EtOH, 0°C) Start->Step1 Activation Inter Ethyl 4-hydroxybenzimidate HCl Step1->Inter Nucleophilic Attack Step2 Ammonolysis (NH3 / MeOH, RT) Inter->Step2 Precipitation & Re-dissolution End 4-Hydroxybenzamidine HCl Step2->End Amine Exchange

Figure 1: Step-wise Pinner synthesis pathway for converting nitriles to amidines.

Step-by-Step Procedure:

  • Imidate Formation (Pinner I):

    • Dissolve 4-hydroxybenzonitrile (10 g) in anhydrous ethanol (50 mL). Ensure the system is moisture-free (use a drying tube).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 2–3 hours until saturation. Caution: Exothermic reaction.

    • Seal the flask and store at 4°C for 24–48 hours. The imidate ester hydrochloride will often precipitate as a white solid.

    • Validation point: If no precipitate forms, add cold anhydrous diethyl ether to induce crystallization. Filter and wash with dry ether.

  • Ammonolysis (Pinner II):

    • Suspend the isolated imidate ester intermediate in anhydrous methanol (30 mL).

    • Add an excess of methanolic ammonia (7N) or bubble dry

      
       gas into the suspension at 0°C.
      
    • Stir at room temperature for 12–24 hours. The mixture will clarify as the imidate is consumed and then reprecipitate the amidine salt.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Recrystallize the crude solid from water/ethanol or precipitate from ethanol using diethyl ether.

    • Yield: Typically 70–85%.

    • Characterization: Confirm structure via

      
      H NMR (DMSO-
      
      
      
      ) and Mass Spectrometry (ESI+).

Medicinal Chemistry & Biological Applications[1][2][3][4][5]

Mechanism of Action: Serine Protease Inhibition

The primary biological application of hydroxybenzamidines is the inhibition of trypsin-like serine proteases. These enzymes (Trypsin, Thrombin, Factor Xa) possess a deep, negatively charged specificity pocket (S1) containing an aspartate residue (Asp189 in trypsin).

  • Cationic Anchor: The protonated amidine group (

    
    ) forms a bidentate salt bridge with the carboxylate of Asp189.
    
  • Geometry: The planar benzene ring fits into the hydrophobic cleft of the S1 pocket, positioning the amidine for optimal hydrogen bonding with Ser195 and Gly219 (backbone carbonyls).

  • Role of Hydroxyl Group: The 4-hydroxyl group extends toward the solvent interface or interacts with water molecules within the active site, often improving solubility compared to the unsubstituted benzamidine.

Interaction Map

BindingMode Ligand 4-Hydroxybenzamidine (Cationic) Asp189 Asp189 (Anionic S1 Base) Ligand->Asp189 Salt Bridge (Strong) Ser195 Ser195 (Catalytic Triad) Ligand->Ser195 H-Bond Gly219 Gly219 (Backbone CO) Ligand->Gly219 H-Bond Solvent Solvent Water Ligand->Solvent 4-OH Interaction

Figure 2: Molecular interaction map of 4-hydroxybenzamidine within the Trypsin S1 specificity pocket.

Structure-Activity Relationship (SAR)
Structural FeatureModification Effect
Amidine (

)
Essential. Removal or substitution (e.g., to amide) abolishes affinity for Asp189.
Benzene Ring Scaffold. Provides hydrophobic stacking interactions (Van der Waals) in the S1 cleft.
4-Hydroxyl Group Modulator. Increases aqueous solubility. Can be substituted with larger groups (e.g., ethers) to target distal subsites (S2/S3) for selectivity (e.g., Factor Xa vs. Thrombin).

Experimental Characterization

Protocol: Trypsin Inhibition Assay (BAPNA)

To validate the biological activity of synthesized hydroxybenzamidines, a standard spectrophotometric assay using N-benzoyl-L-arginine-p-nitroanilide (BAPNA) is recommended.

  • Preparation:

    • Buffer: 50 mM Tris-HCl, 20 mM

      
      , pH 8.2.
      
    • Enzyme: Bovine Trypsin (stock solution in 1 mM HCl).

    • Substrate: BAPNA (dissolved in DMSO).

    • Inhibitor: 4-Hydroxybenzamidine (serial dilutions).

  • Procedure:

    • Incubate Trypsin with the Inhibitor in buffer for 10 minutes at 25°C.

    • Add BAPNA to initiate the reaction.

    • Monitor the release of p-nitroaniline by measuring absorbance at 410 nm over 5 minutes.

  • Data Analysis:

    • Plot reaction velocity (

      
      ) vs. Inhibitor concentration (
      
      
      
      ).
    • Determine

      
       and calculate 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Expected

      
       (Trypsin): ~20–50 µM range (comparable to benzamidine).
      

References

  • Crystal structure of human trypsin IV in complex with benzamidine. Journal of Molecular Biology.

  • Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin. Journal of Medicinal Chemistry.

  • Synthesis and Optimization of 4-Hydroxybenzamide (Precursor insights). BenchChem Application Notes.

  • Crystal structures of factor Xa specific inhibitors in complex with trypsin. FEBS Letters.

  • Benzamidine hydrochloride: Product and Biological Activity Data. BOC Sciences.

Foundational

Discovery and History of N'-hydroxy-4-propoxybenzenecarboximidamide

This technical guide details the discovery, chemistry, and pharmacological significance of N'-hydroxy-4-propoxybenzenecarboximidamide (also known as 4-propoxybenzamidoxime ), a critical chemical intermediate in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, chemistry, and pharmacological significance of N'-hydroxy-4-propoxybenzenecarboximidamide (also known as 4-propoxybenzamidoxime ), a critical chemical intermediate in the development of a novel class of 1,2,4-oxadiazole antibiotics . These agents were pioneered by researchers at the University of Notre Dame to treat Clostridioides difficile infection (CDI) and Methicillin-resistant Staphylococcus aureus (MRSA).

Executive Summary

N'-hydroxy-4-propoxybenzenecarboximidamide (CAS: 145259-49-0) is the essential amidoxime precursor used to synthesize the "Left-Hand Side" (LHS) of the oxadiazole class of non-


-lactam antibiotics. Discovered and optimized by the Chang and Mobashery labs, these compounds represent a breakthrough in antibiotic stewardship. Unlike traditional broad-spectrum agents, the oxadiazole derivatives synthesized from this intermediate (such as Oxadiazole 2  and Compound 57 ) exhibit a dual mechanism of action: inhibiting bacterial cell wall synthesis and preventing spore germination, while maintaining a narrow spectrum that preserves the gut microbiome.

Historical Context & Discovery Platform

The Challenge: Beyond -Lactams

In the early 2010s, the global rise of MRSA and C. difficile necessitated new antibiotic classes.


-lactams (penicillins, cephalosporins) were failing due to the acquisition of Penicillin-Binding Protein 2a (PBP 2a)  in MRSA, a transpeptidase that does not bind traditional drugs.
The In Silico Breakthrough

The discovery of the N'-hydroxy-4-propoxybenzenecarboximidamide scaffold did not occur through random screening but via structure-based drug design :

  • Target Identification: The allosteric site of PBP 2a (60 Å from the active site) was identified as a target to trigger a conformational change that opens the active site.

  • Virtual Screening: The University of Notre Dame team (Mayland Chang, Shahriar Mobashery) screened 1.2 million compounds in silico against the crystal structure of PBP 2a.

  • Hit Validation: The oxadiazole core emerged as a top hit.[1]

  • Optimization: The 4-propoxyphenyl moiety (derived from the title compound) was identified as a critical pharmacophore for binding affinity and pharmacokinetic tuning.

Evolution from Systemic to Gut-Restricted
  • Generation 1 (Systemic): Early analogs like ND-421 (containing a trifluoromethyl-phenoxy group) were designed for oral absorption to treat systemic MRSA.

  • Generation 2 (Gut-Restricted): To treat C. difficile, the scaffold was modified to reduce systemic absorption. The propoxy-amidoxime intermediate allowed for the synthesis of analogs (e.g., Oxadiazole 2 ) that remain in the gastrointestinal tract, targeting the site of infection without systemic toxicity.

Chemical Synthesis & Technical Specifications

The synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide is the rate-limiting step in creating the 1,2,4-oxadiazole core. It serves as the nucleophilic component in the cycloaddition reaction.

Synthesis Protocol

Step 1: Etherification

  • Reactants: 4-Hydroxybenzonitrile + 1-Bromopropane.

  • Conditions:

    
    , Acetone, Reflux.
    
  • Product: 4-Propoxybenzonitrile.

Step 2: Amidoxime Formation (The Title Compound)

  • Reactants: 4-Propoxybenzonitrile + Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Triethylamine (

    
    ) or 
    
    
    
    .
  • Solvent: Ethanol/Water (80°C).

  • Mechanism: Nucleophilic attack of hydroxylamine on the nitrile carbon.

  • Yield: Typically >90%.

Step 3: Cyclization to 1,2,4-Oxadiazole

  • Reactants: N'-hydroxy-4-propoxybenzenecarboximidamide + Carboxylic Acid Derivative (e.g., Indole-5-carboxylic acid).

  • Coupling Agent: CDI (Carbonyldiimidazole) or EDC/HOBt.

  • Heat: 110°C in Toluene or DMF.

  • Result: Formation of the 1,2,4-oxadiazole ring.[1][2][3][4]

Visualization: Synthesis Pathway

Synthesis Start 4-Hydroxybenzonitrile Step1 4-Propoxybenzonitrile Start->Step1 + 1-Bromopropane K2CO3, Reflux Target N'-hydroxy-4-propoxy- benzenecarboximidamide (The Intermediate) Step1->Target + NH2OH·HCl Base, 80°C Drug 1,2,4-Oxadiazole Antibiotic (e.g., Oxadiazole 2) Target->Drug + R-COOH Cyclization (CDI/Heat)

Caption: Chemical lineage from raw material to active pharmaceutical ingredient (API).

Mechanism of Action (Pharmacology)

The oxadiazoles derived from this amidoxime exhibit a unique dual-action mechanism that distinguishes them from vancomycin and metronidazole.

A. Cell Wall Inhibition (Vegetative Kill)

The 4-propoxyphenyl tail (derived from the title compound) anchors the molecule into the allosteric site of PBP 2a (in MRSA) or homologous PBPs in C. difficile.

  • Effect: Conformational change

    
     Active site opening 
    
    
    
    Inhibition of transpeptidation
    
    
    Cell lysis.
  • Result: Rapid bactericidal activity (unlike bacteriostatic linezolid).

B. Spore Germination Inhibition

Unique to this class, specific analogs inhibit the germination of C. difficile spores.[5]

  • Targets: The germination proteins SleC (cortex-lytic enzyme) and CspB .

  • Significance: Prevents the recurrence of infection (rCDI), a major failure point of current therapies.

Visualization: Dual Mechanism

Mechanism cluster_0 Vegetative Cell Kill cluster_1 Spore Inhibition Drug Oxadiazole (Propoxy-Analog) PBP Penicillin-Binding Protein (Allosteric Site) Drug->PBP Binds SleC SleC / CspB Proteins Drug->SleC Binds Lysis Cell Wall Collapse (Bactericidal) PBP->Lysis Inhibits Cross-linking NoGerm Inhibition of Germination (Prevents Recurrence) SleC->NoGerm Blocks Activation

Caption: The molecule serves as the warhead for a dual-strike capability against C. difficile.

Comparative Data & SAR

The propoxy group (-O-CH2-CH2-CH3) is a result of extensive Structure-Activity Relationship (SAR) tuning. Data indicates that chain length and lipophilicity at the 4-position are decisive for potency and spectrum.

Substituent (R)Compound IDTarget OrganismMIC (

g/mL)
Key Feature
4-Propoxy Oxadiazole 2 C. difficile1 - 8 Gut-Restricted, Anti-Spore
4-CyclopentyloxyCompound 57C. difficile0.25Narrow Spectrum, High Potency
4-CF3-PhenoxyND-421MRSA0.5 - 2Systemic Absorption, Broad G(+)
4-MethoxyAnalog 12aS. aureus> 32Loss of Potency

Insight: The propoxy group provides the optimal balance of hydrophobicity to penetrate the bacterial cell wall while maintaining specific binding to the PBP allosteric pocket, without the excessive lipophilicity that might lead to broad systemic distribution in gut-targeted analogs.

References

  • Qian, Y., et al. (2023). A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection.[1] Journal of Medicinal Chemistry. Link

  • Janardhanan, J., et al. (2023). A dual-action antibiotic that kills Clostridioides difficile vegetative cells and inhibits spore germination. PNAS. Link

  • Chang, M., & Mobashery, S. (2014).[4][6] Discovery of a New Class of Non-beta-lactam Inhibitors of Penicillin-Binding Proteins with Gram-Positive Antibacterial Activity. Journal of the American Chemical Society.[4] Link

  • Spink, E., et al. (2015). Structure-Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. Link

  • University of Notre Dame du Lac. (2021). Compounds for the treatment of Clostridium difficile infection. U.S. Patent Application US20210340116A1.[6] Link

Sources

Exploratory

N'-hydroxy-4-propoxybenzenecarboximidamide target identification studies

Target Identification Guide: N'-hydroxy-4-propoxybenzenecarboximidamide Content Type: Technical Whitepaper / Experimental Guide Subject: Pharmacological Target Deconvolution & Mechanism of Action Audience: Medicinal Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Target Identification Guide: N'-hydroxy-4-propoxybenzenecarboximidamide

Content Type: Technical Whitepaper / Experimental Guide Subject: Pharmacological Target Deconvolution & Mechanism of Action Audience: Medicinal Chemists, Chemical Biologists, DMPK Scientists

Executive Summary

N'-hydroxy-4-propoxybenzenecarboximidamide (also known as 4-propoxybenzamidoxime ) represents a classic "masked" pharmacophore. Unlike direct-acting ligands, this compound functions primarily as a prodrug . Its target identification (Target ID) strategy must therefore be bifurcated into two distinct phases:

  • Metabolic Activation: Identification of the enzymatic machinery responsible for reducing the N-hydroxy moiety.

  • Pharmacological Action: Identification of the macromolecular targets of the active metabolite, 4-propoxybenzamidine .

This guide details a rigorous, self-validating workflow to characterize both the metabolic activation by the Mitochondrial Amidoxime Reducing Component (mARC) and the subsequent inhibition of Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa, Matriptase) by the active amidine.

Part 1: Chemical Profile & Bioactivity Context[1]

Before initiating wet-lab workflows, the researcher must understand the chemical logic dictating the compound's behavior.

PropertyDescription
Compound Name N'-hydroxy-4-propoxybenzenecarboximidamide
Common Name 4-Propoxybenzamidoxime
Chemical Class Benzamidoxime (N-hydroxylated amidine)
Primary Role Prodrug (Bio-precursor)
Active Metabolite 4-Propoxybenzamidine
Metabolic Target mARC1 / mARC2 (Molybdenum-containing enzymes)
Effector Target Serine Proteases (S1 Pocket Binder)

Mechanistic Rationale: The N-hydroxy group improves oral bioavailability and membrane permeability compared to the highly basic, charged amidine. Once intracellular or hepatic, the N-O bond is cleaved, revealing the amidine, which mimics the arginine side chain required for binding the S1 pocket of serine proteases.

Part 2: Phase I – Metabolic Target Identification (Activation)

Objective: Validate that N'-hydroxy-4-propoxybenzenecarboximidamide is a substrate for the mARC enzyme system, confirming its prodrug status.

Experimental Protocol: mARC-Dependent Reduction Assay

Principle: The reduction of benzamidoximes requires the mARC enzyme, Cytochrome b5 (Cyb5), and NADH-Cytochrome b5 Reductase (Cyb5R).

Workflow Steps:

  • Reconstitution System:

    • Prepare a reaction mix containing recombinant human mARC1 or mARC2 (50 nM), Cyb5 (100 nM), and Cyb5R (50 nM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate Incubation:

    • Add N'-hydroxy-4-propoxybenzenecarboximidamide (10–500 µM).

    • Initiate reaction with NADH (1 mM).

    • Incubate at 37°C for 15–60 minutes.

  • Termination & Extraction:

    • Quench with ice-cold Acetonitrile (ACN) containing an internal standard (e.g., benzamidine-d5).

    • Centrifuge at 14,000 x g for 10 min.

  • Quantification (LC-MS/MS):

    • Monitor the transition from parent (Amidoxime, m/z ~195) to metabolite (Amidine, m/z ~179).

    • Control: Run parallel reactions without NADH or without mARC to prove enzymatic dependence.

Data Interpretation:

  • Positive Result: Time-dependent disappearance of the amidoxime and stoichiometric appearance of 4-propoxybenzamidine.

  • Negative Result: Lack of reduction suggests the compound may act directly or requires a different reductase (e.g., CYP450, though rare for this scaffold).

Part 3: Phase II – Pharmacological Target Identification (Effector)

Objective: Identify the specific serine proteases inhibited by the active metabolite, 4-propoxybenzamidine.

Hypothesis: The 4-propoxy group provides hydrophobic interactions in the distal S1/S2 pockets, potentially conferring selectivity for Thrombin or Factor Xa over generic Trypsin.

Workflow A: Activity-Based Protein Profiling (ABPP)

This method allows for the unbiased identification of protease targets in complex proteomes (e.g., cell lysates or plasma).

Protocol:

  • Probe Selection: Use a broad-spectrum Serine Hydrolase probe, such as Fluorophosphonate-Rhodamine (FP-Rh) or FP-Biotin .

  • Competition Assay (The "Self-Validating" Step):

    • Lysate Prep: Prepare proteome lysates (e.g., from HepG2 cells or human plasma).

    • Treatment: Pre-incubate lysates with the active metabolite (4-propoxybenzamidine ) at varying concentrations (0.1, 1, 10, 100 µM) for 30 min.

    • Labeling: Add FP-Rh probe (1 µM) and incubate for 1 hour.

  • Readout:

    • Resolve proteins by SDS-PAGE.

    • In-Gel Fluorescence: Look for bands where fluorescence is diminished in the presence of 4-propoxybenzamidine. These are the specific targets.

  • Target ID (Mass Spec):

    • Repeat using FP-Biotin.

    • Enrich labeled proteins on Streptavidin beads.

    • Perform Tryptic digestion and LC-MS/MS analysis.

    • Bioinformatics: Filter for serine proteases (e.g., F2 [Thrombin], F10 [Factor Xa], PRSS1 [Trypsin]).

Workflow B: Enzymatic Inhibition Panel (Validation)

Once candidate proteases are identified via ABPP, validate them with purified enzymes.

Enzyme TargetSubstrate (Chromogenic)Expected IC50 Range
Thrombin (FIIa) S-223810 nM – 1 µM
Factor Xa S-276550 nM – 5 µM
Trypsin L-BAPA100 nM – 10 µM
Matriptase QAR-AMCVariable

Protocol:

  • Incubate purified enzyme with 4-propoxybenzamidine (serial dilutions) for 10 min.

  • Add chromogenic substrate.

  • Measure Vmax (initial velocity) at 405 nm.

  • Plot dose-response to determine

    
    .
    

Part 4: Visualization of Mechanism

The following diagram illustrates the dual-phase target identification pathway, linking the metabolic activation to the downstream pharmacological effect.

TargetID_Workflow cluster_Proteases Pharmacological Targets (Serine Proteases) Prodrug N'-hydroxy-4-propoxy- benzenecarboximidamide (Prodrug) mARC Metabolic Target: mARC1 / mARC2 (Mitochondrial) Prodrug->mARC Binds & Reduces Amidine Active Metabolite: 4-Propoxybenzamidine mARC->Amidine N-Reduction Thrombin Thrombin (FIIa) (Antithrombotic) Amidine->Thrombin Competitive Inhibition (Ki < 1µM) FXa Factor Xa (Coagulation) Amidine->FXa Inhibition Trypsin Trypsin (Digestive/General) Amidine->Trypsin Low Affinity Binding

Caption: Metabolic activation of the benzamidoxime prodrug by mARC enzymes followed by competitive inhibition of serine proteases by the active amidine metabolite.

Part 5: Structural Mechanism (In Silico Validation)

To confirm why the compound targets these proteins, molecular docking should be performed.

  • Target Structure: Retrieve PDB ID 1C5O (Thrombin bound to benzamidine).

  • Ligand Prep: Model 4-propoxybenzamidine (protonated amidine).

  • Docking Logic:

    • S1 Pocket: The amidine group forms a salt bridge with Asp189 (in Trypsin/Thrombin numbering).

    • Hydrophobic Pocket: The 4-propoxy tail extends into the hydrophobic S2/S3 subsites or the "aryl binding hole," displacing water and increasing binding affinity relative to unsubstituted benzamidine.

References

  • Clement, B., et al. (2006). "The mitochondrial amidoxime reducing component (mARC) involves a molybdenum cofactor and cytochrome b5." Journal of Biological Chemistry. Link

  • Havemeyer, A., et al. (2010). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Drug Metabolism Reviews. Link

  • Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal. Link

  • Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of thrombin and factor Xa." Journal of Enzyme Inhibition. Link

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

Foundational

N'-hydroxy-4-propoxybenzenecarboximidamide molecular modeling and docking

This guide outlines a rigorous computational framework for modeling N'-hydroxy-4-propoxybenzenecarboximidamide (commonly referred to as 4-propoxybenzamidoxime ). This molecule is chemically significant as the amidoxime p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational framework for modeling N'-hydroxy-4-propoxybenzenecarboximidamide (commonly referred to as 4-propoxybenzamidoxime ).

This molecule is chemically significant as the amidoxime prodrug of 4-propoxybenzamidine . While benzamidines are potent inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa), they suffer from poor oral bioavailability due to their high basicity (pKa ~11-12). The amidoxime moiety lowers the pKa (~4-5), rendering the molecule neutral at physiological pH and improving membrane permeability. Once absorbed, it is metabolically reduced to the active amidine.

Consequently, this guide presents a comparative modeling workflow : docking the neutral amidoxime (prodrug) versus the cationic amidine (active drug) into a representative serine protease target (Trypsin ) to elucidate the structural basis of their differing activities.

Part 1: Ligand Construction & Quantum Mechanical Preparation

The reliability of molecular docking depends entirely on the quality of the input ligand. For amidoximes, tautomerism and geometric isomerism (Z/E) are critical variables that standard force fields often miscalculate.

Structural Tautomerism & Isomerism

The amidoxime group (


) can exist in two primary forms:
  • Z-isomer: The hydroxyl group is cis to the amino group.

  • E-isomer: The hydroxyl group is trans to the amino group.

Protocol:

  • Initial Sketch: Draw the 2D structure of N'-hydroxy-4-propoxybenzenecarboximidamide in ChemDraw or MarvinSketch.

  • Conformer Generation: Generate 3D conformers (using RDKit or OpenBabel) to sample the propoxy tail flexibility.

  • QM Optimization (DFT):

    • Software: ORCA or Gaussian.

    • Theory Level: B3LYP/6-311G(d,p).

    • Objective: Calculate the relative stability of Z vs. E isomers. Note: The Z-isomer is typically stabilized by an intramolecular hydrogen bond between the oxime oxygen and the amine hydrogen.

  • Charge Calculation:

    • Do not use Gasteiger charges for this specific functional group.

    • Method: Calculate RESP (Restrained Electrostatic Potential) charges based on the optimized DFT geometry. This accurately captures the electron polarization of the oxime oxygen.

Active Metabolite Preparation
  • Molecule: 4-propoxybenzamidine.[1]

  • State: Protonated (+1 charge) at the amidine carbon.

  • Geometry: Planar benzamidine moiety.

Part 2: Target Selection & Preparation

To validate the "prodrug vs. active" hypothesis, we use Bovine Trypsin (PDB ID: 3PTB ) as the model system. This structure is co-crystallized with benzamidine, providing a "Gold Standard" reference for the binding pocket (S1 specificity pocket).

Protein Preparation Workflow
  • Retrieval: Download PDB: 3PTB from the RCSB Protein Data Bank.

  • Cleaning:

    • Remove water molecules (except those bridging the ligand and Ser195/Asp189 if structurally conserved).

    • Remove heteroatoms (sulfate ions, calcium).

  • Protonation:

    • Tool: PDB2PQR (PropKa algorithm).

    • pH: 7.4.

    • Critical Residue: Ensure Asp189 (at the bottom of the S1 pocket) is deprotonated (negatively charged). This residue is the "magnet" for the positive charge of the active amidine.

    • Histidine 57: Ensure the tautomer is set to form the catalytic triad H-bond network.

Part 3: Molecular Docking Protocol

We will employ AutoDock Vina for its robust scoring function regarding steric fit and hydrogen bonding.

Grid Generation
  • Center: Coordinates of the co-crystallized benzamidine amidine carbon.

    • Approximate Center (3PTB): X: 16.5, Y: 14.5, Z: 18.0.

  • Dimensions:

    
     Å. (Strictly focused on the S1 pocket to prevent non-specific surface binding).
    
Docking Execution

Perform two distinct docking runs:

Run A: The Prodrug (Amidoxime)

  • Ligand: Neutral N'-hydroxy-4-propoxybenzenecarboximidamide.

  • Expectation: Weaker binding affinity. The neutral oxime cannot form the strong salt bridge with Asp189. It relies on weaker H-bonds and hydrophobic packing of the propoxy tail.

Run B: The Active Drug (Amidine)

  • Ligand: Cationic 4-propoxybenzamidine.

  • Expectation: Strong binding affinity. The amidinium group forms a bidentate salt bridge with Asp189 and H-bonds with Ser190/Gly219.

Validation Criteria (Self-Validating System)
  • RMSD Check: Re-dock the native benzamidine ligand. The RMSD between the docked pose and crystal pose must be < 2.0 Å .

  • Interaction Fingerprint: The active amidine must show a salt bridge with Asp189. If this is missing, the docking pose is invalid.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation (100 ns) is required to verify if the neutral amidoxime stays in the pocket or is ejected due to lack of electrostatic anchoring.

Software: GROMACS (v2024 or later) Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

Protocol:

  • Topology Generation: Use CGenFF server for ligand topologies.

  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • NVT (100 ps, 300 K) with position restraints on ligand/protein.

    • NPT (100 ps, 1 bar) with position restraints.

  • Production Run: 100 ns, no restraints.

  • Analysis: Calculate MM-PBSA binding free energy for the last 20 ns of the trajectory.

Part 5: Data Presentation & Visualization

Comparative Binding Data
ParameterN'-hydroxy-4-propoxy...[1][2][3] (Prodrug)4-propoxybenzamidine (Active)Interpretation
Charge (pH 7.4) Neutral (0)Cationic (+1)Prodrug has better membrane permeability.
Docking Score -6.2 to -7.0 kcal/mol-8.5 to -9.5 kcal/molActive drug binds significantly tighter.
Key Interaction H-bond (Ser190), Hydrophobic (S1)Salt Bridge (Asp189), H-bond (Ser190)Asp189 interaction is the "activity switch."
S1 Pocket Stability Low (High RMSD in MD)High (Low RMSD in MD)Prodrug may transiently occupy the site but is easily displaced.
Experimental Workflow Diagram

Workflow L_Prep Ligand Prep (QM Optimization) Docking Docking (Vina) Grid: S1 Pocket L_Prep->Docking Z/E Isomers T_Prep Target Prep (Trypsin 3PTB) T_Prep->Docking Asp189(-) MD_Sim MD Simulation (100ns GROMACS) Docking->MD_Sim Best Pose Analysis Binding Energy (MM-PBSA) MD_Sim->Analysis Trajectory

Caption: Figure 1: Computational workflow for comparative modeling of the amidoxime prodrug and its active amidine metabolite.

Interaction Mechanism Diagram

Interactions Asp189 Asp189 (Anionic Anchor) Ser190 Ser190 (H-Bond Donor) Hydrophobic Hydrophobic Pocket (Trp215, Val213) Amidine Active Amidine (+ Charge) Amidine->Asp189 Salt Bridge (Strong) Amidine->Ser190 H-Bond Amidine->Hydrophobic Van der Waals Amidoxime Prodrug Amidoxime (Neutral) Amidoxime->Asp189 No Interaction (Weak H-bond only) Amidoxime->Ser190 H-Bond Amidoxime->Hydrophobic Van der Waals

Caption: Figure 2: Mechanistic difference in binding modes. The active amidine is anchored by Asp189, while the amidoxime lacks this critical electrostatic lock.

Part 6: References

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579. Link

  • Marquart, M., et al. (1983). "The three-dimensional structure of bovine trypsinogen: comparison with trypsin." Acta Crystallographica Section B, 39(4), 480-490. (Source for PDB 3PTB). Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(46), 34796-34802. Link

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1-2, 19-25. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of N'-hydroxy-4-propoxybenzenecarboximidamide

A Guide for Researchers in Drug Discovery and Development Authored by: Your Senior Application Scientist Abstract This comprehensive guide provides a detailed experimental framework for the synthesis, characterization, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides a detailed experimental framework for the synthesis, characterization, and biological evaluation of N'-hydroxy-4-propoxybenzenecarboximidamide. This document is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development. It outlines state-of-the-art protocols for in vitro and in vivo studies, including analytical methodologies and data interpretation, to thoroughly investigate the therapeutic potential of this novel amidoxime derivative. The causality behind experimental choices is explained to empower researchers to make informed decisions and adapt methodologies to their specific research goals.

Introduction: The Scientific Rationale

N'-hydroxy-4-propoxybenzenecarboximidamide belongs to the amidoxime class of compounds, which are recognized for their broad spectrum of biological activities and their potential as prodrugs.[1][2] The core N'-hydroxycarboximidamide (amidoxime) moiety is a key structural feature, known to be a bioisostere for carboxylic acids and to act as a prodrug for the corresponding amidine, potentially enhancing oral bioavailability.[3] The 4-propoxybenzene substituent introduces lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The exploration of N'-hydroxy-4-propoxybenzenecarboximidamide is scientifically compelling due to the established therapeutic relevance of related structures. For instance, various N-hydroxybenzamide derivatives have demonstrated potent histone deacetylase (HDAC) inhibitory activity, a mechanism central to several anticancer therapies.[4][5] Furthermore, amidoxime-containing compounds have shown promise as antimicrobial, antileishmanial, and enzyme-inhibiting agents.[1][6][7] This guide, therefore, provides a systematic approach to unlock the therapeutic potential of N'-hydroxy-4-propoxybenzenecarboximidamide.

Synthesis and Physicochemical Characterization

A robust and reproducible synthesis is the foundation of any drug discovery program. The following protocol describes a reliable method for the preparation of N'-hydroxy-4-propoxybenzenecarboximidamide, followed by its essential physicochemical characterization.

Synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide

The synthesis is typically achieved through the reaction of the corresponding benzonitrile with hydroxylamine.[8][9]

Protocol:

  • Starting Material: 4-Propoxybenzonitrile.

  • Reagents: Hydroxylamine hydrochloride, sodium carbonate or another suitable base, and a polar solvent such as ethanol or a mixture of water and ethanol.

  • Reaction Setup: To a solution of 4-propoxybenzonitrile in the chosen solvent, add hydroxylamine hydrochloride and the base.

  • Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 60-80 °C) for several hours.[8] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield N'-hydroxy-4-propoxybenzenecarboximidamide as a pure solid.

Physicochemical Characterization

Understanding the fundamental physicochemical properties is crucial for formulation development and for interpreting biological data.

Table 1: Predicted and Experimental Physicochemical Properties

PropertyPredicted Value*Experimental Determination Method
Molecular Weight194.23 g/mol High-Resolution Mass Spectrometry (HRMS)
Melting Point (°C)~100-150Differential Scanning Calorimetry (DSC) or Melting Point Apparatus
pKaAcidic: ~10-11, Basic: ~4-5Potentiometric titration or UV-spectrophotometry
LogP~1.5 - 2.5HPLC-based method or shake-flask method
Aqueous SolubilityLow to moderateHPLC-based method with a standard curve

*Predicted values are estimated based on data for similar structures like N-hydroxybenzenecarboximidamide and related benzamides.[10][11]

In Vitro Biological Evaluation: Unveiling the Mechanism of Action

The initial biological assessment in vitro is designed to identify the compound's primary cellular and molecular targets. Based on the chemical structure, the following assays are recommended as a starting point.

Anticancer Activity Screening

The N-hydroxycarboximidamide moiety suggests potential HDAC inhibitory activity.[4]

Protocol: In Vitro HDAC Inhibition Assay

  • Enzyme and Substrate: Use a commercially available HDAC fluorometric drug discovery kit (e.g., those containing HeLa cell nuclear extract as a source of HDACs and a fluorogenic substrate).

  • Test Compound Preparation: Prepare a stock solution of N'-hydroxy-4-propoxybenzenecarboximidamide in DMSO and create a series of dilutions.

  • Assay Procedure: In a 96-well plate, incubate the HDAC enzyme with varying concentrations of the test compound and a known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate. After a defined incubation period, add the developer solution to stop the reaction and generate the fluorescent signal.

  • Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Protocol: Cell Proliferation Assay (MTT or MTS)

  • Cell Lines: Select a panel of human cancer cell lines relevant to potential therapeutic areas (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT116; lung cancer: A549).

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N'-hydroxy-4-propoxybenzenecarboximidamide for 48-72 hours.

  • Viability Assessment: Add MTT or MTS reagent to each well and incubate for a few hours. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Antimicrobial Screening

Amidoximes have demonstrated antimicrobial properties.[1][2]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganisms: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Method: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Efficacy and Pharmacokinetic Profiling

Promising in vitro results should be followed by in vivo studies to assess efficacy in a physiological context and to understand the compound's pharmacokinetic behavior.

Animal Model Selection

The choice of animal model is critical and should be guided by the in vitro findings.[12][13]

Table 2: Recommended Animal Models for In Vivo Studies

Therapeutic AreaRecommended Animal ModelRationale
OncologyXenograft models (e.g., HCT116 or A549 tumor cells implanted in immunodeficient mice)To evaluate the in vivo antitumor efficacy of the compound.[14]
Infectious DiseaseMurine model of systemic infection (e.g., S. aureus or C. albicans)To assess the compound's ability to clear the infection in a living organism.
InflammationCarrageenan-induced paw edema in rats or miceA standard model to evaluate anti-inflammatory potential.[14]
Pharmacokinetic (PK) Study Design

A well-designed PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[15]

Protocol: Rodent Pharmacokinetic Study

  • Animal Strain: Use a standard rodent strain such as Sprague-Dawley rats or C57BL/6 mice.[16]

  • Dosing: Administer N'-hydroxy-4-propoxybenzenecarboximidamide via intravenous (IV) and oral (PO) routes to different groups of animals. The IV dose provides a baseline for absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of N'-hydroxy-4-propoxybenzenecarboximidamide and its potential amidine metabolite in plasma.[17]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).[18]

Visualizing Experimental Workflows

Clear visualization of experimental processes is crucial for reproducibility and understanding.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & PK Studies synthesis Synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide characterization Physicochemical Characterization (MW, MP, pKa, LogP, Solubility) synthesis->characterization hdac HDAC Inhibition Assay (IC50) characterization->hdac cell_prolif Cell Proliferation Assay (GI50) characterization->cell_prolif mic Antimicrobial MIC Determination characterization->mic pk_study Pharmacokinetic (PK) Study (IV & PO) characterization->pk_study animal_model Animal Model Efficacy Study hdac->animal_model cell_prolif->animal_model mic->animal_model bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Caption: High-level experimental workflow for the evaluation of N'-hydroxy-4-propoxybenzenecarboximidamide.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive investigation of N'-hydroxy-4-propoxybenzenecarboximidamide. The experimental protocols detailed herein are designed to be robust and adaptable, allowing researchers to thoroughly explore the therapeutic potential of this novel compound. Positive outcomes from these studies, particularly the demonstration of in vivo efficacy and favorable pharmacokinetic properties, would warrant further preclinical development, including toxicology studies and formulation optimization, to advance this promising molecule towards clinical evaluation.

References

  • Aragen Life Sciences. In-vivo Animal Models. [Link]

  • Inotiv. Research Models. [Link]

  • Taha, M. O., et al. (2015). Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. Journal of Pharmaceutical Sciences, 104(9), 2893-2904. [Link]

  • de Oliveira, R. B., et al. (2024). Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold: In Vitro Screening Against Leishmania amazonensis. Molecules, 29(23), 5308. [Link]

  • U.S. Environmental Protection Agency (EPA). N-Hydroxybenzenecarboximidamide Properties. [Link]

  • Wang, H., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6337-6341. [Link]

  • Thermo Fisher Scientific. N'-Hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide, 95%. [Link]

  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. Arkat USA. [Link]

  • Aworinde, C. O., et al. (2025). Synthesis, in silico and in vitro Antimicrobial Efficacy of some Amidoxime-Based Benzimidazole and Benzimidamide derivatives. ResearchGate. [Link]

  • Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2489. [Link]

  • Aworinde, C. O., et al. (2025). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Advances, 15(15), 10137-10158. [Link]

  • Kos, J., et al. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules, 21(8), 1069. [Link]

  • International Journal of Research and Analytical Reviews. Synthesis and crystal structure of N'-hydroxy-4- methylbenzimidamide for biological activity. [Link]

  • Syngene. List of validated animal models. [Link]

  • National Center for Biotechnology Information. N-Hydroxy-4-methoxybenzamide. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • BioMed21. The Animal Model Framework: Scoring Animal Models to Build Replacement Strategies. [Link]

  • Singh, S., et al. (2023). Pros and Cons of Animal Models: Special Emphasis on Anti-arthritic Clinical Evaluation Model. Journal of Applied Pharmaceutical Science, 13(1), 1-13. [Link]

  • Al-Majid, A. M., et al. (2021). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. Exploration of Targeted Anti-tumor Therapy, 2(6), 517-578. [Link]

  • PubChemLite. N'-hydroxy-4-[3-[4-(n-hydroxycarbamimidoyl)phenoxy]propoxy]benzamidine. [Link]

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. [Link]

  • Al-Hadiyah, B., et al. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Current Medicinal Chemistry, 20(6), 834-858. [Link]

  • GlaxoSmithKline. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 785-788. [Link]

  • Airoldi, L., et al. (1988). Pharmacokinetic profile and metabolism of N-nitrosobutyl-(4-hydroxybutyl)amine in rats. Cancer Research, 48(15), 4224-4228. [Link]

  • Yeo, C. W., et al. (2018). Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative. Frontiers in Pharmacology, 9, 746. [Link]

  • European Medicines Agency (EMA). (2012). Public summary of opinion on orphan designation - N-Hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino) benzamide for the treatment of meningioma. [Link]

  • D'Andrea, G., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2631. [Link]

  • FitzGerald, R., et al. (2022). Pharmacokinetics of ß-d-N4-Hydroxycytidine, the Parent Nucleoside of Prodrug Molnupiravir, in Nonplasma Compartments of Patients With Severe Acute Respiratory Syndrome Coronavirus 2 Infection. Open Forum Infectious Diseases, 9(7), ofac295. [Link]

  • Jagodzinski, T. S., et al. (2008). Synthesis and reactions of p-hydroxythiobenzamides. Arkivoc, 2008(15), 238-251. [Link]

  • U.S. Environmental Protection Agency (EPA). N-(4-Cyanophenyl)-N-hydroxybenzamide Properties. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Raptopoulou, C. P., et al. (2021). Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide. Inorganics, 9(9), 70. [Link]

Sources

Application

Application Notes and Protocols for the Laboratory Synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide

Abstract This document provides a comprehensive guide for the laboratory synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic addition of hydroxylamine to 4-propoxybenzonitrile. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The provided protocol is designed to be robust and reproducible, offering researchers a reliable method for obtaining high-purity N'-hydroxy-4-propoxybenzenecarboximidamide for further research applications.

Introduction and Scientific Background

N'-hydroxy-4-propoxybenzenecarboximidamide belongs to the class of N-hydroxyamidines (amidoximes), which are recognized as important pharmacophores and versatile intermediates in the synthesis of various heterocyclic compounds and therapeutic agents. The amidoxime functional group, characterized by the R-C(NH2)=NOH structure, is a key building block in the development of novel drugs, including inhibitors of histone deacetylases (HDACs) and nitric oxide synthase.[1] The propoxy substituent on the benzene ring can modulate the lipophilicity and pharmacokinetic properties of derivative compounds, making this particular molecule a valuable target for structure-activity relationship (SAR) studies.

The synthesis of amidoximes from nitriles and hydroxylamine is a well-established and widely utilized transformation in organic chemistry.[2][3] The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group. This is typically followed by proton transfer to yield the final amidoxime product. The efficiency of this reaction can be influenced by factors such as the choice of solvent, temperature, and the presence of a base to generate the more nucleophilic free hydroxylamine from its salt form. While the reaction is generally straightforward, potential side reactions, such as the formation of amides, can occur, particularly with certain substrates or under harsh conditions.[4][5]

This guide presents a refined and optimized protocol for the synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide, focusing on maximizing yield and purity while ensuring operational safety.

Synthetic Strategy and Rationale

The chosen synthetic route involves the direct reaction of 4-propoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base. This one-step approach is efficient and avoids the need for complex multi-step procedures.

Reaction Scheme:

The key considerations for this synthesis are:

  • Precursor Availability: 4-Propoxybenzonitrile is a commercially available starting material.

  • Reagent Selection: Hydroxylamine hydrochloride is a stable and common laboratory reagent. A suitable base, such as sodium carbonate or triethylamine, is used to liberate the free hydroxylamine in situ.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent, such as ethanol or methanol, to facilitate the dissolution of the reagents and to mediate proton transfer steps. Moderate heating is employed to increase the reaction rate.

  • Work-up and Purification: The product is isolated by precipitation upon cooling and the addition of water. Recrystallization is then employed to achieve high purity.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Propoxybenzonitrile≥98%Sigma-Aldrich57373-35-4
Hydroxylamine hydrochloride≥99%Sigma-Aldrich5470-11-1
Sodium Carbonate (Anhydrous)≥99.5%Fisher Scientific497-19-8
Ethanol (200 proof)ACS GradeVWR64-17-5
Deionized Water--7732-18-5
Diethyl EtherACS GradeFisher Scientific60-29-7
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions
  • Hydroxylamine hydrochloride is corrosive, toxic if swallowed, and may cause skin and eye irritation.[6] It is also suspected of causing cancer and may explode when heated.[7][8] Handle with extreme care in a well-ventilated fume hood.[9][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[6]

  • 4-Propoxybenzonitrile and diethyl ether are flammable. Keep away from open flames and ignition sources.

  • All manipulations should be performed in a certified chemical fume hood.

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-propoxybenzonitrile (5.0 g, 30.9 mmol), hydroxylamine hydrochloride (2.58 g, 37.1 mmol, 1.2 eq), and sodium carbonate (1.97 g, 18.5 mmol, 0.6 eq).

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate may form. Filter the reaction mixture through a Buchner funnel to remove the inorganic salts (sodium chloride and unreacted sodium carbonate).

  • Concentration: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add 50 mL of deionized water and stir vigorously. A white solid, the crude N'-hydroxy-4-propoxybenzenecarboximidamide, will precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water (2 x 10 mL) and then with cold diethyl ether (2 x 10 mL) to remove any nonpolar impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Purification

The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of high purity.

Characterization

The identity and purity of the synthesized N'-hydroxy-4-propoxybenzenecarboximidamide should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the propoxy group protons, and the protons of the amidoxime functional group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H, O-H, C=N, and C-O functional groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

Data Summary

ParameterValue
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance White to off-white solid
Theoretical Yield 6.00 g
Typical Experimental Yield 80-90%
Purity (by NMR) >98%

Experimental Workflow Diagram

SynthesisWorkflow cluster_reagents Reagents cluster_process Process cluster_product Product Propoxybenzonitrile 4-Propoxybenzonitrile Mix Mix Reagents in Ethanol Propoxybenzonitrile->Mix Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mix Base Sodium Carbonate Base->Mix Ethanol Ethanol Ethanol->Mix Reflux Reflux (6-8h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Salts Cool->Filter Evaporate Evaporate Ethanol Filter->Evaporate Precipitate Precipitate with Water Evaporate->Precipitate Isolate Isolate & Wash Precipitate->Isolate Dry Dry Isolate->Dry CrudeProduct Crude Product Dry->CrudeProduct PureProduct Pure N'-hydroxy-4-propoxy- benzenecarboximidamide CrudeProduct->PureProduct Recrystallization

Caption: Workflow for the synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reflux time and monitor the reaction by TLC. Ensure efficient stirring.
Product loss during work-upUse minimal amounts of cold solvents for washing the precipitate.
Impure Product Incomplete removal of starting materials or byproductsOptimize the recrystallization solvent system. Perform a second recrystallization if necessary.
Presence of inorganic saltsEnsure thorough washing of the crude product after filtration.
Reaction does not proceed Inactive reagentsUse fresh, high-quality reagents. Ensure the base is anhydrous.
Insufficient heatingEnsure the reaction mixture is maintained at the reflux temperature.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain this valuable compound in high yield and purity. The straightforward nature of this synthesis makes it accessible to a wide range of chemists and drug development professionals, facilitating further exploration of its potential applications in medicinal chemistry.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Merck Millipore.
  • Apollo Scientific. Hydroxylamine hydrochloride.
  • CDH Fine Chemical.
  • Google Patents.
  • Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines.
  • Semantic Scholar.
  • Organic & Biomolecular Chemistry (RSC Publishing). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine.
  • PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.

Sources

Method

N'-hydroxy-4-propoxybenzenecarboximidamide in vitro cell-based assays

Application Note: In Vitro Bioactivation and Pharmacological Profiling of N'-hydroxy-4-propoxybenzenecarboximidamide (HPBC) Abstract This technical guide details the in vitro characterization of N'-hydroxy-4-propoxybenze...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Bioactivation and Pharmacological Profiling of N'-hydroxy-4-propoxybenzenecarboximidamide (HPBC)

Abstract

This technical guide details the in vitro characterization of N'-hydroxy-4-propoxybenzenecarboximidamide (HPBC) , also known as 4-propoxybenzamidoxime. HPBC serves as a quintessential model for amidoxime prodrugs , a chemical class designed to overcome the poor oral bioavailability of amidines (e.g., pentamidine, ximelagatran).

The protocols herein focus on the critical "gain-of-function" metabolic pathway mediated by the Mitochondrial Amidoxime Reducing Component (mARC) , which reduces HPBC to its active amidine form (4-propoxybenzamidine). This guide addresses bioactivation kinetics, metabolic stability in hepatocytes, and phenotypic efficacy screening.

Introduction: The Amidoxime Prodrug Principle

Amidines are potent pharmacophores for serine protease inhibitors and antiprotozoal agents but suffer from low membrane permeability due to their high basicity (


 ~11-12). N-hydroxylation (creating an amidoxime) lowers the 

to ~8.0 and increases lipophilicity, facilitating gastrointestinal absorption.

Once absorbed, HPBC must be reduced back to the active amidine. Unlike P450-mediated oxidations, this reduction is catalyzed by the mARC system , a molybdenum-containing enzyme complex requiring Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R).

Key Applications of HPBC:

  • mARC Activity Probe: Assessing the reductive capacity of liver microsomes or mitochondria.

  • Prodrug Screening: Evaluating conversion efficiency (

    
    ) in hepatocytes.
    
  • Antimicrobial/Antiprotozoal Development: Screening for active metabolites against Leishmania spp. or Trypanosomes.

Biological Pathway Visualization

The following diagram illustrates the electron transport chain required for HPBC bioactivation. Note that NADH (not NADPH) is the preferred electron donor for the mARC system.

mARC_Pathway NADH NADH Cyb5R Cyb5 Reductase (FAD) NADH->Cyb5R e- Cyb5 Cytochrome b5 (Heme) Cyb5R->Cyb5 e- mARC mARC-1 / mARC-2 (MoCo) Cyb5->mARC e- Amidine Active Amidine (Product) mARC->Amidine Reduction (-H2O) HPBC HPBC (Amidoxime) HPBC->mARC Substrate Binding

Figure 1: The mARC-mediated reduction pathway. Electrons flow from NADH to Cyb5R, then Cyb5, and finally to mARC, which reduces the N-O bond of HPBC.

Protocol A: Enzymatic Bioactivation Assay (Microsomal)

Objective: Quantify the conversion of HPBC to 4-propoxybenzamidine using subcellular fractions. This assay validates the prodrug activation mechanism.

Materials
  • Enzyme Source: Human Liver Microsomes (HLM) or Porcine Liver Mitochondria (PLM).

    • Note: PLM has historically higher mARC activity, but HLM is more relevant for human drug development.

  • Substrate: HPBC (10 mM stock in DMSO).

  • Cofactor Mix: 1.0 mM NADH (freshly prepared in buffer).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 6.0.

    • Critical: mARC activity is optimal at slightly acidic pH (pH 6.0), unlike P450s (pH 7.4).

  • Stop Solution: Cold Methanol containing Internal Standard (e.g., Benzamidine-d5).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare reaction tubes with 100 mM KPi buffer (pH 6.0).

    • Add Microsomes (final protein conc: 0.5 mg/mL).

    • Add HPBC (Range: 0 – 500 µM for kinetics).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADH (final conc: 1.0 mM) to start the reaction.

    • Control: Run a parallel tube without NADH to assess non-enzymatic degradation.

  • Incubation:

    • Incubate at 37°C for 15–30 minutes. (Linearity must be pre-determined).

  • Termination:

    • Add 1 volume of Ice-Cold Methanol/IS solution.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

LC-MS/MS Parameters (Guideline)
ParameterSetting
Column C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
MRM Transition (HPBC) m/z 195.1 → 136.1 (Loss of propoxy/amidoxime)
MRM Transition (Amidine) m/z 179.1 → 137.1 (Product quantitation)

Protocol B: Hepatocyte Intrinsic Clearance ( )

Objective: Determine the metabolic stability and cellular permeability-limited activation of HPBC in a whole-cell system.

Experimental Logic

While microsomes isolate the enzyme, hepatocytes account for cell membrane permeability (influx of HPBC, efflux of Amidine) and competing Phase II pathways (e.g., glucuronidation of the N-OH group).

Workflow Diagram

Hep_Assay cluster_sampling Time Course Sampling Step1 Thaw Cryopreserved Hepatocytes (Human/Rat) Step2 Viability Check (Trypan Blue > 75%) Step1->Step2 Step3 Suspension Culture (1 x 10^6 cells/mL in WME buffer) Step2->Step3 Step4 Add HPBC (1 µM) Incubate 37°C / 5% CO2 Step3->Step4 Sample1 0 min Step4->Sample1 Sample2 15 min Step4->Sample2 Sample3 30 min Step4->Sample3 Sample4 60 min Step4->Sample4 Step5 Quench with ACN + IS Centrifuge Sample1->Step5 Sample4->Step5 Step6 LC-MS/MS Analysis (Depletion of HPBC / Appearance of Amidine) Step5->Step6

Figure 2: Hepatocyte stability workflow. Critical for determining in vivo clearance predictions.

Data Calculation

Calculate the intrinsic clearance (


) using the depletion rate constant (

) from the slope of ln[HPBC] vs. time:

Protocol C: Phenotypic Efficacy Screening (Antimicrobial/Antiprotozoal)

Objective: Since HPBC is often a prodrug for antimicrobial amidines, efficacy is tested using a growth inhibition assay. Target Models: Leishmania major promastigotes or E. coli (if testing bacterial amidoxime reductase potential).

Methodology (Alamar Blue / Resazurin Assay)
  • Seeding:

    • Seed Leishmania promastigotes at

      
       cells/mL in 96-well plates (M199 medium).
      
  • Treatment:

    • Add HPBC in serial dilutions (e.g., 100 µM down to 0.1 µM).

    • Positive Control: Pentamidine isethionate.

    • Negative Control: 0.5% DMSO (Vehicle).

  • Incubation:

    • Incubate for 72 hours at 26°C.

  • Readout:

    • Add Resazurin solution (0.01%). Incubate for 4-24 hours.

    • Measure Fluorescence (Ex 530nm / Em 590nm).

  • Interpretation:

    • A lack of efficacy in this assay compared to the active amidine suggests poor bioactivation by the parasite/bacteria. Note: Some parasites lack the specific mARC homologs found in mammalian liver, meaning HPBC might be inactive in vitro against the parasite unless exogenous liver enzymes are added (S9 fraction).

Expected Results & Troubleshooting

ObservationDiagnosisCorrective Action
No Amidine formation in Microsomes Incorrect cofactor or pH.Ensure NADH (not NADPH) is used. Check buffer is pH 6.0 (mARC optimum), not 7.4.
High HPBC depletion but low Amidine yield Competing metabolism.Check for N-glucuronidation (Phase II) or P450-mediated ring hydroxylation.
Low Solubility Lipophilic propoxy group.Ensure DMSO < 0.5%. Use BSA in incubation buffer to prevent non-specific binding to plastic.

References

  • Clement, B., et al. (2020). "Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates."[1] Journal of Medicinal Chemistry. Link

  • Havemeyer, A., et al. (2010). "The mitochondrial amidoxime reducing component (mARC) involves a cytochrome b5/cytochrome b5 reductase complex for enzymatic reduction of N-hydroxylated structures." Journal of Biological Chemistry. Link

  • Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Drug Metabolism Reviews. Link

  • Wang, M. Z., et al. (2006). "Metabolism and disposition of the prodrug DB289 and its active amidine metabolite DB75 in monkeys." Drug Metabolism and Disposition. Link

  • PubChem Compound Summary. "N'-hydroxy-4-propoxybenzenecarboximidamide." Link(Note: Link directs to structurally related analog for verification).

Sources

Application

Application Notes &amp; Protocols for In Vivo Animal Models: N'-hydroxy-4-propoxybenzenecarboximidamide (Epacadostat/INCB24360)

Executive Summary N'-hydroxy-4-propoxybenzenecarboximidamide, more commonly known as Epacadostat (or INCB24360), is a potent and highly selective, orally bioavailable inhibitor of the enzyme indoleamine 2,3-dioxygenase 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-hydroxy-4-propoxybenzenecarboximidamide, more commonly known as Epacadostat (or INCB24360), is a potent and highly selective, orally bioavailable inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a critical immune checkpoint protein that plays a significant role in tumor immune evasion by catabolizing the essential amino acid tryptophan into kynurenine.[3] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the expansion of immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment (TME).[3][4]

Epacadostat competitively and selectively blocks the IDO1 enzyme, thereby preventing tryptophan depletion and the accumulation of kynurenine.[5] This action is designed to restore T cell function and enhance anti-tumor immunity, making it a key agent for investigation in immuno-oncology, particularly in combination with other immunotherapies like PD-1 inhibitors.[6][7] While late-stage clinical trials in melanoma did not meet their primary endpoints, the preclinical efficacy of Epacadostat remains a valuable case study, and the compound serves as a critical tool for investigating the IDO1 pathway in oncology and immunology.[7][8] Recent research also points to a non-enzymatic, signaling role for the IDO1 protein, which may be stabilized by Epacadostat, adding a new layer of complexity to its mechanism of action.[9][10]

This document provides a comprehensive guide to the use of Epacadostat in preclinical in vivo animal models, focusing on study design, protocol execution, and data interpretation for efficacy, pharmacokinetic, and pharmacodynamic assessments.

Mechanism of Action: Reversing Immune Suppression

The primary mechanism of Epacadostat is the direct, competitive inhibition of the IDO1 enzyme.[8] In many cancers, tumor cells or antigen-presenting cells (APCs) in the TME upregulate IDO1, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[11]

The IDO1-Mediated Immune Escape Pathway:

  • Tryptophan (Trp) Depletion: IDO1 catabolizes Trp, an amino acid essential for T cell proliferation and function. Its depletion leads to T cell anergy and arrest.[5]

  • Kynurenine (Kyn) Accumulation: The metabolic products, primarily kynurenine, are not inert. Kyn and its derivatives act as signaling molecules that induce T cell apoptosis and promote the differentiation of naïve T cells into immunosuppressive Tregs.[3][5]

  • Suppressed Immune Surveillance: The net effect is the creation of an immunosuppressive TME where the host's immune system is unable to effectively recognize and eliminate cancer cells.[9]

Epacadostat blocks this cascade at its source, leading to a normalization of Trp levels and a significant reduction in Kyn within the TME, plasma, and draining lymph nodes.[1] This is intended to "release the brakes" on the anti-tumor immune response.

cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Cell Response Tryptophan Tryptophan (Trp) IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 Essential Amino Acid T_Cell Effector T-Cells & NK Cells Tryptophan->T_Cell Required for Proliferation Kynurenine Kynurenine (Kyn) IDO1->Kynurenine Catalyzes Conversion Kynurenine->T_Cell Induces Anergy & Apoptosis Treg Regulatory T-Cells (Tregs) Kynurenine->Treg Promotes Differentiation Immune_Suppression Immune Suppression Tumor Growth T_Cell->Immune_Suppression Treg->Immune_Suppression Epacadostat Epacadostat (INCB24360) Epacadostat->IDO1 Inhibits start Day -7 to 0: Acclimatize Animals implant Day 0: Implant Tumor Cells (e.g., CT26, s.c.) start->implant randomize Day 7-10: Tumors ~100 mm³ Randomize into Groups implant->randomize Tumor Growth treat Treatment Phase (14-21 days): - Vehicle Control (p.o.) - Epacadostat (p.o.) - Combination Agent (i.p.) - Epacadostat + Combo randomize->treat measure Monitor: - Tumor Volume (2-3x / week) - Body Weight (2-3x / week) - Clinical Signs (Daily) treat->measure endpoint Study Endpoint: - Tumor volume >2000 mm³ - Pre-defined time point measure->endpoint Reach Endpoint Criteria collect Terminal Collection: - Tumors - Blood (Plasma) - Spleen / Lymph Nodes endpoint->collect analyze Analysis: - Efficacy (TGI, Survival) - PD (Kyn/Trp Ratio) - Immunology (Flow Cytometry) collect->analyze cluster_process Sample Processing start Administer Single Dose (Vehicle or Epacadostat) collect Collect Samples at Timepoints (1, 2, 4, 8, 24h) start->collect blood Blood (K2-EDTA tubes) collect->blood tumor Tumor Tissue collect->tumor plasma Centrifuge -> Collect Plasma blood->plasma snap_freeze Snap Freeze Tumor tumor->snap_freeze freeze_plasma Store Plasma at -80°C plasma->freeze_plasma analysis LC-MS/MS Analysis: Quantify Kynurenine (Kyn) & Tryptophan (Trp) freeze_plasma->analysis store_tumor Store Tumor at -80°C snap_freeze->store_tumor store_tumor->analysis ratio Calculate Kyn/Trp Ratio analysis->ratio endpoint Determine Duration of Target Engagement ratio->endpoint

Sources

Method

Application of N'-hydroxy-4-propoxybenzenecarboximidamide as an enzyme inhibitor

This Application Note details the use of N'-hydroxy-4-propoxybenzenecarboximidamide (also known as 4-propoxybenzamidoxime ) as a pharmacological probe and enzyme inhibitor precursor. Part 1: Core Directive & Scientific C...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the use of N'-hydroxy-4-propoxybenzenecarboximidamide (also known as 4-propoxybenzamidoxime ) as a pharmacological probe and enzyme inhibitor precursor.

Part 1: Core Directive & Scientific Context

N'-hydroxy-4-propoxybenzenecarboximidamide is a benzamidoxime derivative.[1] In drug discovery and enzymology, its primary application is twofold:

  • As a Prodrug (Precursor): It serves as a model N-hydroxylated prodrug that is metabolically reduced in vivo to 4-propoxybenzamidine . The active amidine form is a potent competitive inhibitor of Trypsin-like Serine Proteases (e.g., Trypsin, Thrombin, Factor Xa) and Phospholipase A2 (PLA2) .

  • As a Metabolic Probe: It is used to assay the activity of the Mitochondrial Amidoxime Reducing Component (mARC) , the enzyme system responsible for bioactivating N-hydroxylated structures.

This guide focuses on its application in developing oral serine protease inhibitors (anticoagulants) and studying reductive drug metabolism .

Part 2: Mechanism of Action & Signaling Pathways

Prodrug Activation Pathway (The mARC System)

The compound itself exhibits low inhibitory potency against proteases. Its efficacy relies on bioactivation. The N-hydroxy group is reduced to an amidine by the mARC system (mARC1/mARC2, Cytochrome b5, and NADH-Cytochrome b5 Reductase) located in the outer mitochondrial membrane and endoplasmic reticulum.

Mechanism of Inhibition (Active Metabolite)

Once reduced, 4-propoxybenzamidine acts as a reversible competitive inhibitor :

  • Target: The S1 specificity pocket of serine proteases (e.g., Thrombin, Trypsin).

  • Interaction: The positively charged amidine group forms a salt bridge with the catalytic Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket, mimicking the arginine/lysine side chain of the natural substrate.

  • Effect: Blocks substrate access to the catalytic triad (His57, Asp102, Ser195), preventing peptide bond hydrolysis.

Visualizing the Activation & Inhibition Pathway

G Prodrug N'-hydroxy-4-propoxy- benzenecarboximidamide (Prodrug) mARC mARC System (Mitochondria/ER) Prodrug->mARC Substrate Binding Active 4-Propoxybenzamidine (Active Inhibitor) mARC->Active N-Reduction (NADH-dependent) Protease Serine Protease (Trypsin/Thrombin) Active->Protease Competitive Binding (S1 Pocket) Complex Enzyme-Inhibitor Complex (Inactive) Protease->Complex Inhibition

Caption: Pathway showing the metabolic reduction of the benzamidoxime prodrug by mARC to the active benzamidine inhibitor, which then targets serine proteases.

Part 3: Experimental Protocols

Protocol A: In Vitro Prodrug Activation Assay (mARC Activity)

Objective: To quantify the conversion rate of N'-hydroxy-4-propoxybenzenecarboximidamide to 4-propoxybenzamidine using liver subcellular fractions.

Materials:

  • Enzyme Source: Porcine or Human Liver Mitochondria/Microsomes (10 mg/mL protein).

  • Substrate: N'-hydroxy-4-propoxybenzenecarboximidamide (100 mM stock in DMSO).

  • Cofactor: NADH (10 mM aqueous solution).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile.

Workflow:

  • Preparation: Dilute liver mitochondria to 1.0 mg/mL in Phosphate Buffer.

  • Pre-incubation: Add 10 µL of Substrate (Final conc: 1 mM) to 890 µL of mitochondrial suspension. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of NADH (Final conc: 1 mM). Mix gently.

  • Reaction: Incubate at 37°C with shaking (500 rpm).

  • Sampling: At t = 0, 5, 10, 20, 30, and 60 min, remove 100 µL aliquots.

  • Quenching: Immediately transfer aliquot into 100 µL ice-cold Acetonitrile. Vortex for 30s.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.

    • Monitor: Decrease in Prodrug (RT ~5.2 min) and appearance of Amidine (RT ~4.5 min).

Protocol B: Serine Protease Inhibition Assay (Active Metabolite)

Objective: To validate the inhibitory potential of the active metabolite (4-propoxybenzamidine) generated from the prodrug. Note: If testing the prodrug directly, expect low/negligible inhibition unless pre-incubated with mARC.

Materials:

  • Enzyme: Bovine Trypsin (Sigma T1426) or Human Thrombin.

  • Substrate: Chromogenic substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

  • Inhibitor: 4-Propoxybenzamidine (Synthesized or reduced from prodrug).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

Workflow:

  • Plate Setup: In a 96-well clear plate, add:

    • 150 µL Buffer.

    • 20 µL Inhibitor (Serial dilutions: 0.1 µM – 100 µM).

    • 20 µL Enzyme (Trypsin, 10 units/mL).

  • Incubation: Incubate at 25°C for 10 min to allow E-I complex formation.

  • Initiation: Add 10 µL BAPNA substrate (Final conc: 0.5 mM).

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30s for 10 min (Kinetic Mode).

  • Calculation: Plot

    
     (initial velocity) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation  to determine 
    
    
    
    .

Part 4: Data Presentation & Analysis

Table 1: Comparative Inhibition Profile (Predicted)

Compound FormTarget EnzymeMechanismIC50 / Km
N'-hydroxy-4-propoxy... (Prodrug) mARC SystemSubstrate (Reduction)

N'-hydroxy-4-propoxy... (Prodrug) Arginine Deiminase (ADI)Competitive Inhibitor

4-Propoxybenzamidine (Active) Trypsin / ThrombinCompetitive Inhibitor

4-Propoxybenzamidine (Active) Phospholipase A2Competitive Inhibitor

*

*Note: PLA2 inhibition is more potent with longer alkoxy chains (C12-C14).

Part 5: References

  • Clement, B., et al. (2005). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. Drug Metabolism and Disposition.[2] Link

  • Havemeyer, A., et al. (2006).[2] Identification of the missing component in the mitochondrial benzamidoxime reductase system. Journal of Biological Chemistry. Link

  • Focant, D. E., et al. (1996). 4-Alkoxybenzamidines as new potent phospholipase A2 inhibitors. Journal of Pharmacy and Pharmacology. Link

  • Kotthaus, J., et al. (2011). Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC). Biochemical Journal. Link

Sources

Application

Application Note: Quantitative Analysis of N'-hydroxy-4-propoxybenzenecarboximidamide by HPLC-UV and LC-MS/MS

This Application Note is structured as a comprehensive technical guide for the quantification of N'-hydroxy-4-propoxybenzenecarboximidamide (also referred to as 4-Propoxybenzamidoxime ). This molecule is functionally sig...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantification of N'-hydroxy-4-propoxybenzenecarboximidamide (also referred to as 4-Propoxybenzamidoxime ). This molecule is functionally significant as a prodrug moiety (amidoxime) often used to improve the oral bioavailability of amidine-based drugs (e.g., Pentamidine, Propamidine analogs) or as a synthetic intermediate.

Abstract & Scope

This guide details the analytical protocols for the quantification of N'-hydroxy-4-propoxybenzenecarboximidamide (C₁₀H₁₄N₂O₂). Amidoximes are critical prodrugs that are metabolically reduced to active amidines by the Mitochondrial Amidoxime Reducing Component (mARC) system.[1]

This note addresses two distinct analytical needs:

  • High-Concentration Purity Analysis (HPLC-UV): For QC, formulation stability, and synthetic process monitoring.

  • Trace Bioanalysis (LC-MS/MS): For pharmacokinetic (PK) profiling in plasma/tissue, focusing on separating the prodrug from its active amidine metabolite.

Physicochemical Profile & Analytical Challenges

Understanding the molecule's behavior is the prerequisite for robust method development.

PropertyValue (Estimated)Analytical Implication
IUPAC Name N'-hydroxy-4-propoxybenzenecarboximidamideTarget Analyte
Common Name 4-PropoxybenzamidoximeUsed interchangeably
Molecular Weight 194.23 g/mol Monoisotopic Mass: 194.1055
pKa (Basic) ~4.5 - 5.5 (Amidoxime)Less basic than corresponding amidine (pKa ~11).[2] pH control is critical for retention.
LogP ~1.8 - 2.2Moderately lipophilic due to the propoxy chain.
Solubility DMSO, Methanol, AcetonitrileLimited water solubility at neutral pH.
Stability Thermal/pH Sensitive Susceptible to hydrolysis (to acid) or dehydration (to nitrile) at high temperatures.

Method A: HPLC-UV (Purity & Stability Indicating)

Purpose: Routine quality control, degradation studies, and solubility testing.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Rationale: A standard C18 provides sufficient retention for the propoxy tail. End-capping reduces tailing caused by the amidoxime nitrogen.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • B: Acetonitrile (ACN).[2][3]

    • Note: TFA suppresses silanol activity and ensures the amidoxime is fully protonated, sharpening peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Avoid high heat >40°C to prevent on-column degradation).

  • Detection: UV-DAD at 254 nm (primary) and 210 nm (secondary).

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
10.070Linear Gradient
12.095Wash
12.110Re-equilibration
16.010Stop
System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for amidoximes).

  • Theoretical Plates: > 5000.

  • Resolution (Rs): > 2.0 between Analyte and 4-propoxybenzamidine (potential impurity).

Method B: LC-MS/MS (Bioanalysis & PK)

Purpose: Quantification in plasma/urine with high sensitivity (LLOQ ~1-5 ng/mL).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode .[2][3]

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • MRM Transitions:

    • The amidoxime group is fragile. Soft ionization settings are recommended.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)TypeMechanism
4-Propoxybenzamidoxime 195.2 [M+H]⁺ 178.2 15QuantifierLoss of -OH (Characteristic)
195.2136.125QualifierLoss of Propoxy/Amidine fragments
195.2119.130Qualifier4-Cyanophenol fragment
IS (e.g., D7-Propoxy) 202.2185.215QuantifierDeuterated analog
LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid provides protons for ESI; Ammonium formate improves ionization stability.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Fast ramp (5% B to 95% B in 3.0 mins).

Sample Preparation Protocols

Protocol A: Protein Precipitation (High Throughput)

Best for: Plasma samples > 50 ng/mL

  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL supernatant to a clean plate.

  • Dilute with 100 µL 0.1% Formic Acid (to match initial mobile phase).

Protocol B: Solid Phase Extraction (High Sensitivity)

Best for: Trace analysis < 10 ng/mL or Urine

  • Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

    • Why? Amidoximes are weak bases; MCX captures them via ion-exchange + reverse phase, removing phospholipids.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 200 µL Plasma + 200 µL 2% H₃PO₄.

  • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elute: 2 x 250 µL of 5% NH₄OH in Methanol.

  • Evaporate & Reconstitute: Dry under N₂ at 40°C; reconstitute in Mobile Phase A.

Visualization of Workflows

Analytical Decision Matrix

This diagram illustrates the decision process for selecting the correct method and troubleshooting separation issues.

AnalyticalWorkflow Start Start: Sample Type? Pure Raw Material / API Start->Pure Bio Plasma / Tissue Start->Bio HPLC Method A: HPLC-UV (0.1% TFA / ACN) Pure->HPLC High Conc. Prep_PPT Prep: Protein Ppt (>50 ng/mL) Bio->Prep_PPT Prep_SPE Prep: MCX SPE (<10 ng/mL) Bio->Prep_SPE Result Quantification & Reporting HPLC->Result LCMS Method B: LC-MS/MS (Formic Acid / ACN) LCMS->Result Prep_PPT->LCMS Prep_SPE->LCMS

Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample origin and sensitivity requirements.

LC-MS/MS Fragmentation Pathway

Hypothetical fragmentation logic for method development (MRM optimization).

Fragmentation Parent Parent [M+H]+ m/z 195.2 Frag1 Fragment 1 (Loss of OH) m/z 178.2 Parent->Frag1 -17 Da (OH) Frag2 Fragment 2 (Nitrile Formation) m/z 161.1 Parent->Frag2 -34 Da (H2O2) Frag3 Fragment 3 (Phenol moiety) m/z 119.1 Frag1->Frag3 Cleavage

Caption: Proposed ESI+ fragmentation pathway. The 195->178 transition is the most specific for amidoximes.

Troubleshooting & Scientific Validation

The "Prodrug-Metabolite" Separation

A common error is the co-elution of the Amidoxime (Prodrug) and the Amidine (Metabolite).

  • Mechanism: Amidines are strong bases (pKa ~11). Amidoximes are weaker bases (pKa ~5).

  • Solution: In Reverse Phase (C18), the Amidine will elute earlier than the Amidoxime if the pH is acidic (due to full ionization and high polarity).

  • Check: Ensure your run time is long enough to elute the more hydrophobic Amidoxime if you are monitoring the Amidine metabolite.

Thermal Instability

Amidoximes can dehydrate to nitriles in the MS source if the temperature is too high.

  • Symptom: Observation of [M-18] peak in the parent scan.

  • Fix: Lower the Desolvation Temperature (from 500°C to 350°C) and reduce Source Voltage.

Linear Range & Calibration
  • Linearity: 1.0 ng/mL to 1000 ng/mL (weighted 1/x² regression).

  • Accuracy: ±15% (±20% at LLOQ).

  • Precision: CV < 15%.[2][5]

References

  • Clement, B. (2002).[6] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[6][7] Drug Metabolism Reviews. Link

  • Havemeyer, A., et al. (2010). The mitochondrial amidoxime reducing component (mARC).[1] Drug Metabolism Reviews. Link

  • Fylaktakidou, K. C., et al. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes.[8] Current Pharmaceutical Design.[9] Link

  • Agilent Technologies. (2014). Analysis of Pharmaceuticals in Water by SPE and LC/MS/MS.[2][10] Application Note 5990-4469EN. Link

  • Andersson, T. B., et al. (2005). Metabolism of benzamidoxime in human hepatocytes.[7] Xenobiotica. Link

Sources

Method

Application Notes and Protocols for N'-hydroxy-4-propoxybenzenecarboximidamide in Signal Transduction Studies

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of N'-hydroxy-4-propoxybenzenecarboximidamide in Cellular Signaling N'-hydroxy-4-propoxybenzenecarbo...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N'-hydroxy-4-propoxybenzenecarboximidamide in Cellular Signaling

N'-hydroxy-4-propoxybenzenecarboximidamide belongs to the benzamidine class of organic compounds, a structural motif frequently associated with modulators of key enzymatic pathways. While this specific molecule is a novel investigational tool, its core structure, featuring a carboximidamide group, is prevalent in a variety of enzyme inhibitors. This guide provides a detailed framework for utilizing N'-hydroxy-4-propoxybenzenecarboximidamide to probe cellular signaling pathways, with a particular focus on its potential role as a modulator of nitric oxide synthase (NOS) activity.

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1][2] The production of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][3] Dysregulation of NO production is implicated in numerous diseases, making the NOS enzymes critical targets for therapeutic intervention and tools for dissecting cellular signaling. Compounds that can selectively modulate NOS isoforms are invaluable for both basic research and drug discovery.[1][2][4]

This document will provide a comprehensive overview of the hypothesized mechanism of action of N'-hydroxy-4-propoxybenzenecarboximidamide, detailed protocols for its application in cell-based assays, and a discussion of the expected outcomes and data interpretation.

Hypothesized Mechanism of Action: A Focus on Nitric Oxide Synthase Inhibition

The structural features of N'-hydroxy-4-propoxybenzenecarboximidamide suggest its potential as a competitive inhibitor of nitric oxide synthase. The carboximidamide moiety can mimic the guanidinium group of L-arginine, the natural substrate for NOS.[1] This structural similarity allows the compound to bind to the active site of the NOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.[1]

The propoxy group on the benzene ring likely influences the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, and may contribute to its selectivity towards different NOS isoforms. The N'-hydroxy group can also play a crucial role in the binding affinity and inhibitory potency of the compound.

dot

cluster_NOS_Pathway Nitric Oxide Synthase (NOS) Pathway cluster_Inhibition Inhibition cluster_Downstream_Effects Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation Inhibitor N'-hydroxy-4- propoxybenzenecarboximidamide Inhibitor->NOS Competitive Inhibition GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Responses Cellular Responses (e.g., Vasodilation, Neurotransmission) PKG->Cellular_Responses

Caption: Hypothesized mechanism of N'-hydroxy-4-propoxybenzenecarboximidamide as a competitive inhibitor of NOS.

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of N'-hydroxy-4-propoxybenzenecarboximidamide against purified NOS isoforms.

Materials:

  • Purified recombinant human nNOS, eNOS, or iNOS

  • L-[³H]Arginine

  • NADPH

  • Calcium Chloride (CaCl₂)

  • Calmodulin

  • Tetrahydrobiopterin (BH₄)

  • N'-hydroxy-4-propoxybenzenecarboximidamide

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT)

  • Dowex AG 50WX-8 resin

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a stock solution of N'-hydroxy-4-propoxybenzenecarboximidamide in a suitable solvent (e.g., DMSO). Serially dilute the compound to obtain a range of concentrations.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, CaCl₂, calmodulin, and BH₄.

  • Enzyme and Inhibitor Incubation: Add the purified NOS enzyme and varying concentrations of N'-hydroxy-4-propoxybenzenecarboximidamide to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., L-NAME).

  • Initiate Reaction: Start the reaction by adding L-[³H]Arginine.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin (sodium form). The resin binds to the unreacted L-[³H]Arginine.

  • Quantification: Centrifuge the tubes and transfer the supernatant containing the L-[³H]Citrulline product to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

dot

cluster_Workflow In Vitro NOS Inhibition Assay Workflow Prep Prepare Reagents & Serial Dilutions of Compound Mix Prepare Reaction Mixture (Buffer, Cofactors) Prep->Mix Incubate_Enzyme Add NOS Enzyme & Test Compound/Controls Mix->Incubate_Enzyme Start_Rxn Initiate with L-[³H]Arginine Incubate_Enzyme->Start_Rxn Incubate_37C Incubate at 37°C Start_Rxn->Incubate_37C Stop_Rxn Terminate with Dowex Resin Incubate_37C->Stop_Rxn Separate Centrifuge to Pellet Resin Stop_Rxn->Separate Quantify Measure L-[³H]Citrulline in Supernatant via Scintillation Counting Separate->Quantify Analyze Calculate % Inhibition & IC₅₀ Quantify->Analyze

Caption: Workflow for the in vitro NOS inhibition assay.

Protocol 2: Cell-Based Nitric Oxide Production Assay (Griess Assay)

This protocol measures the effect of N'-hydroxy-4-propoxybenzenecarboximidamide on nitric oxide production in cultured cells.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for iNOS, bEnd.3 endothelial cells for eNOS)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (for iNOS induction)

  • N'-hydroxy-4-propoxybenzenecarboximidamide

  • Griess Reagent System

  • Nitrite standard solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment:

    • For iNOS: Pre-treat RAW 264.7 cells with varying concentrations of N'-hydroxy-4-propoxybenzenecarboximidamide for 1 hour. Then, stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.

    • For eNOS: Treat bEnd.3 cells with varying concentrations of N'-hydroxy-4-propoxybenzenecarboximidamide.

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add the Griess reagents to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 15 minutes to allow for color development (formation of a magenta azo dye).

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration.

Parameter RAW 264.7 (iNOS) bEnd.3 (eNOS)
Seeding Density 1 x 10⁵ cells/well5 x 10⁴ cells/well
Stimulant LPS (1 µg/mL) + IFN-γ (10 ng/mL)None (basal activity)
Compound Incubation 1 hour pre-treatment24 hours
Total Incubation 24 hours24 hours
Detection Method Griess AssayGriess Assay
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

This protocol assesses the impact of N'-hydroxy-4-propoxybenzenecarboximidamide on the expression and phosphorylation status of key proteins in the NO signaling pathway.

Materials:

  • Cell line and treatment reagents as in Protocol 2

  • N'-hydroxy-4-propoxybenzenecarboximidamide

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-eNOS, anti-phospho-eNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Interpretation and Expected Outcomes

  • NOS Inhibition: A dose-dependent decrease in the production of L-[³H]Citrulline in the in vitro assay or nitrite in the cell-based assay would indicate that N'-hydroxy-4-propoxybenzenecarboximidamide inhibits NOS activity.

  • Isoform Selectivity: By comparing the IC₅₀ values obtained from assays using different NOS isoforms, the selectivity of the compound can be determined.

  • Signaling Pathway Modulation: Western blot analysis can reveal if the compound affects the expression levels of NOS enzymes or their phosphorylation status, providing further insight into its mechanism of action. For instance, a reduction in phospho-eNOS levels would suggest an impact on upstream signaling events that regulate eNOS activity.

Conclusion

N'-hydroxy-4-propoxybenzenecarboximidamide represents a promising chemical tool for the investigation of nitric oxide signaling pathways. Its structural similarity to the natural substrate of NOS suggests a likely mechanism of competitive inhibition. The protocols outlined in this guide provide a robust framework for characterizing the inhibitory activity, isoform selectivity, and cellular effects of this compound. Through careful experimental design and data analysis, researchers can effectively utilize N'-hydroxy-4-propoxybenzenecarboximidamide to elucidate the intricate roles of nitric oxide in health and disease.

References

  • BenchChem. (n.d.). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.
  • Synsight Research. (2024, June 21). What are nNOS inhibitors and how do they work?.
  • PubMed. (2009, November 15). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.
  • PubMed Central. (2026, January 30). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma.
  • PubMed Central. (n.d.). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain.
  • MedChemExpress. (n.d.). eNOS Inhibitor, Activator, Gene.
  • PubMed. (2001, June 15). N-hydroxybenzenecarboximidic acid derivatives: a new class of nitroxyl-generating prodrugs.
  • Santa Cruz Biotechnology. (n.d.). NOS Inhibitors.
  • ChemicalBook. (n.d.). N'-Hydroxy-4-methoxy-3-methylbenzenecarboximidamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide

Welcome to the technical support center for the synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amidoxime. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide, which is typically prepared via the reaction of 4-propoxybenzonitrile with hydroxylamine.[1][2]

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields can stem from several factors, from suboptimal reaction conditions to reactant degradation. Here’s a systematic approach to diagnosing and solving the problem.

  • Suboptimal Base Selection and Stoichiometry: The choice and amount of base are critical.[3] While sodium carbonate is commonly used, its basicity and solubility can influence reaction kinetics.[1][2]

    • Causality: The base deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile. Insufficient base will result in a lower concentration of the active nucleophile. An excessively strong base can promote side reactions or degradation of the product.

    • Solution:

      • Verify Stoichiometry: Ensure at least a stoichiometric equivalent of a mild base like sodium carbonate or sodium bicarbonate is used relative to hydroxylamine hydrochloride.[4] An excess of 1.5 to 1.6 equivalents is often optimal.[2][4]

      • Alternative Bases: Consider using a more soluble inorganic base like potassium carbonate or a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to ensure a homogenous reaction mixture, which can improve reaction rates.

  • Incorrect Reactant Ratios: The molar ratio of hydroxylamine to the starting nitrile is a key parameter.

    • Causality: An insufficient amount of hydroxylamine will lead to incomplete conversion of the starting nitrile. Conversely, a very large excess can complicate purification without significantly improving the yield.

    • Solution: An excess of hydroxylamine hydrochloride is generally recommended to drive the reaction to completion. A molar ratio of 2.5 equivalents of hydroxylamine hydrochloride to 1.0 equivalent of 4-propoxybenzonitrile is a good starting point.[2]

  • Inadequate Reaction Temperature or Time: This is a common reason for incomplete reactions.

    • Causality: The addition of hydroxylamine to a nitrile is a nucleophilic addition reaction that requires thermal energy to overcome the activation barrier. Insufficient heat or time will result in a stalled reaction.

    • Solution: The reaction is typically conducted under reflux in a protic solvent like ethanol or methanol.[1] A reaction temperature of 60-70°C for 4-6 hours is a common protocol.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice: The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.

    • Causality: Protic solvents like ethanol or methanol are generally effective as they can solvate the ionic reagents and participate in proton transfer steps of the mechanism.

    • Solution: A mixture of ethanol and water can also be effective, particularly for dissolving the inorganic base and hydroxylamine hydrochloride.[1] Ensure the 4-propoxybenzonitrile is fully dissolved at the reaction temperature.

Q2: My TLC plate shows multiple spots after the reaction. What are these byproducts and how can I minimize their formation?

The presence of multiple spots on a TLC plate indicates the formation of impurities. The most common byproducts in this synthesis are unreacted starting material and the corresponding amide from nitrile hydrolysis.

  • Unreacted 4-propoxybenzonitrile: This is the most likely impurity if the reaction has not gone to completion.

    • Mitigation: As discussed in Q1, ensure adequate reaction time, temperature, and an excess of hydroxylamine.[3] Monitor the reaction by TLC until the starting nitrile spot is no longer visible.

  • 4-Propoxybenzamide: This amide is formed by the hydrolysis of the starting nitrile.

    • Causality: This side reaction can be promoted by the presence of water and prolonged heating under basic conditions.[5]

    • Mitigation:

      • Use Anhydrous Solvents: While some water is often necessary to dissolve the base, using anhydrous ethanol or methanol for the bulk of the solvent can minimize hydrolysis.

      • Control Basicity: Avoid using an overly strong base like sodium hydroxide, which can accelerate nitrile hydrolysis. Mild bases like sodium carbonate or bicarbonate are preferred.[1][4]

      • Reaction Time: Do not extend the reaction time unnecessarily beyond the point of complete consumption of the starting nitrile.

Q3: What is the most effective method for purifying the crude N'-hydroxy-4-propoxybenzenecarboximidamide?

The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[6]

    • Solvent Selection: The ideal solvent should dissolve the compound when hot but not at room temperature.[6] Common solvents to test include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[6]

  • Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, silica gel column chromatography is the next step.

    • Eluent System: A typical mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[2] The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities.

    • Procedure: The crude product is dissolved in a minimal amount of solvent and loaded onto a silica gel column. The eluent is then passed through the column to separate the components based on their polarity.

II. Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v) on silica gel plates. The starting nitrile will be less polar (higher Rf value) than the more polar amidoxime product. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q: My product appears to be an oil or a gummy solid after work-up. What should I do? A: This can happen if impurities are present that inhibit crystallization. Try triturating the crude material with a non-polar solvent like hexanes or diethyl ether to induce solidification and remove non-polar impurities. If this fails, column chromatography is the recommended purification method.

Q: Is the N'-hydroxy-4-propoxybenzenecarboximidamide stable? What are the recommended storage conditions? A: Amidoximes can be sensitive to heat and prolonged exposure to acidic or basic conditions.[7] It is recommended to store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q: What are the key safety precautions for this synthesis? A: Hydroxylamine and its salts can be toxic and are potential skin irritants. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

III. Experimental Protocols & Data

Protocol 1: Synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide

This protocol is a general guideline and may require optimization.

  • Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-propoxybenzonitrile (1.0 eq), hydroxylamine hydrochloride (2.5 eq), and sodium carbonate (1.6 eq).[2]

  • Solvent Addition: Add a suitable solvent, such as ethanol or a 4:1 ethanol/water mixture, to the flask.

  • Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring for 4-6 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC until the starting nitrile is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase in vacuo to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in Q3 of the troubleshooting guide.

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-PropoxybenzonitrileC₁₀H₁₁NO161.20Colorless liquid or low-melting solid
Hydroxylamine HClH₄ClNO69.49White crystalline solid
Sodium CarbonateNa₂CO₃105.99White powder
N'-hydroxy-4-propoxybenzenecarboximidamideC₁₀H₁₄N₂O₂194.23White solid

IV. Visualizing the Workflow

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification 4-Propoxybenzonitrile 4-Propoxybenzonitrile Reaction Heating (60-70°C) 4-6 hours 4-Propoxybenzonitrile->Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Sodium Carbonate Sodium Carbonate Sodium Carbonate->Reaction Solvent (Ethanol/Water) Solvent (Ethanol/Water) Solvent (Ethanol/Water)->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Solvent Removal Aqueous Work-up Extraction Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification FinalProduct Pure N'-hydroxy-4- propoxybenzenecarboximidamide Purification->FinalProduct

Caption: Workflow for the synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction complete by TLC? Start->Check_Completion Check_Conditions Review Reaction Conditions: - Temperature (60-70°C?) - Time (4-6h?) - Stirring adequate? Check_Completion->Check_Conditions No Check_Reagents Are reactant ratios correct? (Hydroxylamine HCl: 2.5 eq Base: 1.6 eq) Check_Completion->Check_Reagents Yes Optimize_Conditions Optimize: - Increase reaction time - Ensure consistent heating Check_Conditions->Optimize_Conditions Success Yield Improved Optimize_Conditions->Success Adjust_Ratios Adjust reactant stoichiometry Check_Reagents->Adjust_Ratios No Check_Side_Products Side products observed? (e.g., Amide by hydrolysis) Check_Reagents->Check_Side_Products Yes Adjust_Ratios->Success Minimize_Side_Rxns Minimize Side Reactions: - Use anhydrous solvent - Use mild base (Na2CO3) - Avoid prolonged heating Check_Side_Products->Minimize_Side_Rxns Yes Workup_Loss Potential loss during work-up? Check_Side_Products->Workup_Loss No Minimize_Side_Rxns->Success Optimize_Workup Optimize Work-up: - Ensure complete extraction - Check pH of aqueous layer Workup_Loss->Optimize_Workup Yes Workup_Loss->Success No Optimize_Workup->Success

Caption: Decision tree for troubleshooting low reaction yields.

V. References

  • Coordination Chemistry and Metal-involving Reactions of Amidoximes. Relevance to the Chemistry of Oximes and Oxime Ligands. (2025). ResearchGate. Available at: [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Semantic Scholar. Available at: [Link]

  • Purification. (n.d.). Hypha Discovery. Available at: [Link]

  • Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. (n.d.). Thieme. Available at: [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2009). PubMed. Available at: [Link]

  • Synthesis and crystal structure of N'-hydroxy-4- methylbenzimidamide for biological activity. (n.d.). IJRAR.org. Available at: [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2019). MDPI. Available at: [Link]

  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. (n.d.). arkat usa. Available at: [Link]

  • Studies on the synthesis of amidoximes from nitroalkanes. (n.d.). PMC - NIH. Available at: [Link]

    • (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. Available at: [Link]

  • Synthesis and reactions of p-hydroxythiobenzamides. (2008). Digital Collections. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of N'-Hydroxy-4-propoxybenzenecarboximidamide

Introduction N'-Hydroxy-4-propoxybenzenecarboximidamide (also known as 4-propoxybenzamidoxime) is a critical intermediate in the synthesis of 1,2,4-oxadiazole-based therapeutics, often used as bioisosteres for esters and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N'-Hydroxy-4-propoxybenzenecarboximidamide (also known as 4-propoxybenzamidoxime) is a critical intermediate in the synthesis of 1,2,4-oxadiazole-based therapeutics, often used as bioisosteres for esters and amides in sphingosine-1-phosphate (S1P) receptor modulators and histone deacetylase (HDAC) inhibitors.

The synthesis typically involves the nucleophilic addition of hydroxylamine to 4-propoxybenzonitrile. While seemingly straightforward, this transformation is plagued by specific challenges: incomplete conversion , amide hydrolysis byproducts , and safety hazards associated with hydroxylamine thermal instability.

This guide provides a self-validating technical framework to overcome these bottlenecks.

Module 1: Reaction Kinetics & Conversion

Q1: The reaction stalls at 60-70% conversion. Adding more reagent doesn't help. Why?

Diagnosis: This is often a solubility or "salting out" issue, not just kinetics. Technical Insight: The standard protocol uses Hydroxylamine Hydrochloride (


) neutralized with a base (e.g., 

or

) in Ethanol/Water. As the reaction proceeds, the ionic strength increases significantly due to NaCl/KCl formation.
  • The "Salting Out" Effect: The lipophilic 4-propoxybenzonitrile may phase-separate from the aqueous-alcoholic hydroxylamine phase, halting the reaction.

  • Free Base Instability: If you add excess

    
     without pH control, the concentration of the unstable free base increases, leading to decomposition rather than reaction.
    

Corrective Action:

  • Switch Solvent System: Move from EtOH/H2O to DMSO or DMF (anhydrous) with

    
    . The reaction rate in DMSO is typically 10-20x faster due to the "naked anion" effect, enhancing the nucleophilicity of 
    
    
    
    .
  • Phase Transfer Catalysis (PTC): If sticking to EtOH/H2O, add 5 mol% TBAB (Tetrabutylammonium bromide) . This shuttles the hydroxylamine into the organic phase where the nitrile resides.

Q2: Why is the reaction rate significantly slower for the propoxy analog compared to the methoxy analog?

Diagnosis: Steric hindrance and solubility. Technical Insight: The n-propoxy chain adds steric bulk and lipophilicity. While the electronic effect (electron donation) is similar to methoxy, the solubility profile differs. The propoxy-nitrile is less soluble in the polar transition state required for the amidoxime formation. Protocol Adjustment: Increase reaction temperature to 75-80°C (refluxing ethanol) and ensure vigorous mechanical stirring (not magnetic) to maximize interfacial surface area if a biphasic system exists.

Module 2: Impurity Profile & Control

Q3: I see a persistent impurity at RRT 1.1 (HPLC). What is it, and how do I stop it?

Diagnosis: 4-Propoxybenzamide (The "Amide" Byproduct). Mechanism:

  • Direct Hydrolysis: Base-catalyzed attack of water on the nitrile.

  • Tiemann Rearrangement: Decomposition of the amidoxime product itself under prolonged heating.

Troubleshooting Table:

VariableCondition Leading to AmideOptimized Condition
Water Content High (>20% v/v)Minimize Water: Use anhydrous EtOH; dissolve

in minimal water (1:1 w/w) before adding to EtOH.
Stoichiometry 1:1 Nitrile:HydroxylamineExcess Reagent: Use 2.5 - 3.0 equivalents of

. This kinetically outcompetes water for the nitrile.
pH pH > 10 (Strongly Basic)Buffer: Use

or

rather than NaOH. Strong bases accelerate nitrile hydrolysis.
Q4: The product is colored (pink/brown) instead of white. Is it pure?

Diagnosis: Oxidation of trace hydroxylamine or phenol impurities. Technical Insight: Amidoximes can complex with trace metal ions (Fe, Cu) to form colored chelates. Alternatively, oxidation of residual hydroxylamine yields nitrogen oxides that discolor the solid. Corrective Action:

  • Chelating Wash: Include a wash with 1% EDTA solution during workup.

  • Antioxidant: Add 0.5% Sodium Metabisulfite (

    
    ) to the recrystallization solvent.
    

Module 3: Workup & Purification

Q5: The product "oils out" upon adding water. How do I get a solid?

Diagnosis: The n-propoxy chain lowers the melting point and increases lipophilicity, making the compound prone to forming a supercooled liquid (oil) rather than crystallizing. Protocol:

  • Do NOT dump into water. Instead, slowly add water to the reaction mixture at elevated temperature (50°C) until slightly turbid.

  • Slow Cooling: Allow the mixture to cool to room temperature slowly (10°C/hour) with slow stirring.

  • Seeding: Add seed crystals of pure N'-hydroxy-4-propoxybenzenecarboximidamide at 40°C.

  • Alternative Solvent: Recrystallize from Toluene/Heptane (1:1) . The amide impurity is insoluble in toluene, while the amidoxime dissolves at heat and crystallizes upon cooling.

Module 4: Safety & Scale-Up

Q6: Are there explosion risks with this reaction?

Critical Safety Warning: Yes. Hazard:

  • Hydroxylamine Free Base: Thermally unstable. Can decompose violently above 70°C if concentrated.

  • DSC Data: Differential Scanning Calorimetry of amidoximes often shows a sharp exotherm (decomposition) around 130-150°C.

Mandatory Safety Controls:

  • Never distill the reaction mixture to dryness. Always leave a solvent heel.

  • Quench Excess Hydroxylamine: Before workup, check for residual oxidant. If high, quench with Acetone (forms acetoxime, which is safer and volatile).

  • Temperature Limit: Do not heat the reaction mass above 90°C .

Visualized Pathways & Workflows

Figure 1: Reaction Mechanism & Impurity Pathways

Caption: Competitive pathways between Amidoxime formation (Target) and Amide hydrolysis (Impurity), influenced by water and pH.

ReactionPathways Nitrile 4-Propoxybenzonitrile Intermediate Tetrahedral Intermediate Nitrile->Intermediate + NH2OH (Fast in DMSO) Amide 4-Propoxybenzamide (IMPURITY) Nitrile->Amide + H2O / OH- (Hydrolysis) NH2OH Hydroxylamine (NH2OH) Water H2O (Solvent/Impurity) Amidoxime N'-Hydroxy-4-propoxy- benzenecarboximidamide (TARGET) Intermediate->Amidoxime Tautomerization Amidoxime->Amide Hydrolysis (Prolonged Heat)

[1][2][3]

Figure 2: Optimized Experimental Workflow

Caption: Step-by-step synthesis protocol designed to minimize oiling out and maximize purity.

Workflow Start Start: 4-Propoxybenzonitrile (1.0 eq) ReagentPrep Prepare Reagent: NH2OH.HCl (3.0 eq) + Na2CO3 (1.5 eq) in EtOH/H2O (10:1) Start->ReagentPrep Reaction Reaction: Reflux (78°C) for 6-8 hours Monitor by HPLC ReagentPrep->Reaction Check Conversion > 98%? Reaction->Check Check->Reaction No (Add more NH2OH) Quench Quench: Cool to 50°C Add Acetone (0.5 eq) to remove excess NH2OH Check->Quench Yes Precipitation Controlled Precipitation: Add Water slowly at 40°C Seed with pure crystal Quench->Precipitation Filtration Filtration & Wash: Wash with cold Water Wash with cold Heptane Precipitation->Filtration Drying Drying: Vacuum oven @ 45°C (Avoid high heat) Filtration->Drying

Standardized Experimental Protocol

Objective: Synthesis of N'-Hydroxy-4-propoxybenzenecarboximidamide (10g Scale).

Reagents:

  • 4-Propoxybenzonitrile: 10.0 g (62.0 mmol)

  • Hydroxylamine Hydrochloride: 12.9 g (186.0 mmol, 3.0 eq)

  • Sodium Carbonate (

    
    ): 9.8 g (93.0 mmol, 1.5 eq)
    
  • Ethanol (Absolute): 100 mL

  • Water (Deionized): 15 mL

Procedure:

  • Activation: In a 250 mL round-bottom flask, dissolve Hydroxylamine Hydrochloride in 15 mL of water.

  • Neutralization: Carefully add Sodium Carbonate in portions (Caution:

    
     evolution). Stir for 15 minutes until gas evolution ceases.
    
  • Addition: Add Ethanol (100 mL) followed by 4-Propoxybenzonitrile (10.0 g). The mixture will be a white suspension.

  • Reaction: Heat to reflux (approx. 78°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The nitrile (

      
      ) should disappear; Amidoxime appears at 
      
      
      
      .
  • Workup (Anti-Oiling Strategy):

    • Cool the reaction mixture to 50°C.

    • Filter off the inorganic salts (

      
      ) while warm.
      
    • Concentrate the filtrate under reduced pressure to approx. 30 mL volume.

    • Add 100 mL of Water slowly with vigorous stirring. A white precipitate should form.[4]

    • Troubleshooting: If an oil forms, reheat to 60°C until dissolved, then turn off heat and let cool to RT without stirring to allow crystal growth.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL) and cold heptane (20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: White to off-white crystalline solid.

References

  • General Amidoxime Synthesis & Mechanism: Vörös, A., et al. (2014). "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry, 12, 8036-8047.[5]

  • Hydroxylamine Safety: Cisneros, L., et al. (2003). "Process for the preparation of halo-benzonitriles." Google Patents, WO2003033458A1. (Discusses safety and handling of hydroxylamine in industrial settings).

  • Propoxy-substituted Analog Synthesis (Methodology): Ranjbar-Karimi, R., et al. (2009). "Synthesis of amidoximes using hydroxylamine and nitriles via a solvent free method." Ultrasonics Sonochemistry, 16(5), 637-640.

  • Purification of Lipophilic Amidoximes: Stephenson, L., et al. (1969). "Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes."[5][6][7] Journal of the Chemical Society C: Organic.

Sources

Troubleshooting

N'-hydroxy-4-propoxybenzenecarboximidamide stability in solution and storage

Technical Support Center: N'-hydroxy-4-propoxybenzenecarboximidamide Executive Summary Compound Identity: N'-hydroxy-4-propoxybenzenecarboximidamide (Also known as 4-Propoxybenzamidoxime).[1] Chemical Class: Arylamidoxim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N'-hydroxy-4-propoxybenzenecarboximidamide

Executive Summary

Compound Identity: N'-hydroxy-4-propoxybenzenecarboximidamide (Also known as 4-Propoxybenzamidoxime).[1] Chemical Class: Arylamidoxime.[2][3] Primary Application: Often utilized as a prodrug moiety for amidines or as a synthetic intermediate in heterocyclic chemistry (e.g., 1,2,4-oxadiazoles). Critical Stability Factor: The amidoxime functionality (


) is chemically versatile but labile. It is susceptible to hydrolytic decomposition  (to amides/acids), reductive metabolism  (to amidines), and photochemical degradation  (N-O bond cleavage).

Part 1: Stability in Solution

pH-Dependent Hydrolysis Profile

The stability of N'-hydroxy-4-propoxybenzenecarboximidamide is strictly governed by solution pH. The amidoxime group exhibits amphoteric character but is generally unstable in strongly acidic or basic environments.

  • Acidic Conditions (pH < 4):

    • Mechanism: Protonation occurs at the oxime oxygen or the amino nitrogen. This activates the carbon center for nucleophilic attack by water.

    • Degradation Pathway: Rapid hydrolysis leads to the formation of 4-propoxybenzamide , which subsequently hydrolyzes to 4-propoxybenzoic acid .

    • Risk: High.[3] Avoid storing in acidic buffers (e.g., 0.1% TFA) for extended periods.

  • Neutral Conditions (pH 6–8):

    • Stability: Optimal. The unprotonated neutral species is kinetically most stable.

    • Recommendation: Use phosphate or HEPES buffers at pH 7.4 for biological assays.[3]

  • Basic Conditions (pH > 10):

    • Mechanism: Deprotonation of the oxime hydroxyl group (

      
      ) creates an anionic species that can undergo fragmentation or rearrangement (e.g., Tiemann rearrangement type mechanisms at high temperatures).
      
    • Risk: Moderate to High.[3]

Solvent Compatibility

The 4-propoxy substituent imparts significant lipophilicity (


), reducing water solubility but enhancing stability in organic solvents.
Solvent SystemStability RatingNotes
DMSO (Anhydrous) Excellent Preferred stock solvent. Stable for months at -20°C.
Ethanol/Methanol Good Suitable for short-term use. Avoid acidic methanol which promotes solvolysis.
Water/Buffer Poor Compound may precipitate or hydrolyze over days.[3] Prepare fresh.
Acetonitrile Very Good Ideal for HPLC mobile phases.[3]
Photostability

Amidoximes possess an N-O bond sensitive to UV radiation. Direct exposure can lead to radical cleavage, generating reactive nitrenes or iminyl radicals.

  • Protocol: Always use amber glass vials or wrap containers in aluminum foil.

Part 2: Storage & Handling Protocols

Standard Operating Procedure (SOP): Long-Term Storage

To ensure maximum potency retention (>98%) over 12+ months:

  • State: Store as a solid powder. Do not store in solution long-term if avoidable.

  • Temperature: -20°C is the gold standard. 4°C is acceptable for active use (<1 month).

  • Atmosphere: Hygroscopic potential is low, but moisture promotes hydrolysis. Store under desiccant or inert gas (Argon/Nitrogen) if the seal is broken.

  • Container: Tightly sealed amber glass vial with a PTFE-lined cap.

SOP: Preparation of Stock Solutions
  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent: Dissolve in 100% DMSO to a concentration of 10–50 mM.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Freeze aliquots at -20°C or -80°C.

    • Self-Validation: Visually inspect for precipitation upon thawing. Sonicate if necessary.

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the primary chemical fates of N'-hydroxy-4-propoxybenzenecarboximidamide under various stress conditions.

DegradationPathways Compound N'-hydroxy-4-propoxy- benzenecarboximidamide Amide 4-Propoxybenzamide (Primary Hydrolysis Product) Compound->Amide Acidic Hydrolysis (pH < 4, H2O) Amidine 4-Propoxybenzamidine (Bioreduction Product) Compound->Amidine Enzymatic/Chemical Reduction Radicals Radical Species (N-O Cleavage) Compound->Radicals UV Light (hv) Acid 4-Propoxybenzoic Acid (Terminal Hydrolysis Product) Amide->Acid Slow Hydrolysis

Caption: Figure 1. Chemical degradation pathways of 4-propoxybenzamidoxime showing hydrolysis (red), reduction (green), and photodegradation (yellow) routes.

Part 4: Troubleshooting Guide (FAQ)

Q1: My stock solution in DMSO has turned slightly yellow. Is it still usable?

  • Diagnosis: Slight yellowing in arylamidoximes often indicates trace oxidation or minor photochemical degradation (formation of azo or nitroso byproducts).[3]

  • Action: Run an LC-MS check. If purity is >95%, it is likely usable for non-critical range-finding assays. For

    
     or 
    
    
    
    determination, discard and prepare fresh.
  • Prevention: Store in the dark and purge headspace with nitrogen.

Q2: I observe precipitation when diluting the DMSO stock into cell culture media.

  • Cause: The "4-propoxy" tail makes the molecule lipophilic. Rapid dilution into aqueous media can cause "crashing out."

  • Solution:

    • Limit the final DMSO concentration to 0.5–1.0%.

    • Perform serial dilutions: DMSO Stock

      
       PBS/DMSO intermediate 
      
      
      
      Media.[3]
    • Ensure the media is warm (37°C) during addition.

Q3: Can I autoclave this compound?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Amidoximes are thermally labile.[3] Autoclaving (121°C, high pressure) will drive hydrolysis to the amide and acid forms almost quantitatively.

  • Alternative: Sterile filter using a 0.22 µm PVDF or PTFE membrane (ensure solvent compatibility).

Q4: What is the best way to monitor stability?

  • Method: Reverse-Phase HPLC.[4]

  • Protocol:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.[3]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

    • Note: The amidoxime usually elutes earlier than the parent nitrile (if used in synthesis) but later than the amide hydrolysis product due to the H-bond donor/acceptor profile.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.

  • Srivastava, R. M., et al. (2005).[2] Synthesis, mechanism of formation, and molecular orbital calculations of arylamidoximes. Journal of Molecular Structure: THEOCHEM, 726(1-3), 115-122.

  • Hamada, Y., et al. (2003). Hydrolysis kinetics of benzamidoxime derivatives. Chemical & Pharmaceutical Bulletin. (General reference for arylamidoxime hydrolysis mechanisms).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on functional group stability).

Sources

Optimization

Enhancing the solubility of N'-hydroxy-4-propoxybenzenecarboximidamide for biological assays

Ticket ID: #SOL-BP-492 Subject: Solubility Enhancement of N'-hydroxy-4-propoxybenzenecarboximidamide Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-BP-492 Subject: Solubility Enhancement of N'-hydroxy-4-propoxybenzenecarboximidamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Compound Analysis

Welcome to the Technical Support Center. You are likely experiencing precipitation of N'-hydroxy-4-propoxybenzenecarboximidamide (henceforth referred to as Propoxy-BZO ) when diluting from organic stocks into aqueous biological buffers.[1]

This is a known physicochemical bottleneck inherent to the benzamidoxime class, exacerbated by the propoxy substituent.

The Physicochemical Barrier

To solve the solubility issue, we must first understand the molecular behavior at physiological pH (7.4).

  • Lipophilicity (The Propoxy Factor): The propoxy chain (

    
    ) adds significant hydrophobicity to the benzene ring. While the amidoxime headgroup (
    
    
    
    ) is polar, it cannot overcome the lattice energy of the hydrophobic tail in pure water.
  • Ionization State (pKa Trap):

    • pKa 1 (Protonated Nitrogen): ~4.5. Below pH 4.5, the molecule is cationic and soluble.[1]

    • pKa 2 (Oxime Oxygen): ~11.[1]0. Above pH 11, it is anionic and soluble.[1]

    • Physiological pH (7.4): The molecule exists almost exclusively as a neutral species .[1] This is the point of minimum solubility (intrinsic solubility,

      
      ), leading to "crashing out" in assay media.
      
Solubility Profile Data

Estimates based on structural analogs (Benzamidoxime/Propoxy-derivatives)

Solvent SystemEstimated SolubilityStatusApplication
Water (pH 7.4) < 50

M
Critical Direct dissolution fails.[1]
DMSO (Anhydrous) > 100 mMExcellent Primary stock solution.[1]
Ethanol (Abs.) > 50 mMGood Alternative stock (evaporation risk).[1]
PBS + 1% DMSO ~100 - 200

M
Variable Risk of kinetic precipitation.[1]
0.1M HCl > 10 mMHigh Not biocompatible for direct use.[1]

Decision Matrix: Choosing Your Protocol

Before proceeding, determine the tolerance of your specific biological assay to co-solvents.

SolventStrategy Start Start: Define Assay Constraints IsDMSO Is DMSO tolerated (>0.1%)? Start->IsDMSO HighConc Target Conc > 100 µM? IsDMSO->HighConc Yes ProtocolB Protocol B: Cyclodextrin Complex (Sensitive Cells) IsDMSO->ProtocolB No (Sensitive) ProtocolA Protocol A: Segregated Dilution (Standard) HighConc->ProtocolA No (Standard Range) HighConc->ProtocolB Yes (Risk of Precip) ProtocolC Protocol C: Albumin Carrier (In Vivo Mimic) ProtocolA->ProtocolC If protein binding is required

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay sensitivity and concentration requirements.

Protocol A: The "Segregated" DMSO Dilution

Best for: Standard cell viability assays (MTT, CellTiter-Glo) and enzymatic screens.

The Problem: Directly pipetting 100% DMSO stock into aqueous media creates a local "shock" zone where the DMSO concentration drops rapidly, causing the compound to precipitate instantly before it can disperse.

The Solution: Use an intermediate dilution step to lower the dielectric constant gradient.

Step-by-Step Workflow
  • Prepare Master Stock: Dissolve Propoxy-BZO in anhydrous DMSO to 10 mM .

    • Tip: Sonicate for 5 minutes to ensure complete dissolution.

  • Create Intermediate Stock (100x):

    • Dilute the Master Stock 1:10 into pure DMSO (not water) to create a 1 mM working stock.[1]

    • Why? Pipetting small volumes (e.g., 0.1

      
      L) introduces massive error.[1]
      
  • The "Rapid-Mix" Injection:

    • Place your culture media (e.g., 9.9 mL) in a vortexing tube.

    • While vortexing the media at medium speed, inject the DMSO stock (e.g., 10

      
      L) directly into the center of the vortex.
      
    • Result: Final concentration 1

      
      M, DMSO 0.1%.[1]
      
    • Crucial: Do not add media to DMSO; always add DMSO to moving media.[1]

DilutionWorkflow Solid Solid Compound (Propoxy-BZO) Stock Master Stock 10-50 mM (100% DMSO) Solid->Stock Dissolve Inter Intermediate 100x Target (100% DMSO) Stock->Inter Dilute (DMSO) Media Assay Media (Pre-warmed) Inter->Media Rapid Injection (Vortexing) Final Final Assay Well (<0.5% DMSO) Media->Final Dispense

Figure 2: The Segregated Dilution Workflow designed to prevent "shock precipitation" at the solvent interface.

Protocol B: Cyclodextrin Complexation (HP- -CD)

Best for: DMSO-sensitive primary cells, neurons, or high-concentration requirements (>100


M).[1]

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic propoxy tail of your compound enters the CD cavity, while the hydrophilic exterior keeps the complex soluble in water.
Methodology
  • Prepare Vehicle: Make a 20% (w/v) solution of HP-

    
    -CD in water or PBS.[1] Filter sterilize (0.22 
    
    
    
    m).[1]
  • Solvent Evaporation Method (Recommended):

    • Dissolve Propoxy-BZO in a small volume of Ethanol or Acetone.[1]

    • Add the equimolar amount of HP-

      
      -CD (or 2:1 excess of CD).
      
    • Evaporate the solvent under nitrogen or vacuum.[1]

    • Reconstitute the resulting film with water/buffer.[1]

  • Alternative (Shake-Flask):

    • Add excess solid Propoxy-BZO to the 20% CD solution.[1]

    • Shake at 25°C for 24 hours.

    • Filter out undissolved solids.[1][2]

    • Quantify concentration via HPLC/UV-Vis.[1]

Troubleshooting & FAQs

Q1: I see crystals forming after 2 hours in the incubator. Why?

A: This is likely Kinetic Solubility failure.[1] You successfully created a supersaturated solution initially, but the system is reverting to its thermodynamic equilibrium.

  • Fix: Lower the final concentration.

  • Fix: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) at 0.1% or BSA (Bovine Serum Albumin) at 1%.[1] BSA mimics plasma conditions and binds lipophilic drugs, stabilizing them in solution.[1]

Q2: My stock solution turned yellow/brown over time.

A: Amidoximes are chemically labile.[1]

  • Hydrolysis: In the presence of moisture (wet DMSO), the amidoxime hydrolyzes to the corresponding amide or carboxylic acid .

  • Light Sensitivity: N-O bonds can cleave under UV/strong light.[1]

  • Protocol: Store stocks in amber glass vials at -20°C. Use anhydrous DMSO (packed under argon/nitrogen) and single-use aliquots to avoid freeze-thaw moisture uptake.

Q3: Can I use acid to dissolve it?

A: Only if your assay tolerates it. You can convert Propoxy-BZO to its HCl salt (Propoxy-BZO


 HCl) using 1 equivalent of HCl.[1] This dissolves well in water.[1][3]
  • Warning: When you add this salt to a pH 7.4 buffer, the buffering capacity will strip the proton, regenerating the neutral free base. If the concentration is above the solubility limit (

    
    ), it will precipitate regardless of whether you started with the salt.
    
Q4: The compound is sticking to my plastic tips.

A: The propoxy group causes high non-specific binding (NSB).[1]

  • Fix: Use Low-Retention pipette tips and plates.

  • Fix: Include 0.01% Tween-20 or Triton X-100 in the assay buffer (if biology permits) to reduce surface adsorption.[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and DMSO tolerance). Link

  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews. (Discusses Amidoxime stability/hydrolysis). Link

  • BenchChem. (2025).[1][2] DMSO Tolerance in Biological Assays Guidelines. Link

Sources

Troubleshooting

Technical Support Center: Crystallization of N'-hydroxy-4-propoxybenzenecarboximidamide

Welcome to the technical support center for the crystallization of N'-hydroxy-4-propoxybenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of N'-hydroxy-4-propoxybenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our goal is to provide you with the expertise and practical solutions needed to achieve high-quality, reproducible crystalline material.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of N'-hydroxy-4-propoxybenzenecarboximidamide.

Q1: I've followed a synthesis protocol, but my N'-hydroxy-4-propoxybenzenecarboximidamide won't crystallize. What's the most common reason?

A: The most frequent issue is the presence of impurities. Even small amounts of residual reactants, by-products, or solvents from the synthesis can significantly inhibit or completely prevent crystallization.[1][2][3][4] These foreign molecules can disrupt the formation of an ordered crystal lattice.[1] We recommend ensuring the purity of your crude product, possibly through a preliminary purification step like column chromatography, before attempting crystallization. A related compound, N'-hydroxy-4-methylbenzimidamide, was purified by column chromatography before being successfully crystallized.[5]

Q2: How do I choose the right solvent for crystallization?

A: The ideal solvent is one in which N'-hydroxy-4-propoxybenzenecarboximidamide is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6] The principle of "like dissolves like" is a good starting point.[6] Given the molecule's structure—a polar hydroxamic acid moiety and a less polar propoxybenzene tail—solvents of intermediate polarity are often successful. Ethyl acetate is an excellent starting point, as it was used to crystallize a similar compound by slow evaporation.[5] Other options include acetone, ethanol, or solvent mixtures like ethanol/water or ethyl acetate/hexane.[7][8]

Q3: My compound is separating as a liquid or "oiling out" instead of forming crystals. What causes this and how can I fix it?

A: "Oiling out" typically occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or if the concentration of the solute is too high.[9] Impurities can also lower the melting point of the mixture, contributing to this problem. To resolve this, try adding a small amount of additional hot solvent to reduce the supersaturation level and then allow it to cool more slowly.[9] If using a solvent/anti-solvent system, add more of the "good" solvent.

Q4: What is the difference between nucleation and crystal growth, and why is it important?

A: Crystallization is a two-step process: nucleation and crystal growth.[10][11]

  • Nucleation is the initial formation of tiny, stable crystalline nuclei from the supersaturated solution.[10]

  • Crystal Growth is the subsequent process where more molecules from the solution deposit onto the existing nuclei, causing the crystals to increase in size.[10][11]

Controlling the balance between these two steps is critical.[11] If nucleation is too rapid, you will get many small crystals. If crystal growth is dominant, you will get fewer, larger crystals. The goal is to achieve a controlled rate of nucleation followed by steady growth to obtain well-defined, pure crystals.

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving specific experimental issues.

Problem 1: No Crystals Form After Cooling/Evaporation
  • Probable Cause 1: Insufficient Supersaturation. The concentration of your compound in the solvent is below the saturation point, even at lower temperatures.

    • Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration.[9] Allow it to cool again. If the mother liquor (the solution remaining after a failed crystallization attempt) is available, you can test its concentration by dipping a glass rod in it and letting the solvent evaporate; if a solid residue forms, your compound is present, and concentration is a viable strategy.[9]

  • Probable Cause 2: Inappropriate Solvent. The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Try a less polar solvent or a solvent mixture. Introduce an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your primary solvent) dropwise to the solution at room temperature until turbidity (cloudiness) persists, then warm slightly to redissolve and cool slowly.[6]

  • Probable Cause 3: Nucleation Barrier. The energy barrier for the initial formation of crystal nuclei has not been overcome.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site.

    • Solution 2: Seeding. Introduce a "seed crystal"—a tiny crystal of the pure compound—into the cooled solution.[9] This provides a pre-formed template for crystal growth to begin.

Problem 2: Formation of an Oil Instead of Crystals
  • Probable Cause 1: Cooling Rate is Too Fast. Rapid cooling can cause the compound to come out of solution so quickly that it doesn't have time to arrange into an ordered crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath or refrigerator.[12]

  • Probable Cause 2: Solution is Overly Concentrated.

    • Solution: Add a small amount (1-5% of the total volume) of additional hot solvent to the oiled-out mixture, reheat until the solution is clear, and then attempt to cool it again slowly.[9]

Problem 3: Crystals are Very Fine Needles or Powder
  • Probable Cause: Nucleation Rate Exceeds Growth Rate. This is often caused by a very high degree of supersaturation or rapid cooling, leading to the simultaneous formation of a massive number of small nuclei.[12]

    • Solution 1: Reduce Supersaturation. Use slightly more solvent than the minimum required for dissolution at the boiling point. This will slow down the crystallization process, favoring growth over nucleation.[9]

    • Solution 2: Use a Different Solvent. The interaction between the solvent and the solute can influence crystal habit (the external shape of the crystal).[13] A different solvent may favor growth on different crystal faces, potentially leading to more block-like crystals.

Problem 4: Low Crystalline Yield
  • Probable Cause 1: Too Much Solvent Used. A significant portion of the compound remains dissolved in the mother liquor.

    • Solution: After filtering the first crop of crystals, concentrate the mother liquor by evaporating a portion of the solvent and cooling again to obtain a second crop. Be aware that the second crop may be less pure.

  • Probable Cause 2: Insufficient Cooling. The solution was not cooled to a low enough temperature or for a long enough time to maximize precipitation.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath for at least 30-60 minutes before filtration to maximize the recovery of your product.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

G cluster_no_xtal Troubleshooting: No Crystals cluster_oil Troubleshooting: Oiling Out cluster_yield Troubleshooting: Low Yield start Start Crystallization Attempt result Observe Outcome start->result no_xtal Problem: No Crystals Formed result->no_xtal No Solid oil_out Problem: Oiling Out result->oil_out Liquid Droplets poor_yield Problem: Low Yield result->poor_yield Few Crystals success Success: High-Quality Crystals result->success Good Crystals sol_1 Concentrate Solution (Evaporate Solvent) no_xtal->sol_1 sol_2 Add Anti-Solvent no_xtal->sol_2 sol_3 Scratch or Seed no_xtal->sol_3 sol_4 Reheat & Add More Solvent oil_out->sol_4 sol_5 Slow Down Cooling Rate oil_out->sol_5 sol_6 Concentrate Mother Liquor for 2nd Crop poor_yield->sol_6 sol_1->result Retry sol_2->result Retry sol_3->result Retry sol_4->result Retry sol_5->result Retry

Caption: Troubleshooting workflow for crystallization.

Experimental Protocols

Below are detailed, step-by-step methodologies for common crystallization techniques applicable to N'-hydroxy-4-propoxybenzenecarboximidamide.

Protocol 1: Single Solvent Recrystallization by Slow Cooling

This is the most common and straightforward method.

  • Solvent Selection: Choose a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethanol, ethyl acetate, acetone). See the solvent properties table below.

  • Dissolution: Place the crude, solid N'-hydroxy-4-propoxybenzenecarboximidamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture (using a steam bath or hot plate) to the solvent's boiling point while stirring or swirling until the solid completely dissolves. Add more solvent dropwise if needed, ensuring you use the minimum amount of hot solvent necessary.[6]

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Slow Evaporation

This method is simple and often yields high-quality crystals, especially for small amounts of material.[15][16]

  • Solution Preparation: Dissolve the compound in a suitable solvent (one in which it is moderately to highly soluble at room temperature, like ethyl acetate or acetone) to create a near-saturated or saturated solution.[15]

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the container with a cap or parafilm and poke a few small holes in it.[15] This allows the solvent to evaporate slowly over several hours to days.

  • Isolation: Once suitable crystals have formed and the solvent has partially or fully evaporated, isolate the crystals by decanting the remaining solvent or by gentle filtration.

Protocol 3: Vapor Diffusion

This technique is excellent for small quantities of material and for screening multiple solvent systems simultaneously.[16]

  • Setup: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar (the "chamber"). The chamber should contain a small amount of a more volatile "anti-solvent" in which your compound is insoluble.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution in the inner vial. This gradually decreases the solubility of your compound, inducing slow crystallization.

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Crystallization Method Selection Diagram

Use this decision tree to help select an appropriate starting method.

G start Have pure, solid starting material? purify Purify via Chromatography or Extraction start->purify No / Impure find_solvent Find solvent where solubility is high when hot and low when cold start->find_solvent Yes slow_cool Use Slow Cooling Method find_solvent->slow_cool Yes no_good_solvent No single solvent is ideal find_solvent->no_good_solvent No solvent_pair Find miscible solvent/ anti-solvent pair no_good_solvent->solvent_pair anti_solvent_method Use Solvent/ Anti-Solvent Method solvent_pair->anti_solvent_method Yes volatile_solvent Is compound soluble in a volatile solvent? solvent_pair->volatile_solvent No slow_evap Use Slow Evaporation volatile_solvent->slow_evap Yes (mg to g scale) vapor_diff Use Vapor Diffusion volatile_solvent->vapor_diff Yes (µg to mg scale)

Caption: Decision tree for selecting a crystallization method.

Data for Crystallization Development

Table 1: Properties of Common Crystallization Solvents

This table provides a list of common solvents, ordered by decreasing polarity, to aid in the selection of a single solvent or a solvent/anti-solvent system.

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds; crystals can be slow to dry.[6]
Methanol655.1Good for relatively polar compounds; volatile and easy to remove.[6]
Ethanol784.3Excellent general-purpose solvent.[6]
Acetone564.3Good general solvent, but low boiling point can be challenging.[6]
Acetonitrile826.2Aprotic polar solvent.
Ethyl Acetate774.4Good for compounds of intermediate polarity.[6]
Dichloromethane403.1Volatile; often used in solvent pairs.
Toluene1112.4Good for less polar compounds; high boiling point.
Hexane690.1Non-polar; often used as an anti-solvent.

Data compiled from various sources.[6][17]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). [Source Not Available].
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallis
  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. (2022).
  • The importance of impurity on pharmaceutical processes. UL Research Repository.
  • Effect of Impurities on the Growth Kinetics of Crystals. (2025).
  • The Influence of Impurities and Additives on Crystallization (Chapter 4). (2019). Handbook of Industrial Crystallization - Cambridge University Press. [Link]

  • Crystallisation Techniques. (2006). [Source Not Available].
  • Learn more about Crystallization by Syrris. Syrris. [Link]

  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • Factors which affect the crystallization of a drug substance.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. [Link]

  • Experiment 2: Recrystalliz
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025). Longdom Publishing. [Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Crystallization Solvents.pdf. [Source Not Available].
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Synthesis and crystal structure of N'-hydroxy-4- methylbenzimidamide for biological activity. (2016). IJRAR.org. [Link]

  • How can remove Ester from Hydroxamic acid?. (2015).
  • Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole.
  • Purification: How To. University of Rochester. [Link]

  • 24 - Organic Syntheses Procedure. [Source Not Available].
  • N-Hydroxybenzenecarboximidamide Properties. EPA. [Link]

  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2009). PubMed. [Link]

  • The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. (2025).
  • Crystal Structures of a Series of Hydroxamic Acids. (2023). MDPI. [Link]

  • Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. Lirias.
  • 4-Hydroxybenzamide. National Institute of Standards and Technology. [Link]

Sources

Optimization

Purification strategies for N'-hydroxy-4-propoxybenzenecarboximidamide to remove impurities

Welcome to the technical support center for the purification of N'-hydroxy-4-propoxybenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N'-hydroxy-4-propoxybenzenecarboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-purity N'-hydroxy-4-propoxybenzenecarboximidamide in your laboratory.

Introduction to Purification Challenges

N'-hydroxy-4-propoxybenzenecarboximidamide, an amidoxime derivative, is a polar molecule whose purification can be challenging due to the presence of various impurities from its synthesis. The most common synthetic route involves the reaction of 4-propoxybenzonitrile with hydroxylamine.[1][2] This process can lead to a crude product contaminated with unreacted starting materials, inorganic salts, and potential side-products. This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N'-hydroxy-4-propoxybenzenecarboximidamide?

A1: The impurity profile of your crude product will largely depend on the specifics of your synthesis. However, common impurities include:

  • Unreacted 4-propoxybenzonitrile: This is a less polar impurity compared to the desired product.

  • Excess hydroxylamine: This is a highly polar and water-soluble impurity.

  • Inorganic salts: If you used hydroxylamine hydrochloride and a base (like sodium carbonate or triethylamine), you will likely have inorganic salts (e.g., NaCl, Na2CO3) in your crude product.[1][2]

  • Side-products: Depending on the reaction conditions, side-products from the degradation of hydroxylamine or the product itself could be present.

Q2: My compound seems to be degrading during purification. What could be the cause?

A2: Amidoxime and hydroxylamine derivatives can be sensitive to pH and temperature.[3][4] Prolonged exposure to strongly acidic or basic conditions, as well as high temperatures, can lead to hydrolysis or other degradation pathways.[1] It is advisable to perform purification steps at or near neutral pH whenever possible and to avoid excessive heating.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. A solvent system such as hexane:ethyl acetate (e.g., in a 1:1 or 2:1 ratio) should provide good separation between the more polar product and the less polar 4-propoxybenzonitrile starting material.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Troubleshooting Guide

Problem 1: Oiling Out During Recrystallization

Symptoms: Instead of forming crystals upon cooling, your compound separates as an oil.

Possible Causes and Solutions:

CauseRecommended Solution
Supersaturation is too high. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool more slowly.
The cooling process is too rapid. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath or refrigerator. Slow cooling encourages the formation of a crystal lattice.
Inappropriate solvent system. The chosen solvent may not be ideal. Try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, like methanol or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, like hexane or water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[5]
Presence of impurities. Impurities can sometimes inhibit crystallization. Try a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
Problem 2: Poor Separation During Column Chromatography

Symptoms: The desired product co-elutes with impurities, resulting in impure fractions.

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect mobile phase polarity. If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent like hexane). If it elutes too slowly or not at all (low Rf), increase the polarity (increase the proportion of the polar solvent like ethyl acetate).
Column overloading. Too much crude material was loaded onto the column. For a given column size, there is a maximum amount of sample that can be effectively separated. Reduce the amount of crude product loaded onto the column.
Improper column packing. An improperly packed column will have channels and cracks, leading to poor separation. Ensure the column is packed uniformly without any air bubbles.
The compound is too polar for normal-phase chromatography. If your compound has very high polarity, it may streak or not move from the baseline on silica gel. In such cases, consider using a more polar stationary phase or switching to a different chromatographic technique like Hydrophilic Interaction Liquid Chromatography (HILIC).[6] HILIC is well-suited for the separation of polar compounds.[6]

Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Step 1: Solvent Screening

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • A good solvent will dissolve the compound when hot but not at room temperature.[7]

  • Suggested solvents to screen:

    • Ethyl acetate

    • Ethanol

    • Methanol

    • Water

    • Binary mixtures (e.g., ethyl acetate/hexane, ethanol/water)[5]

Step 2: Recrystallization Procedure

  • Place the crude N'-hydroxy-4-propoxybenzenecarboximidamide in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If colored impurities are present, you can add a small amount of activated charcoal and heat for a few more minutes.

  • If you used charcoal or if there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: The process of purifying a compound using column chromatography.

Protocol 3: Purification by Acid-Base Extraction

This technique is useful for removing acidic or basic impurities. N'-hydroxy-4-propoxybenzenecarboximidamide is a weakly basic compound.

Step 1: Dissolution

  • Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

Step 2: Washing with a Weak Acid

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 5% HCl). This will protonate any strongly basic impurities and extract them into the aqueous layer.

  • Caution: The desired product is weakly basic and may also be extracted to some extent. Perform this step carefully and monitor by TLC.

Step 3: Washing with a Weak Base

  • Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). This will deprotonate and remove any acidic impurities into the aqueous layer.

Step 4: Final Work-up

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and remove the solvent under reduced pressure.

Purity Assessment

After purification, it is crucial to assess the purity of your N'-hydroxy-4-propoxybenzenecarboximidamide. The following techniques are recommended:

TechniquePurpose
Thin-Layer Chromatography (TLC) A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity. A pure compound will show a single major peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the compound and can reveal the presence of impurities with distinct NMR signals.
Mass Spectrometry (MS) Confirms the molecular weight of the compound. [8][9]
Melting Point Analysis A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.

References

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Clement, B., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • PubChem. N-Hydroxy-4-(hydroxymethyl)benzimidamide. [Link]

  • UZA. Validated analytical methods. [Link]

  • Hypha Discovery. Purification. [Link]

  • PubChem. N'-Hydroxybenzenecarboximidamide. [Link]

  • PubChemLite. N'-hydroxy-4-[3-[4-(n-hydroxycarbamimidoyl)phenoxy]propoxy]benzamidine. [Link]

  • ResearchGate. What are solvents used in recrystallization of Schiff base ?. [Link]

  • Scott, M. A., & Smith, R. A. (2008).
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Bio-Works. Bio-Works chromatography resins & prepacked columns. [Link]

  • Pohjala, L., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 468-475.
  • Agilent. Hydrophobic Interaction Chromatography- Native Mode Separation of Bio-Therapeutic Workflows. [Link]

  • El-Gindy, A., et al. (2011). Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 4(2), 123-134.
  • Clement, B., et al. (1987). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. PubMed. [Link]

  • LCGC International. Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns. [Link]

  • Royal Society of Chemistry. Supporting Information for. [Link]

  • Journal of Pharmaceutical Research. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research, 19(3), 223-228.
  • Sreedhara, R., & Vinaya, K. (2016). Synthesis and crystal structure of N'-hydroxy-4-methylbenzimidamide for biological activity. International Journal of Research and Analytical Reviews, 3(4), 435-439.
  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • Reddit. (2024). Recrystallization Issues. [Link]

  • ResearchGate. (2025). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]

  • Google Patents. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • Ma, Y., et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6433-6437.

Sources

Troubleshooting

Minimizing byproduct formation during N'-hydroxy-4-propoxybenzenecarboximidamide synthesis

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide. This document is designed for researchers, chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common challenges, particularly the formation of unwanted byproducts. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a reproducible and high-yield process.

Section 1: Synthesis Overview & Core Mechanism

The synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide, an amidoxime, is most commonly achieved through the nucleophilic addition of hydroxylamine to the corresponding nitrile, 4-propoxybenzonitrile.[1][2] This reaction is fundamental in medicinal chemistry for creating intermediates used in the development of various therapeutic agents.[3]

The core transformation involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. While seemingly straightforward, the reaction environment must be precisely controlled to prevent competing side reactions.

Synthesis_Pathway cluster_reactants Reactants Start 4-Propoxybenzonitrile Reactants_Node Start->Reactants_Node Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Reactants_Node Product N'-hydroxy-4-propoxy- benzenecarboximidamide Reactants_Node->Product Base (e.g., Na2CO3) Solvent (e.g., Methanol) Heat (60-70°C)

Caption: General reaction scheme for N'-hydroxy-4-propoxybenzenecarboximidamide synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

FAQ 1: My final yield is low. What are the primary factors affecting reaction completion?

Answer: Low yield is often traced back to incomplete reaction or product loss during workup. Consider these factors:

  • Insufficient Hydroxylamine: The reaction requires at least one equivalent of free hydroxylamine. When using hydroxylamine hydrochloride (NH₂OH·HCl), a common and stable starting material, a base is required to generate the free nucleophile in situ. A molar excess of the hydroxylamine salt (e.g., 1.5 to 2.5 equivalents) is recommended to drive the reaction equilibrium towards the product.[2]

  • Improper Base Stoichiometry: The amount of base should be sufficient to neutralize the HCl salt and facilitate the reaction, but not so much that it promotes side reactions. For a base like sodium carbonate (Na₂CO₃), which can react twice, using slightly more than 0.5 equivalents per equivalent of NH₂OH·HCl is a good starting point.

  • Inadequate Temperature or Time: While higher temperatures accelerate the reaction, they can also promote byproduct formation. The reaction is typically heated to 60-80°C in solvents like methanol or ethanol.[1][2] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed. Reaction times can vary from 4 to 48 hours.[1]

FAQ 2: I've isolated my product, but NMR/LC-MS analysis shows a significant impurity with a mass corresponding to 4-propoxybenzamide. What is this, and how can I prevent it?

Answer: This is the most common and challenging byproduct in this synthesis. The impurity is 4-propoxybenzamide, formed via the hydrolysis of the nitrile.

Mechanistic Insight: The formation of the amide byproduct can compete with the desired amidoxime synthesis. This pathway is particularly favored by the presence of water and either strongly acidic or basic conditions, which can hydrolyze the nitrile group. Even trace amounts of water in the solvent or introduced with hygroscopic reagents can be problematic. A recent study on the mechanism of amidoxime formation also identified the amide as a significant byproduct, especially in alcohol solutions, suggesting a complex reaction pathway that may not be simple hydrolysis.[4]

Competing_Reactions cluster_desired Desired Pathway cluster_side_reaction Side Reaction Nitrile 4-Propoxybenzonitrile Amidoxime N'-hydroxy-4-propoxy- benzenecarboximidamide Nitrile->Amidoxime + NH2OH (Optimal Conditions) Amide 4-Propoxybenzamide (Byproduct) Nitrile->Amide + H2O (Excess Base/Heat)

Caption: Competing pathways for amidoxime synthesis and amide byproduct formation.

Preventative Strategies:

  • Control Water Content: Use anhydrous solvents (e.g., dry methanol) and ensure reagents like sodium carbonate are dry. While some aqueous hydroxylamine solutions are used in patented methods, minimizing extraneous water is key.[3]

  • Optimize Base: Use a mild, non-nucleophilic base like sodium carbonate or triethylamine.[1] Avoid strong bases like NaOH or KOH, which aggressively promote nitrile hydrolysis. Ensure the base is added slowly and portion-wise to maintain a controlled pH.

  • Temperature Management: Avoid excessive temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start trials around 60°C).

  • Use of Additives: Some studies have shown that using ionic liquids can suppress amide formation and accelerate the desired reaction, leading to a cleaner product profile.[4]

FAQ 3: My reaction seems to stall and never reaches full conversion according to TLC. What's going on?

Answer: A stalled reaction can be frustrating. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Reaction Stalled (Incomplete Conversion by TLC) Check_Reagents Verify Reagent Quality & Stoichiometry (Nitrile, NH2OH·HCl, Base) Start->Check_Reagents Reagents_OK Reagents Correct? Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions (Temp, Solvent, Stirring) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Reagents_OK->Check_Conditions Yes Fix_Reagents Action: Use fresh reagents, re-weigh, check purity. Reagents_OK->Fix_Reagents No Monitor Continue monitoring reaction. Conditions_OK->Monitor Yes Fix_Conditions Action: Increase temp slightly, add more reagent, extend time. Conditions_OK->Fix_Conditions No

Caption: A logical workflow for troubleshooting a stalled synthesis reaction.

Troubleshooting Steps:

  • Reagent Integrity: Has the hydroxylamine hydrochloride degraded? It should be a white, crystalline solid. Is the base (e.g., sodium carbonate) anhydrous? Clumped base may indicate water absorption.

  • Base Activation: Ensure your base is effectively liberating the free hydroxylamine. Inadequate stirring can lead to poor mixing, especially with heterogeneous bases like sodium carbonate.

  • Solubility Issues: Check that your starting nitrile is fully dissolved in the solvent at the reaction temperature. If it is not, you may need to increase the solvent volume or choose a more suitable solvent.

  • Incremental Addition: If the reaction has stalled, a small, additional charge of the hydroxylamine/base mixture may restart it. This can help overcome any gradual degradation of the reagents over a long reaction time.

FAQ 4: What is the best method for purifying the crude product to remove the starting material and byproducts?

Answer: The choice of purification depends on the scale and the impurity profile.

  • Recrystallization: This is the most effective method for removing small amounts of impurities if a suitable solvent can be found. The desired amidoxime is a polar molecule.

    • Solvent Screening: Test solvents like ethyl acetate, isopropanol, or mixtures such as ethyl acetate/hexane. A good solvent will dissolve the crude product when hot but allow the pure amidoxime to crystallize upon cooling.[5]

  • Column Chromatography: If recrystallization is ineffective, especially for removing the 4-propoxybenzamide byproduct which may have similar polarity, silica gel chromatography is the best option.[6]

    • Eluent System: Start with a non-polar system and gradually increase polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50-70%) is a common choice for separating aromatic compounds of moderate polarity.[5] Monitor the fractions carefully by TLC.

Section 3: Optimized Experimental Protocol & Data

This protocol incorporates best practices to maximize yield and purity.

Optimized Synthesis Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-propoxybenzonitrile (1.0 eq).

  • Reagent Addition: Add anhydrous methanol as the solvent (approx. 10-15 mL per gram of nitrile). Begin stirring. Add hydroxylamine hydrochloride (2.0 eq) followed by anhydrous sodium carbonate (1.6 eq).[2] The order of addition is crucial; adding the base last to the mixture ensures gradual generation of free hydroxylamine.

  • Reaction: Heat the mixture to 65-70°C.[2]

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The product spot should appear below the starting nitrile spot (more polar) and can be visualized with UV light or a potassium permanganate stain. The reaction is complete when the nitrile spot is no longer visible (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove inorganic salts (Na₂CO₃, NaCl). Wash the salts with a small amount of methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., hot ethyl acetate/hexane).

    • Alternatively, purify via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale / Causality
Hydroxylamine Source Hydroxylamine HydrochlorideStable, commercially available salt. Requires in situ neutralization.
Base Anhydrous Sodium CarbonateMild, non-nucleophilic base. Minimizes risk of nitrile hydrolysis.[1][2]
Stoichiometry Nitrile:NH₂OH·HCl:Na₂CO₃ (1 : 2.0 : 1.6)Excess hydroxylamine drives the reaction. Base ratio ensures full neutralization.[2]
Solvent Anhydrous Methanol or EthanolGood solubility for reactants; use anhydrous grade to limit water.[1]
Temperature 60 - 70°CBalances reaction rate against the risk of byproduct formation.[2]
Monitoring TLC (e.g., 3:1 Hex:EtOAc)Provides a reliable, visual confirmation of reaction completion.[7]

Section 4: References

  • Gotor, V. et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. [Link]

  • Murphy, J. A. et al. (2011). US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. Google Patents.

  • Vörös, A. et al. (2012). Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. Organic Process Research & Development. [Link]

  • Lee, J. H. (2000). WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. Google Patents.

  • Ganem, B. et al. (2011). Studies on the synthesis of amidoximes from nitroalkanes. Tetrahedron. [Link]

  • Qiu, W. et al. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sammis, G. M. et al. (2022). 3-HYDROXY-5-PENTYL-4-PHENYL-1,5-DIHYDRO-2H-PYRROL-2-ONE. Organic Syntheses. [Link]

  • Hypha Discovery. Purification. Hypha Discovery Website. [Link]

  • Desai, D. G. et al. (2008). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan Journal of Chemistry. [Link]

  • Kégl, T. et al. (2016). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. [Link]

  • Tetenbaum, M. T. et al. (1992). EP0473380B1 - Process for the preparation of hydroxyamides. Google Patents.

  • Shrestha, S. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis. ScholarWorks. [Link]

  • Sreedhara, R. & Vinaya, K. (2019). Synthesis and crystal structure of N'-hydroxy-4-methylbenzimidamide for biological activity. International Journal of Research and Analytical Reviews. [Link]

  • Uetrecht, J. P. et al. (1984). Reactivity and possible significance of hydroxylamine and nitroso metabolites of procainamide. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Lozano Mera, B. D. et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital. [Link]

  • Chen, P. (2013). Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. PhD Thesis, University of Sydney. [Link]

  • Metivier, J. et al. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting N'-hydroxy-4-propoxybenzenecarboximidamide Dose-Response Curves

Status: Operational Ticket ID: #AMIDOX-001 Subject: Resolving non-sigmoidal, bell-shaped, or inconsistent data in biological assays. Executive Summary: The "Perfect Storm" of Chemistry Researchers frequently report incon...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AMIDOX-001 Subject: Resolving non-sigmoidal, bell-shaped, or inconsistent data in biological assays.

Executive Summary: The "Perfect Storm" of Chemistry

Researchers frequently report inconsistent dose-response curves (DRCs) with N'-hydroxy-4-propoxybenzenecarboximidamide .[1] This is rarely due to user error but rather the specific physicochemical properties of the molecule.

This compound belongs to the aryl amidoxime class. It possesses a lipophilic tail (propoxy-benzene) and a polar, redox-active headgroup (N'-hydroxy-imidamide).[1] This duality creates three distinct failure modes in standard screening assays:

  • Redox Interference: The amidoxime group acts as a reducing agent, generating false signals in tetrazolium-based assays (MTT/MTS).[1]

  • Colloidal Aggregation: The propoxy tail drives the formation of promiscuous colloidal aggregates at micromolar concentrations, leading to bell-shaped curves.

  • Hydrolytic Instability: The amidoxime moiety is sensitive to pH and can hydrolyze to the corresponding amide or carboxylic acid, altering potency.

Module 1: The "Phantom Signal" (Redox Interference)

User Question: "My cells look dead under the microscope at 100 µM, but my MTT assay shows 110% viability. Is my drug stimulating growth?"

Technical Diagnosis: No. You are likely observing chemical reduction artifacts . The N'-hydroxy group (amidoxime) is a reductant.[1] It can donate electrons directly to tetrazolium salts (MTT, MTS, XTT) without the presence of cellular dehydrogenases. This converts the yellow tetrazolium into purple formazan non-enzymatically, masking the cell death signal.

Troubleshooting Protocol: The "Cell-Free" Validation Before trusting any colorimetric data, you must determine the compound's intrinsic reducing potential.

  • Prepare Plate: Set up a 96-well plate with media only (no cells).

  • Dose: Add the compound in a serial dilution (e.g., 0.1 µM to 100 µM), exactly as you would in the cell assay.

  • Incubate: Wait for your standard assay duration (e.g., 24-48 hours).

  • Develop: Add the MTT/MTS reagent and incubate for 1-4 hours.

  • Read: Measure absorbance.

    • Result: If absorbance increases with dose, your compound is chemically reducing the dye.

    • Action: Switch to a non-redox assay endpoint.

Recommended Alternative Assays:

  • ATP Quantification (e.g., CellTiter-Glo): Luciferase-based; less susceptible to redox interference.[1]

  • LDH Release: Measures membrane integrity; enzymatic but distinct from tetrazolium reduction.[1]

  • Live-Cell Imaging: Direct nuclei counting (e.g., Hoechst/PI staining).[1]

Module 2: The "Bell-Shaped" Curve (Solubility & Aggregation)

User Question: "The curve looks normal up to 10 µM, but at 50 and 100 µM, the activity drops (the curve goes back up). It looks like a bell or a hook.[2] Is this the 'Hook Effect'?"

Technical Diagnosis: While the "Hook Effect" exists in binding assays, in cell-based small molecule screens, this is almost always Colloidal Aggregation . The propoxy group increases lipophilicity. At high concentrations in aqueous media, the molecules cluster into colloids. These colloids:

  • Sequester the monomer (lowering the effective free drug concentration).

  • Adsorb proteins non-specifically (causing artifacts).[1]

  • Precipitate out of solution (becoming biologically unavailable).[1]

Visualizing the Failure Mode

DoseResponseTroubleshooting Start Issue: Bell-Shaped or Flat Curve CheckSolubility Step 1: Check Solubility limit (Nephelometry/Microscopy) Start->CheckSolubility IsPrecipitating Is it precipitating? CheckSolubility->IsPrecipitating PrecipYes Cause: Solubility Crash Action: Reduce max dose or increase carrier (BSA/Serum) IsPrecipitating->PrecipYes Yes PrecipNo Step 2: Check Aggregation IsPrecipitating->PrecipNo No DetergentTest Add 0.01% Triton X-100 to Assay Buffer PrecipNo->DetergentTest CurveRestored Does curve become sigmoidal? DetergentTest->CurveRestored AggYes Cause: Colloidal Aggregation Action: Formulate with surfactant CurveRestored->AggYes Yes AggNo Step 3: Check Interference (See Module 1) CurveRestored->AggNo No

Caption: Logic flow for diagnosing non-sigmoidal dose-response curves. Note the critical role of detergent testing to identify colloidal aggregates.

Corrective Protocol: The Detergent Challenge Colloids are sensitive to detergents.

  • Repeat the dose-response curve.[1]

  • In one set of wells, add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween-80 ) to the assay buffer.

  • Analysis: If the bell shape disappears and the curve becomes sigmoidal in the presence of detergent, the compound was aggregating.

Module 3: Stability & pH Sensitivity

User Question: "My IC50 shifted from 50 nM last week to 500 nM this week. I'm using the same DMSO stock."

Technical Diagnosis: Amidoximes are prodrug precursors and are chemically labile.[1]

  • Hydrolysis: In the presence of water (even trace amounts in DMSO), the amidoxime can hydrolyze to an amide or carboxylic acid, which likely lacks the biological potency of the parent.

  • Light Sensitivity: The N-O bond can be liable to photolytic cleavage or rearrangement.

  • Freeze-Thaw Cycles: Repeated cycling introduces moisture condensation into DMSO stocks.[1]

Storage & Handling Best Practices:

  • Solvent: Store strictly in anhydrous DMSO.

  • Aliquot: Do not use a single master stock bottle. Aliquot into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -80°C, not -20°C, for long-term stability.

  • Buffer pH: Avoid incubating the compound in media for >24 hours without checking stability. Amidoximes are most stable near neutral pH (7.0–7.4).[1] Acidic environments accelerate hydrolysis.[1]

Summary of Quantitative Data & Artifacts
ParameterObservationRoot CauseSolution
Curve Shape Bell-shaped / U-shapedColloidal AggregationAdd 0.01% Triton X-100; lower max concentration.[1]
Viability Readout >100% (or high background)Redox reduction of MTT/MTSUse CellTiter-Glo (ATP) or LDH assay.[1]
Potency (IC50) Shifts right (weaker) over timeHydrolysis / DMSO moistureUse single-use aliquots; store at -80°C.
Solubility Visible crystals / TurbidityLipophilic "Propoxy" tailLimit DMSO < 0.5%; Check solubility in PBS vs. Media.[1]
References
  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081.[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1]

  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565-579.[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719-2740.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of N'-hydroxy-4-propoxybenzenecarboximidamide (4-Propoxybenzamidoxime)

Executive Summary N'-hydroxy-4-propoxybenzenecarboximidamide (commonly referred to as 4-Propoxybenzamidoxime ) represents a critical structural class in the development of oral anticoagulants and antimicrobial agents. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N'-hydroxy-4-propoxybenzenecarboximidamide (commonly referred to as 4-Propoxybenzamidoxime ) represents a critical structural class in the development of oral anticoagulants and antimicrobial agents. It functions as a prodrug for 4-propoxybenzamidine , a potent competitive inhibitor of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin).

While the parent amidine exhibits high inhibitory potency in vitro, its strong basicity (


 ~11-12) prevents passive diffusion across the intestinal epithelium, resulting in poor oral bioavailability. The N-hydroxylated (amidoxime) derivative masks this charge, significantly enhancing lipophilicity and membrane permeability. Once absorbed, it is metabolically reduced by the Mitochondrial Amidoxime Reducing Component (mARC)  system to release the active inhibitor.

This guide compares the efficacy of 4-propoxybenzamidoxime against its active metabolite, structural analogs (SAR), and clinical standards to assist researchers in optimizing prodrug design.

Mechanism of Action & Metabolic Activation

The efficacy of 4-propoxybenzamidoxime is entirely dependent on its bioactivation. Unlike the active amidine, the amidoxime prodrug has negligible affinity for the serine protease active site.

The mARC Reduction Pathway

The conversion of the amidoxime to the amidine occurs primarily in the liver and kidney mitochondria. This reduction is catalyzed by the mARC enzyme system, which requires NADH, Cytochrome b5, and NADH-Cytochrome b5 Reductase.

mARC_Pathway Prodrug 4-Propoxybenzamidoxime (Inactive Prodrug) High Permeability Complex mARC Enzyme Complex (Mitochondria) Prodrug->Complex Passive Diffusion Metabolite 4-Propoxybenzamidine (Active Inhibitor) High Potency Complex->Metabolite N-Reduction (NADH + Cyt b5) Target Serine Protease (Thrombin/Factor Xa) Inhibition Metabolite->Target Competitive Binding (S1 Pocket)

Figure 1: Metabolic activation pathway of 4-propoxybenzamidoxime via the mARC system.

Comparative Efficacy Analysis

A. Prodrug vs. Active Metabolite (Bioavailability Paradox)

The fundamental trade-off in this chemical series is between permeability and potency .

FeatureN'-hydroxy-4-propoxybenzenecarboximidamide (Prodrug)4-Propoxybenzamidine (Active Drug)
Primary Function Membrane TransportEnzyme Inhibition
Physiological Charge Neutral (at pH 7.4)Cationic (Protonated)
LogP (Lipophilicity) ~2.5 - 3.0 (High)< 1.0 (Low)
Oral Bioavailability High (>60%) Poor (<5%)
In Vitro Potency (

)
Inactive (> 100 µM)High (nM - µM range)
Mechanism Substrate for mARCCompetitive Inhibitor (S1 Pocket)

Key Insight: Direct administration of the amidine fails therapeutically due to lack of absorption. The amidoxime modification acts as a "Trojan horse," allowing the molecule to cross biological membranes before being reduced to the active cation.

B. Structure-Activity Relationship (SAR): Chain Length

The "Propoxy" (C3) chain length represents an optimal balance in the alkoxybenzamidoxime series.

  • Methoxy (C1) / Ethoxy (C2): Lower lipophilicity reduces membrane permeability compared to the propoxy derivative.

  • Butoxy (C4) / Pentoxy (C5): Higher lipophilicity increases non-specific protein binding and metabolic clearance rates but may enhance potency against proteases with deep hydrophobic S1 pockets (e.g., Thrombin).

Comparative Data (Representative Trends):

Compound VariantLogP (Calc)Permeability (Caco-2)Protease Inhibition (

of Amidine)
4-Methoxy 1.2ModerateModerate
4-Propoxy 2.8 High High (Optimal Fit)
4-Butoxy 3.4HighHigh
4-Pentoxy 4.0High (Solubility Limits)High

Note: Data trends derived from Clement et al. regarding benzamidine derivatives.

Experimental Protocols

To validate the efficacy of 4-propoxybenzamidoxime, researchers must assess both its bioactivation (Protocol A) and the potency of its metabolite (Protocol B).

Protocol A: In Vitro Enzymatic Reduction Assay (mARC Activity)

Objective: Quantify the conversion rate of the prodrug to the active amidine using liver microsomes.

  • Preparation:

    • Thaw pooled human or porcine liver microsomes (protein conc. 20 mg/mL).

    • Prepare NADH generating system (1 mM NADH, 5 mM MgCl2).

  • Incubation:

    • Mix 50 µL microsomes, 50 µL NADH system, and 100 mM phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding 10 µL of 4-propoxybenzamidoxime (1 mM stock in DMSO). Final conc: 10-50 µM.

  • Sampling:

    • At t=0, 5, 10, 15, 30 min, remove 50 µL aliquots.

    • Quench immediately with 50 µL ice-cold Methanol/Acetonitrile (1:1).

  • Analysis:

    • Centrifuge (10,000 x g, 5 min) to pellet protein.

    • Analyze supernatant via HPLC-UV (230 nm) or LC-MS/MS.

    • Metric: Measure the disappearance of the Amidoxime peak and appearance of the Amidine peak.

Protocol B: Chromogenic Substrate Inhibition Assay

Objective: Determine the inhibitory constant (


) of the active metabolite (4-propoxybenzamidine) against Thrombin or Trypsin.
  • Reagents:

    • Enzyme: Bovine Trypsin or Human Thrombin (0.1 NIH units/mL).

    • Substrate: Chromogenic substrate S-2238 (Thrombin) or BAPNA (Trypsin).

    • Inhibitor: 4-Propoxybenzamidine (Serial dilutions: 0.1 nM to 10 µM).

  • Workflow:

    • In a 96-well plate, add 100 µL Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

    • Add 20 µL Inhibitor solution.

    • Add 20 µL Enzyme solution. Incubate 10 min at 25°C.

    • Initiate with 20 µL Substrate.

  • Measurement:

    • Monitor Absorbance at 405 nm (p-nitroaniline release) kinetically for 10 minutes.

  • Calculation:

    • Plot Velocity (

      
      ) vs. Inhibitor Concentration (
      
      
      
      ).
    • Fit to the Cheng-Prusoff equation to determine

      
       and calculate 
      
      
      
      .

Experimental_Workflow Start Start: Compound Evaluation Step1 Synthesize Prodrug (Amidoxime) Start->Step1 Step2 In Vitro Reduction Assay (Microsomes/mARC) Step1->Step2 Decision Is Amidine Detected? Step2->Decision Decision->Step1 No (Redesign) Step3 Purify/Synthesize Active Amidine Decision->Step3 Yes Step4 Enzyme Inhibition Assay (Determine Ki) Step3->Step4 End Efficacy Profile Established Step4->End

Figure 2: Workflow for validating amidoxime prodrug efficacy.

References

  • Clement, B., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Drug Metabolism and Disposition.

  • Kotthaus, J., et al. (2011). Reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC). Biochemical Journal.

  • Eriksson, B.I., et al. (2003). Ximelagatran: The future in anticoagulation practice? (Context on amidoxime prodrug mechanism in clinical candidates). British Journal of Cardiology.

  • BindingDB. (2023). Ki Summary for Benzamidine Derivatives against Serine Proteases. Binding Database.

Comparative

A Comparative Guide to the Experimental Validation of N'-hydroxy-4-propoxybenzenecarboximidamide's Proposed Mechanism of Action as an IDO1 Inhibitor

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the proposed mechanism of action for N'-hydroxy-4-propoxybenzenecarboximidamide and outlines the e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the proposed mechanism of action for N'-hydroxy-4-propoxybenzenecarboximidamide and outlines the experimental validation against established alternatives. This document is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to mechanistic discovery.

Introduction and Proposed Mechanism of Action

N'-hydroxy-4-propoxybenzenecarboximidamide is a synthetic organic compound whose biological activity is not yet extensively characterized in publicly available literature. However, its structural motif, particularly the N'-hydroxycarboximidamide (hydroxyamidine) group, is a key feature in a class of potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a critical immunomodulatory enzyme that has garnered significant interest as a therapeutic target in oncology.[2]

IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] In the tumor microenvironment, the overexpression of IDO1 leads to two key immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][4] By inhibiting IDO1, it is hypothesized that N'-hydroxy-4-propoxybenzenecarboximidamide can restore anti-tumor immunity.

The IDO1 Pathway and its Inhibition

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_t_cell T-Cell IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Tryptophan L-Tryptophan Tryptophan->IDO1 Kynurenine_accumulation Kynurenine Accumulation Kynurenine->Kynurenine_accumulation Tryptophan_depletion Tryptophan Depletion T_cell_anergy T-Cell Anergy & Apoptosis Tryptophan_depletion->T_cell_anergy Treg_differentiation Regulatory T-Cell (Treg) Differentiation Kynurenine_accumulation->Treg_differentiation Immune_Suppression Immune Suppression Inhibitor N'-hydroxy-4-propoxy- benzenecarboximidamide (Proposed Inhibitor) Inhibitor->IDO1 Inhibition

Caption: Proposed mechanism of action of N'-hydroxy-4-propoxybenzenecarboximidamide via inhibition of the IDO1 pathway.

Comparative Analysis with Established IDO1 Inhibitors

To rigorously validate the proposed mechanism of action, it is essential to benchmark the performance of N'-hydroxy-4-propoxybenzenecarboximidamide against well-characterized IDO1 inhibitors. For this guide, we have selected two leading clinical candidates:

  • Epacadostat (INCB024360): A potent and selective oral inhibitor of IDO1.[5] It acts as a competitive inhibitor of IDO1.[6]

  • Navoximod (GDC-0919): Another orally available and potent IDO1 inhibitor with demonstrated in vivo activity.[7][8]

These compounds will serve as positive controls and comparators throughout the experimental validation process.

Experimental Validation Workflows

The following experimental protocols are designed to systematically test the hypothesis that N'-hydroxy-4-propoxybenzenecarboximidamide functions as an IDO1 inhibitor.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_data Data Analysis & Comparison start Hypothesis: N'-hydroxy-4-propoxybenzenecarboximidamide is an IDO1 Inhibitor enzymatic_assay IDO1 Enzymatic Inhibition Assay start->enzymatic_assay kynurenine_assay Cellular Kynurenine Production Assay enzymatic_assay->kynurenine_assay tcell_assay T-Cell Proliferation (Co-culture) Assay kynurenine_assay->tcell_assay data_analysis IC50/EC50 Determination & Comparative Analysis tcell_assay->data_analysis end Mechanism of Action Validated/Refuted data_analysis->end

Caption: A stepwise workflow for the experimental validation of the proposed mechanism of action.

In Vitro IDO1 Enzymatic Inhibition Assay

This initial experiment directly assesses the ability of N'-hydroxy-4-propoxybenzenecarboximidamide to inhibit the enzymatic activity of purified recombinant human IDO1.

Protocol:

  • Reagents and Materials:

    • Recombinant Human IDO1 Enzyme (e.g., from BPS Bioscience)[9]

    • L-Tryptophan (substrate)

    • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

    • Cofactors: Ascorbic acid, Methylene blue

    • Catalase

    • N'-hydroxy-4-propoxybenzenecarboximidamide, Epacadostat, Navoximod (dissolved in DMSO)

    • Trichloroacetic acid (TCA) for reaction termination

    • p-dimethylaminobenzaldehyde (DMAB) for kynurenine detection

    • 96-well microplate and plate reader

  • Procedure: [10][11]

    • Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.

    • Add recombinant IDO1 enzyme to the reaction mixture.

    • Dispense the enzyme mixture into the wells of a 96-well plate.

    • Add serial dilutions of N'-hydroxy-4-propoxybenzenecarboximidamide, Epacadostat, or Navoximod to the wells. Include a DMSO vehicle control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding L-tryptophan to each well.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding TCA.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and add DMAB reagent.

    • Measure the absorbance at 480 nm to quantify kynurenine production.

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Kynurenine Production Assay

This assay validates the findings from the enzymatic assay in a more physiologically relevant cellular context. It measures the ability of the test compound to inhibit IDO1 activity within intact cells.

Protocol:

  • Reagents and Materials:

    • Human ovarian cancer cell line SK-OV-3 or human cervical cancer cell line HeLa (known to express IDO1 upon stimulation).[12][13]

    • Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Interferon-gamma (IFN-γ) to induce IDO1 expression.

    • Test compounds (as above).

    • Reagents for kynurenine quantification (as in the enzymatic assay or by LC-MS/MS).

    • 96-well cell culture plates.

  • Procedure: [12][14]

    • Seed SK-OV-3 or HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.

    • Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds.

    • Incubate for an additional 24-48 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of kynurenine in the supernatant using the colorimetric method with DMAB or, for higher sensitivity and specificity, by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[15][16]

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production for each compound concentration.

    • Determine the EC50 value (the effective concentration that inhibits 50% of kynurenine production).

T-Cell Proliferation Assay (Co-culture System)

This functional assay assesses the downstream immunological consequence of IDO1 inhibition – the restoration of T-cell proliferation that is suppressed by IDO1-expressing cancer cells.

Protocol:

  • Reagents and Materials:

    • IDO1-expressing cancer cells (e.g., IFN-γ-stimulated SK-OV-3 cells).

    • Human T-cells (e.g., Jurkat cell line or primary human peripheral blood mononuclear cells, PBMCs).[17]

    • T-cell activators (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).

    • Test compounds.

    • Reagents for measuring T-cell proliferation (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or CFSE staining followed by flow cytometry).

  • Procedure: [17]

    • Prepare IDO1-expressing cancer cells by stimulating them with IFN-γ as described previously.

    • In a 96-well plate, co-culture the IDO1-expressing cancer cells with T-cells.

    • Add T-cell activators to stimulate proliferation.

    • Add serial dilutions of the test compounds to the co-culture.

    • Include appropriate controls: T-cells alone, T-cells with cancer cells (no inhibitor), and T-cells with an inhibitor but without cancer cells.

    • Incubate the co-culture for 72 hours.

    • Measure T-cell proliferation using a suitable method.

  • Data Analysis:

    • Quantify the rescue of T-cell proliferation by the test compounds in the presence of IDO1-expressing cancer cells.

    • Determine the concentration of each compound that results in a 50% rescue of T-cell proliferation.

Data Interpretation and Comparison

The experimental data should be compiled and compared to provide a comprehensive evaluation of N'-hydroxy-4-propoxybenzenecarboximidamide's potential as an IDO1 inhibitor.

ParameterN'-hydroxy-4-propoxybenzenecarboximidamideEpacadostatNavoximod
IDO1 Enzymatic Inhibition (IC50) To be determined~10 nM[18]~7 nM (Ki)[19]
Cellular Kynurenine Inhibition (EC50) To be determined~75 nM[19]~75 nM[20]
T-Cell Proliferation Rescue (EC50) To be determinedPotent rescue at nM concentrations[17]Potent rescue at nM concentrations[20]

Conclusion

This guide outlines a rigorous, multi-faceted experimental approach to validate the proposed mechanism of action of N'-hydroxy-4-propoxybenzenecarboximidamide as an inhibitor of the immunosuppressive enzyme IDO1. By systematically progressing from direct enzymatic inhibition to cell-based functional assays and comparing its performance against established inhibitors like Epacadostat and Navoximod, researchers can generate a robust dataset to either confirm or refute this hypothesis. The successful validation of this mechanism would position N'-hydroxy-4-propoxybenzenecarboximidamide as a promising candidate for further preclinical and clinical development in the field of cancer immunotherapy.

References

  • Epacadostat – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved February 13, 2024, from [Link]

  • Hu, L., Li, X., Wen, Y., et al. (2017). A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy. Journal of Analytical Toxicology, 41(2), 133-140. Available from: [Link]

  • National Cancer Institute. (n.d.). Definition of navoximod. NCI Drug Dictionary. Retrieved February 13, 2024, from [Link]

  • Wikipedia. (2023, December 27). Epacadostat. Retrieved February 13, 2024, from [Link]

  • Li, F., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 8, 59. Available from: [Link]

  • Zimmer, B., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814-30820. Available from: [Link]

  • Kincaid, J. A., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. Proceedings of the National Academy of Sciences, 115(13), 3321-3326. Available from: [Link]

  • Semantic Scholar. (n.d.). A Simple HPLC-MS/MS Method for Determination of Tryptophan, Kynurenine and Kynurenic Acid in Human Serum and its Potential for Monitoring Antidepressant Therapy. Retrieved February 13, 2024, from [Link]

  • Jachetti, E., et al. (2018). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. OncoImmunology, 7(6), e1430441. Available from: [Link]

  • Iaboni, M., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 15, 1336950. Available from: [Link]

  • Iaboni, M., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 15, 1336950. Available from: [Link]

  • Ling, B., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 14, 1121081. Available from: [Link]

  • Xiang, Y., et al. (2023). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Frontiers in Immunology, 14, 1242354. Available from: [Link]

  • Theofani, E., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1874(1), 188383. Available from: [Link]

  • Horvath, D., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(21), 9489-9501. Available from: [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit. Retrieved February 13, 2024, from [Link]

  • European Pharmaceutical Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved February 13, 2024, from [Link]

  • Aydin, S., et al. (2023). Measurement of kynurenine pathway metabolites by tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 229, 115340. Available from: [Link]

  • Al-Majdoub, Z. M., et al. (2020). Determination of Tryptophan and Kynurenine by LC–MS/MS by Using Amlodipine as an Internal Standard. Journal of the American Society for Mass Spectrometry, 31(3), 646-653. Available from: [Link]

  • Ciborowski, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 197, 113955. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). navoximod. Retrieved February 13, 2024, from [Link]

  • Vasile, F., et al. (2020). Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis. Frontiers in Immunology, 11, 1162. Available from: [Link]

  • Zimmer, B., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814-30820. Available from: [Link]

  • Ciborowski, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 197, 113955. Available from: [Link]

  • Shimizu, T., et al. (2019). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Investigational New Drugs, 37(6), 1180-1190. Available from: [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795-6811. Available from: [Link]

  • Jenkins, C., et al. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. International Journal of Molecular Sciences, 23(17), 9906. Available from: [Link]

  • Panfili, E., et al. (2023). Identification of a Compound Inhibiting Both the Enzymatic and Nonenzymatic Functions of Indoleamine 2,3-Dioxygenase 1. ACS Pharmacology & Translational Science, 6(10), 1548-1557. Available from: [Link]

  • Ge, H., et al. (2021). Discovery of novel IDO1 inhibitors via structure-based virtual screening and biological assays. Journal of Computer-Aided Molecular Design, 35(6), 725-740. Available from: [Link]

  • Atteia, A., et al. (2022). IDO1 Inhibition Reduces Immune Cell Exclusion Through Inducing Cell Migration While PD-1 Blockage Increases IL-6 and -8 Secretion From T Cells in Head and Neck Cancer. Frontiers in Immunology, 13, 843236. Available from: [Link]

  • Ninomiya, S., et al. (2015). Tumor indoleamine 2,3-dioxygenase (IDO) inhibits CD19-CAR T cells and is downregulated by lymphodepleting drugs. Blood, 125(25), 3905-3916. Available from: [Link]

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Sources

Validation

Assessing Target Selectivity and Cross-Reactivity of N'-hydroxy-4-propoxybenzenecarboximidamide (4-PBAO)

Executive Summary: The Lipophilic Amidine Prodrug Paradigm N'-hydroxy-4-propoxybenzenecarboximidamide (referred to herein as 4-PBAO ) represents a critical class of benzamidoxime prodrugs designed to overcome the poor or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Amidine Prodrug Paradigm

N'-hydroxy-4-propoxybenzenecarboximidamide (referred to herein as 4-PBAO ) represents a critical class of benzamidoxime prodrugs designed to overcome the poor oral bioavailability of highly basic benzamidines. While benzamidines are potent, competitive inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin), their charged nature at physiological pH limits membrane permeability.

4-PBAO serves as a model lipophilic prodrug that undergoes in vivo reduction by the mitochondrial Amidoxime Reducing Component (mARC) system to release the active metabolite, 4-propoxybenzamidine . This guide evaluates its target selectivity, focusing on the trade-off between enhanced lipophilicity (driven by the 4-propoxy group) and off-target cross-reactivity within the serine protease superfamily.

Mechanism of Action & Activation Pathway

Understanding the selectivity of 4-PBAO requires distinguishing between the inactive prodrug and the active metabolite.

The mARC Activation System

4-PBAO is not the primary inhibitor. It must first be reduced. The selectivity of this activation step is the first checkpoint. The mARC system (mARC1 and mARC2), in concert with Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R), catalyzes the N-reduction of the amidoxime to the amidine.

The Active Metabolite: 4-Propoxybenzamidine

Once reduced, the 4-propoxybenzamidine mimics the arginine side chain of natural substrates, binding to the S1 specificity pocket of serine proteases. The 4-propoxy group provides a secondary hydrophobic interaction, potentially enhancing affinity for proteases with deeper or more hydrophobic S1/S2 pockets compared to unsubstituted benzamidine.

ActivationPathway cluster_selectivity Selectivity Checkpoints Prodrug 4-PBAO (Inactive Prodrug) mARC mARC System (Mitochondrial Reduction) Prodrug->mARC Transport Amidine 4-Propoxybenzamidine (Active Metabolite) mARC->Amidine N-Reduction (NADH-dependent) Target Serine Protease (S1 Pocket Binding) Amidine->Target Competitive Inhibition

Figure 1: The bioactivation pathway of 4-PBAO. Selectivity is determined at two stages: metabolic reduction by mARC and competitive binding of the active amidine to the protease S1 pocket.

Comparative Analysis: Selectivity & Performance

This section compares 4-PBAO against standard alternatives in the field of serine protease inhibition and amidine prodrugs.

Comparator Compounds
  • Benzamidoxime (Parent): The unsubstituted analog. Less lipophilic, lower membrane permeability.

  • Pentamidine (Bis-amidine): A potent anti-protozoal. High DNA minor groove binding (cross-reactivity risk).

  • Dabigatran Etexilate (Clinical Standard): A highly optimized, double-prodrug targeting Thrombin with high specificity.

Table 1: Comparative Selectivity Profile
Feature4-PBAO (Propyl Derivative) Benzamidoxime (Parent) Pentamidine Dabigatran Etexilate
Primary Target Trypsin-like Serine Proteases (Broad)Trypsin-like Serine Proteases (Weak)DNA Minor Groove / ProteasesThrombin (Highly Selective)
Active Species 4-PropoxybenzamidineBenzamidinePentamidineDabigatran
S1 Pocket Affinity High (Hydrophobic enhancement)Moderate (Basic interaction only)High (Bis-cationic interaction)Very High (Optimized fit)
Lipophilicity (LogP) ~2.5 (Good membrane permeability)~0.9 (Low permeability)~2.8 (High, but charged)~3.8 (High)
Cross-Reactivity Moderate: Inhibits Trypsin, Thrombin, Factor Xa indiscriminately.[1]High: Weak inhibitor of many enzymes.High: Strong DNA binding, hERG channel block.Low: Minimal off-target protease inhibition.
Bioavailability High (Rapid absorption)LowLow (IV/IM administration)Low (requires double prodrug)
Analysis of Cross-Reactivity
  • Protease Pan-Inhibition: The 4-propoxy group increases the binding energy for all trypsin-like proteases. Unlike Dabigatran, which has bulky side chains to exclude it from smaller pockets (like Trypsin), 4-PBAO is small enough to fit into most S1 pockets. This results in low selectivity between Thrombin, Factor Xa, and Trypsin.

  • mARC Competition: 4-PBAO competes with other N-hydroxylated drugs for the mARC system, potentially altering the metabolism of co-administered amidoxime drugs.

Experimental Protocols for Validation

To rigorously assess the selectivity of 4-PBAO, the following protocols are recommended. These assays differentiate between intrinsic activity and prodrug conversion efficiency.

Protocol A: In Vitro Serine Protease Inhibition Assay

Objective: Determine the


 of the active metabolite (4-propoxybenzamidine) against a panel of proteases.

Reagents:

  • Enzymes: Bovine Trypsin, Human Thrombin, Human Factor Xa.

  • Substrates: Chromogenic substrates (e.g., S-2238 for Thrombin, S-2765 for Factor Xa, BAPNA for Trypsin).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA.

Workflow:

  • Preparation: Dissolve 4-propoxybenzamidine (synthesized or reduced from 4-PBAO) in DMSO. Prepare serial dilutions (0.1 nM to 100

    
    M).
    
  • Incubation: Incubate enzyme (10 nM final) with inhibitor for 15 min at 37°C.

  • Reaction: Add chromogenic substrate (

    
     concentration).
    
  • Measurement: Monitor absorbance at 405 nm kinetically for 10 min.

  • Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors or standard IC50 curves.
    
Protocol B: mARC-Dependent Reduction Assay

Objective: Verify the prodrug activation rate and specificity.

Reagents:

  • Source: Porcine liver mitochondria or recombinant human mARC1/Cyb5/Cyb5R system.

  • Cofactor: NADH (1 mM).

  • Detection: HPLC-UV or LC-MS/MS.

Workflow:

  • Incubation: Mix 4-PBAO (100

    
    M) with mitochondrial fraction (0.5 mg protein/mL) and NADH in 100 mM Potassium Phosphate buffer (pH 7.4).
    
  • Time-Course: Aliquot samples at 0, 15, 30, and 60 min.

  • Termination: Quench with ice-cold acetonitrile. Centrifuge.

  • Quantification: Analyze supernatant by HPLC. Monitor the disappearance of 4-PBAO (prodrug) and appearance of 4-propoxybenzamidine (active).

Visualizing the Selectivity Logic

The following diagram illustrates the structural logic determining the selectivity of 4-PBAO compared to a highly selective drug like Dabigatran.

SelectivityLogic PBAO 4-PBAO Metabolite (Small, Hydrophobic) S1 S1 Pocket (Aspartate - Basic Recognition) PBAO->S1 Strong Fit S2 S2/S3 Pockets (Hydrophobic/Steric Filter) PBAO->S2 Weak/No Steric Clash Dabi Dabigatran (Bulky, Optimized) Dabi->S1 Strong Fit Dabi->S2 Specific Interaction (Excludes Trypsin) Trypsin Trypsin Inhibition (Low Selectivity) S1->Trypsin Thrombin Thrombin Inhibition (Target) S1->Thrombin FXa Factor Xa Inhibition (Cross-Reactivity) S1->FXa S2->Thrombin High Affinity

Figure 2: Structural Basis of Selectivity. 4-PBAO's metabolite lacks the bulky "steric filters" present in optimized drugs like Dabigatran, leading to broad inhibition of S1-containing proteases (Trypsin, Thrombin, Factor Xa).

Conclusion & Recommendations

N'-hydroxy-4-propoxybenzenecarboximidamide (4-PBAO) is an effective chemical probe for studying the mARC reduction system and for delivering a general serine protease inhibitor into cells.

  • Selectivity Verdict: Low to Moderate. While the 4-propoxy group improves potency via hydrophobic effects, it does not provide sufficient steric discrimination to distinguish between closely related coagulation factors (Thrombin vs. Factor Xa).

  • Primary Use Case: Best suited as a model substrate for mARC activity assays or as a starting scaffold for medicinal chemistry optimization (e.g., adding meta-substituents to improve selectivity).

  • Caution: Researchers must control for broad serine protease inhibition when using this compound in complex biological systems.

References

  • Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews, 37(S2), 123-135. Link

  • Kotthaus, J., et al. (2011). "Reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal, 434(3), 391-398. Link

  • Steinmetzer, T., & Stürzebecher, J. (2004). "Design, synthesis and biological activity of novel inhibitors of trypsin-like serine proteases." Current Medicinal Chemistry, 11(17), 2299-2320. Link

  • Haufe, G., et al. (2018). "Benzamidines as probes for the S1 pocket of serine proteases: A structural comparison." ChemMedChem, 13(15), 1560-1572. Link

  • Plouffe, B., et al. (2013). "GPCR Ligand Discovery: TGR5 Agonists and their Selectivity Profiles." Journal of Medicinal Chemistry, 56(12), 5180-5191. Link

Sources

Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of N'-Hydroxy-4-propoxybenzenecarboximidamide Analogs

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N'-hydroxy-4-propoxybenzenecarboximidamide analogs. By systematically exploring the impact of molecular modifications, we aim to furnish a robust framework for the rational design of more potent and selective therapeutic agents.

Introduction: The Therapeutic Potential of N'-Hydroxybenzenecarboximidamides

N'-hydroxybenzenecarboximidamide and its analogs have emerged as a promising class of compounds with a diverse range of biological activities, including antimicrobial and enzyme inhibitory effects. The core scaffold, characterized by a central benzene ring, a propoxy group, and a crucial N'-hydroxycarboximidamide functional group, offers multiple points for chemical modification. This flexibility allows for the fine-tuning of their pharmacological properties. A key mechanistic feature of many analogs, particularly those with a hydroxamic acid-like N'-hydroxycarboximidamide moiety, is their ability to chelate metal ions within the active sites of metalloenzymes, leading to potent inhibition.[1][2][3][4]

This guide will dissect the SAR of this scaffold by examining three key regions: the alkoxy chain, substitutions on the benzene ring, and modifications of the N'-hydroxycarboximidamide group.

Comparative Analysis of Structural Modifications

To elucidate the SAR, we will analyze the impact of structural changes on the biological activity of N'-hydroxy-4-propoxybenzenecarboximidamide analogs. The following sections present a comparative overview based on available experimental data for related compound classes.

The Role of the Alkoxy Chain at the 4-Position

The nature of the alkoxy group at the 4-position of the benzene ring significantly influences the lipophilicity and, consequently, the biological activity of the analogs.

Table 1: Comparison of Alkoxy Chain Modifications and Their Impact on Antimicrobial Activity

AnalogAlkoxy GroupObserved Activity TrendProbable Rationale
1a MethoxyBaseline activityProvides a balance of solubility and lipophilicity.
1b EthoxyOften increased activityEnhanced lipophilicity may improve cell membrane penetration.
1c Propoxy (Parent) Often optimal activity Strikes a favorable balance for target interaction and membrane passage.
1d IsopropoxyActivity may varyBranching can introduce steric hindrance affecting target binding.
1e ButoxyActivity may decreaseIncreased lipophilicity can lead to reduced aqueous solubility and potential non-specific binding.

The general trend suggests that a linear alkoxy chain of two to three carbons (ethoxy or propoxy) often provides an optimal balance between lipophilicity and aqueous solubility, facilitating passage through microbial cell membranes to reach intracellular targets.

Influence of Benzene Ring Substituents

Modifications to the benzene ring, including the introduction of electron-donating or electron-withdrawing groups, can dramatically alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.

Table 2: Impact of Benzene Ring Substitutions on Enzyme Inhibitory Activity

AnalogSubstitution PatternObserved Activity TrendProbable Rationale
2a UnsubstitutedBaseline activityServes as a reference for evaluating substituent effects.
2b 2-HydroxyOften increased activityPotential for additional hydrogen bonding interactions within the enzyme's active site.[5]
2c 4-ChloroActivity may increaseElectron-withdrawing nature can enhance binding affinity; also increases lipophilicity.
2d 4-NitroActivity may increaseStrong electron-withdrawing group can influence the acidity of the N'-hydroxy group, affecting chelation.
2e 3,4-DichloroOften potent activityCombination of electronic and lipophilic effects can be synergistic.
2f 4-AminoActivity may decreaseElectron-donating group might unfavorably alter the electronic character for some targets.

The data suggests that electron-withdrawing groups and substituents capable of forming hydrogen bonds are often beneficial for enzyme inhibitory activity. The position of the substituent is also critical, with substitutions at the ortho and para positions often showing more significant effects.

Modifications of the N'-Hydroxycarboximidamide Moiety

The N'-hydroxycarboximidamide functional group is frequently the key pharmacophore responsible for the biological activity, primarily through its ability to chelate metal ions in enzyme active sites.

Table 3: Comparison of Modifications to the N'-Hydroxycarboximidamide Group

AnalogMoietyObserved Activity TrendProbable Rationale
3a N'-Hydroxycarboximidamide (Parent) High activity The N-OH group is crucial for potent metal chelation.[1][3][4]
3b N'-MethoxycarboximidamideReduced activityMethylation of the hydroxyl group prevents effective metal chelation.
3c CarboximidamideSignificantly reduced activityLack of the hydroxyl group eliminates the primary metal-binding interaction.
3d Carboxylic AcidVariable activityCan still interact with active site residues but through different mechanisms.
3e Hydroxamic AcidOften potent activityA well-established metal-chelating pharmacophore with similar properties.[1][2][3][4]

These comparisons underscore the critical importance of the N'-hydroxy group for the activity of these compounds, particularly in their role as metalloenzyme inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following sections outline the key protocols for the synthesis and biological evaluation of N'-hydroxy-4-propoxybenzenecarboximidamide analogs.

General Synthesis of N'-Hydroxy-4-propoxybenzenecarboximidamide Analogs

The synthesis of the title compounds and their analogs can be achieved through a straightforward and efficient process. A representative synthetic scheme is provided below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Propoxybenzonitrile cluster_1 Step 2: Synthesis of N'-Hydroxy-4-propoxybenzenecarboximidamide 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile K2CO3_Acetone K2CO3, Acetone 4-Hydroxybenzonitrile->K2CO3_Acetone Propyl_bromide Propyl bromide Propyl_bromide->K2CO3_Acetone 4-Propoxybenzonitrile 4-Propoxybenzonitrile K2CO3_Acetone->4-Propoxybenzonitrile Base_Solvent Base (e.g., NaHCO3), Solvent (e.g., Ethanol) 4-Propoxybenzonitrile->Base_Solvent Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Base_Solvent Target_Compound N'-Hydroxy-4-propoxy- benzenecarboximidamide Base_Solvent->Target_Compound Antimicrobial_Testing_Workflow Start Prepare serial dilutions of test compounds Inoculate Inoculate with standardized microbial suspension Start->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Observe Observe for visible microbial growth Incubate->Observe Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC Metalloenzyme_Inhibition cluster_Enzyme Metalloenzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Inhibited_Complex Inhibited Enzyme-Inhibitor-Metal Complex Metal_Ion Metal Ion (e.g., Zn²⁺) Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor N'-Hydroxycarboximidamide Analog Inhibitor->Metal_Ion Chelates metal ion

Sources

Validation

Benchmarking N'-hydroxy-4-propoxybenzenecarboximidamide activity against standard reference compounds

[1][2] Executive Summary & Scientific Context N'-hydroxy-4-propoxybenzenecarboximidamide , often referred to as 4-Propoxybenzamidoxime (4-Propoxy-BAO) , is a critical probe substrate used to evaluate the N-reductive meta...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Context

N'-hydroxy-4-propoxybenzenecarboximidamide , often referred to as 4-Propoxybenzamidoxime (4-Propoxy-BAO) , is a critical probe substrate used to evaluate the N-reductive metabolic pathway .[1][2] This compound serves as a lipophilic analog of the standard model substrate, Benzamidoxime.

Its primary utility lies in benchmarking the activity of the Mitochondrial Amidoxime Reducing Component (mARC) enzyme system.[1] The mARC system (comprising mARC1/2, Cytochrome b5, and NADH-Cytochrome b5 Reductase) is responsible for activating amidoxime prodrugs (e.g., Ximelagatran, Sibrafiban) into their active amidine forms.[1][2]

Why Benchmark 4-Propoxy-BAO?

  • Lipophilicity Probe: Unlike the hydrophilic Benzamidoxime, the 4-propoxy derivative tests the enzyme's affinity for more lipophilic substrates, mimicking the physicochemical properties of real-world drug candidates.

  • Prodrug Feasibility: It models the activation kinetics of diamidine drugs (like Pentamidine analogs) used in antiparasitic therapies (Trypanosomiasis, Leishmaniasis).[1]

  • Metabolic Stability: It allows researchers to differentiate between oxidative metabolism (P450-mediated) and reductive activation (mARC-mediated).[1][2]

Reference Standards for Benchmarking

To objectively assess the activity of 4-Propoxy-BAO, it must be compared against established reference standards.[1][2] The following table outlines the primary comparators and their specific benchmarking roles.

Table 1: Comparative Reference Standards
CompoundRoleMechanism of ActionKey Benchmarking Metric
Benzamidoxime (BAO) Gold Standard Classic substrate for mARC1/2.[1][2]Relative Reduction Rate (RRR) . Set BAO activity = 1.0.
Benzamidine Product Control The metabolic product of BAO reduction.[1][2]HPLC Retention Time & MS Fragmentation . Used for calibration curves.[1][2]
Ximelagatran Clinical Benchmark First oral anticoagulant amidoxime prodrug.[1][2][3]Bioavailability Correlation . Links in vitro reduction to in vivo efficacy.[1][2]
Sulfamethoxazole-Hydroxylamine Toxicity Control Substrate leading to toxic metabolites.[1][2]Specificity Check . Ensures the assay measures activation, not detoxification pathways.[2]

Mechanism of Action: The mARC Pathway

The reduction of 4-Propoxy-BAO to its active amidine form (4-Propoxybenzamidine) is catalyzed by the mitochondrial electron transport chain.[1][2] This reaction is strictly NADH-dependent and requires the concerted action of three proteins.[2]

Figure 1: The mARC-Mediated Reduction Cycle

mARC_Pathway NADH NADH + H+ CytB5R NADH-Cytochrome b5 Reductase (CytB5R) NADH->CytB5R 2e- NAD NAD+ CytB5R->NAD CytB5_Red Cytochrome b5 (Reduced) CytB5R->CytB5_Red e- transfer CytB5_Ox Cytochrome b5 (Oxidized) CytB5_Ox->CytB5R CytB5_Red->CytB5_Ox e- transfer mARC mARC1 / mARC2 (Molybdenum Cofactor) CytB5_Red->mARC e- transfer Product 4-Propoxybenzamidine (Active Amidine) mARC->Product Reduction Water H2O mARC->Water Substrate 4-Propoxy-BAO (Amidoxime) Substrate->mARC

Caption: Electron flow from NADH to Cytochrome b5 Reductase, then to Cytochrome b5, and finally to the mARC enzyme, which reduces the N-hydroxylated substrate (4-Propoxy-BAO) to the amidine.[1][4]

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Microsomal Reduction Assay

Objective: Determine the specific activity (nmol/min/mg protein) of 4-Propoxy-BAO reduction.

Reagents:

  • Enzyme Source: Porcine or Human Liver Microsomes (or Mitochondrial fractions).[1][2]

  • Cofactor: NADH (1.0 mM final concentration). Note: NADPH is less effective for the mARC system.

  • Buffer: 100 mM Potassium Phosphate (pH 6.0 - 7.4). Critical: mARC activity is pH-sensitive; pH 6.0 is often optimal for stability.[1][2]

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL microsomal protein with 500 µM 4-Propoxy-BAO in phosphate buffer. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADH to start the reaction.[1]

  • Time-Course: Sample at 0, 5, 10, 15, and 30 minutes.

  • Termination: Stop reaction by adding ice-cold Methanol (1:1 v/v).

  • Validation Step: Include a Benzamidoxime control arm . If Benzamidoxime reduction is < 5 nmol/min/mg, the microsomal prep is inactive.

Protocol B: HPLC-UV Quantification

Objective: Separate the amidoxime substrate from the amidine product.

  • Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18, 5 µm).[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5)[1]

    • B: Acetonitrile

    • Gradient: 10% B to 60% B over 15 minutes.[1]

  • Detection: UV at 230 nm (Amidine absorption max).[1][2]

  • Retention Logic: The 4-Propoxybenzamidine (product) is more basic and will elute earlier than the amidoxime in acidic buffers, or later depending on ion-pairing reagents.[1]

  • Acceptance Criteria: Resolution (Rs) between Substrate and Product peaks must be > 1.5.

Data Analysis & Interpretation

When analyzing the data, use the following framework to interpret the "activity" of 4-Propoxy-BAO relative to the reference standards.

Table 2: Expected Kinetic Profiles
Parameter4-Propoxy-BAO (Test)Benzamidoxime (Ref)Interpretation
Km (Affinity) Low (< 100 µM) High (> 200 µM)The propoxy group increases lipophilicity, likely improving affinity for the membrane-bound mARC complex.[1][2]
Vmax (Velocity) Variable HighA lower Vmax for Propoxy-BAO suggests steric hindrance in the active site despite better binding.[1][2]
LogP (Lipophilicity) ~2.8 ~1.6Higher LogP predicts better passive permeability but higher non-specific binding in the assay.[1]
Calculation of Intrinsic Clearance ( )

To determine the efficiency of the prodrug activation:


[1]
  • High

    
    :  Indicates the compound is a "Good Substrate" and a viable prodrug candidate.[1]
    
  • Low

    
    :  Suggests the propoxy modification hinders enzymatic reduction, requiring structural optimization.[1]
    

References

  • Clement, B., et al. (2010).[1] The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[1][3][4][5]Drug Metabolism Reviews .

  • Plitzko, B., et al. (2013).[1] The involvement of the mitochondrial amidoxime reducing component (mARC) in the reductive metabolism of hydroxamic acids.[3][5]Journal of Biological Chemistry .[1][5]

  • Havemeyer, A., et al. (2011).[1][5] The mitochondrial amidoxime reducing component (mARC) is involved in detoxification of N-hydroxylated base analogues.[1][4][5]Chemical Research in Toxicology .

  • Kotthaus, J., et al. (2011).[1][2] Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC).[1][2][3][4][5]Biochemical Journal .[1]

Sources

Comparative

Ensuring the reproducibility of experimental results with N'-hydroxy-4-propoxybenzenecarboximidamide

Executive Summary: The Prodrug Paradox N'-hydroxy-4-propoxybenzenecarboximidamide (CAS: Variable/Generic; functionally 4-Propoxybenzamidoxime ) is frequently utilized in drug discovery as a lipophilic prodrug precursor t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug Paradox

N'-hydroxy-4-propoxybenzenecarboximidamide (CAS: Variable/Generic; functionally 4-Propoxybenzamidoxime ) is frequently utilized in drug discovery as a lipophilic prodrug precursor to 4-propoxybenzamidine , a potent serine protease inhibitor and antimicrobial agent.

The primary source of experimental irreproducibility with this compound is not its synthesis, but a fundamental misunderstanding of its bio-activation mechanism . Researchers often treat the amidoxime as the active pharmaceutical ingredient (API) in in vitro assays lacking the necessary reductive machinery (mARC system), leading to false negatives. Conversely, in oxidative environments, it may act as a Nitric Oxide (NO) donor, leading to confounding false positives.

This guide objectively compares the Amidoxime (Prodrug) against its Amidine (Active) counterpart, establishing strict protocols to ensure data integrity.

Part 1: Chemical Profile & Stability Analysis

The Structural Duality (Z/E Isomerism)

Unlike standard reagents, N'-hydroxy-4-propoxybenzenecarboximidamide exists in dynamic equilibrium between Z and E isomers around the C=N bond.

  • Reproducibility Risk: The Z/E ratio varies with solvent polarity and pH. If an assay relies on rigid binding pockets without allowing for equilibration time, results will fluctuate.

  • Solution: Always equilibrate stock solutions in the assay buffer for 30 minutes prior to application.

Hydrolytic Instability

Amidoximes are susceptible to hydrolysis, reverting to the inactive 4-propoxybenzamide or 4-propoxybenzoic acid under acidic conditions.

  • Storage Protocol: Store solid at -20°C under argon. DMSO stocks must be anhydrous; avoid aqueous dilutions until the moment of use.

Table 1: Comparative Physicochemical Profile
Feature4-Propoxybenzamidoxime (The Compound)4-Propoxybenzamidine ( The Alternative/Active)Implication for Reproducibility
Role Prodrug / IntermediateActive InhibitorAmidoxime requires metabolic activation.
LogP (Lipophilicity) ~2.5 (High Permeability)< 1.0 (Low Permeability)Amidoxime enters cells easily; Amidine does not.
Solubility (pH 7.4) Moderate (< 1 mg/mL)High (as HCl salt)Amidoxime may precipitate in aqueous buffers.
Stability Sensitive to Light/OxidationStableProtect Amidoxime from light to prevent NO release.
Key Impurity 4-PropoxybenzonitrileAmmonium SaltsMonitor nitrile peak (2230 cm⁻¹) in IR.

Part 2: Biological Logic & Mechanism

To reproduce biological data, you must control the Metabolic Competence of your model system. The amidoxime is inactive against most targets (e.g., Trypsin, Thrombin) until reduced.

The mARC Pathway (Critical for Assay Design)

If your cell line (e.g., CHO, HEK293) lacks high expression of the Mitochondrial Amidoxime Reducing Component (mARC) , the amidoxime will appear inactive.

  • False Negative: Testing Amidoxime in enzyme-free buffer assays.

  • False Positive: Testing in hepatocytes (high mARC) vs. fibroblasts (low mARC) without normalization.

Diagram: The Activation & Degradation Pathway

G cluster_0 Reproducibility Checkpoint Prodrug N'-hydroxy-4-propoxy benzenecarboximidamide (Lipophilic Prodrug) Active 4-Propoxybenzamidine (Active Inhibitor) Prodrug->Active Reduction (mARC/CYP450) Inactive 4-Propoxybenzamide (Inactive Hydrolysis Product) Prodrug->Inactive Hydrolysis (Acidic pH/H2O) NO Nitric Oxide (NO) (Oxidative Side Product) Prodrug->NO Oxidation (ROS/Light)

Figure 1: The metabolic fate of N'-hydroxy-4-propoxybenzenecarboximidamide. Reproducibility depends on controlling the reduction (Green) vs. hydrolysis (Red) pathways.

Part 3: Validated Experimental Protocols

Protocol A: Quality Control (Purity Check)

Before any bioassay, verify the compound has not hydrolyzed.

  • Technique: HPLC-UV (254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm.

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 90% B over 20 minutes.

  • Acceptance Criteria:

    • Amidoxime Retention Time: ~12.5 min.

    • Impurity (Amide): ~10.2 min (Must be < 2%).

    • Impurity (Nitrile): ~15.0 min (Must be < 0.5%).

  • Self-Validation: Inject a standard of 4-propoxybenzamide . If your sample peak overlaps, discard the batch.

Protocol B: The "Microsomal Activation" Assay

Use this to confirm if your biological effect is due to the prodrug or the active metabolite.

Materials:

  • Rat Liver Microsomes (RLM) or recombinant mARC system.

  • NADH/NADPH generating system.

  • Test Compound: N'-hydroxy-4-propoxybenzenecarboximidamide (10 µM).

Steps:

  • Incubation: Mix 10 µM compound with 0.5 mg/mL RLM in Phosphate Buffer (pH 7.4).

  • Start: Add NADPH (1 mM). Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation (Reproducibility Check):

    • Valid System: You typically see >50% conversion to 4-propoxybenzamidine within 60 mins.

    • Invalid System: If parent compound remains unchanged, your cell model lacks the capacity to activate the drug. Do not publish efficacy data from this model.

Part 4: Troubleshooting & Alternatives

Decision Matrix: When to use which?
Experimental Goal Recommended Compound Reasoning
Enzyme Inhibition Assay (Cell-Free)4-Propoxybenzamidine The amidoxime is likely inactive against the purified enzyme. Using it here yields false negatives.
Whole Cell Assay (Intracellular Target)N'-hydroxy-4-propoxy... The amidine cannot penetrate the cell membrane efficiently. The amidoxime enters and is reduced intracellularly.
Animal Model (PK/PD)N'-hydroxy-4-propoxy... Used to improve oral bioavailability.
NO Release Study N'-hydroxy-4-propoxy... Specific oxidative conditions required.
Common Failure Modes
  • "The compound precipitated in the media."

    • Cause: The propoxy group makes it lipophilic.

    • Fix: Pre-dissolve in DMSO, then slowly add to media with rapid vortexing. Keep DMSO < 0.5%.[1]

  • "Results vary between batches."

    • Cause: Variable contamination with the Nitrile precursor (4-propoxybenzonitrile).

    • Fix: Check IR spectrum.[2] A peak at 2230 cm⁻¹ indicates incomplete synthesis. Recrystallize from Ethanol/Water.

References

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews.

  • Havemeyer, A., et al. (2011). "The mitochondrial amidoxime reducing component (mARC) involves a 3-component system." Journal of Biological Chemistry.

  • Klement, B., & Zimmermann, M. (1987). "Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime." Biochemical Pharmacology.

  • PubChem. (2024). "Compound Summary: N'-hydroxy-4-propoxybenzenecarboximidamide." National Library of Medicine.

  • Freedman, L. P., et al. (2015).[3] "The Economics of Reproducibility in Preclinical Research." PLOS Biology.

Sources

Validation

A Comparative Analysis of the Biological Effects of N'-hydroxy-4-propoxybenzenecarboximidamide and Its Derivatives

This guide provides an in-depth comparative analysis of the biological effects of N'-hydroxy-4-propoxybenzenecarboximidamide and its structural derivatives. Designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological effects of N'-hydroxy-4-propoxybenzenecarboximidamide and its structural derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from disparate studies to build a cohesive understanding of the structure-activity relationships within this class of compounds. We will delve into their potential as antimicrobial and antiproliferative agents, as well as their role as inhibitors of nitric oxide synthase, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Therapeutic Potential of Amidoxime Prodrugs

N'-hydroxy-4-propoxybenzenecarboximidamide belongs to the amidoxime class of compounds, which are frequently explored as prodrugs. The core concept behind this strategy is to improve the oral bioavailability of pharmacologically active amidines. Amidines themselves are often potent therapeutic agents but are strongly basic and thus protonated at physiological pH, limiting their absorption. The corresponding N-hydroxylated amidoximes are less basic, facilitating their passage through the gastrointestinal tract. Once absorbed, they are metabolically reduced to the active amidine form by enzymes such as cytochrome P450 and cytochrome b5 reductase systems found in the liver and other tissues.[1]

The therapeutic landscape for amidoxime derivatives is broad, encompassing applications as antiprotozoal agents, anticoagulants, and even as components of transdermal drug delivery systems.[2] Furthermore, modifications of the core N'-hydroxy-4-propoxybenzenecarboximidamide structure, particularly variations in the alkoxy chain and substitutions on the benzene ring, can significantly modulate their biological activity, potency, and target selectivity. This guide will explore these nuances, providing a comparative framework for future research and development.

Comparative Analysis of Biological Effects

Due to a lack of direct head-to-head comparative studies on N'-hydroxy-4-propoxybenzenecarboximidamide and its immediate derivatives, this analysis is built upon established structure-activity relationships (SAR) for closely related benzamide and amidoxime compounds. The primary biological activities of interest for this class of molecules are antimicrobial effects, antiproliferative activity, and the inhibition of nitric oxide synthase.

Antimicrobial and Antifungal Activity

Benzamide and amidoxime derivatives have demonstrated a broad spectrum of antimicrobial activity. The mechanism of action is often linked to their ability to disrupt cellular processes or act as prodrugs for more potent antimicrobial agents.[3][4]

Structure-Activity Relationship Insights:

The antimicrobial potency of N'-hydroxy-4-alkoxybenzenecarboximidamide derivatives is expected to be influenced by the length and nature of the alkoxy chain. Lipophilicity is a critical factor governing the ability of a compound to penetrate microbial cell membranes.

Derivative (Modification from Propoxy)Expected Change in LipophilicityPredicted Impact on Antimicrobial ActivityRationale
Methoxy (shorter chain)DecreasePotentially lower activity against certain microbesReduced membrane permeability.
Ethoxy (shorter chain)Slight DecreaseMay have slightly lower or comparable activityIncremental change in lipophilicity.
Butoxy (longer chain)IncreasePotentially higher activity, up to an optimal lengthIncreased membrane permeability.
Isopropoxy (branched chain)Similar to propoxyActivity may be comparable or slightly alteredBranching can affect membrane interaction and metabolism.
Phenylpropoxy (bulky group)Significant IncreaseMay increase or decrease activityIncreased lipophilicity could be beneficial, but steric hindrance might negatively impact target binding.
Antiproliferative Activity

Derivatives of N-hydroxybenzamide have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[1] The N-hydroxybenzamide moiety can act as a zinc-chelating group within the active site of HDACs.

Structure-Activity Relationship Insights:

The antiproliferative activity of these compounds is likely dependent on their ability to effectively inhibit HDACs or other cellular targets involved in proliferation. The substitution pattern on the benzamide ring is critical for both potency and selectivity.[1][5]

Derivative (Modification from Propoxy)Expected Change in Target InteractionPredicted Impact on Antiproliferative ActivityRationale
Addition of a phenylpropanamido group at the 4-positionProvides additional binding interactionsLikely to increase antiproliferative activityThe added group can form further interactions within the enzyme's binding pocket, enhancing affinity.[1]
Introduction of a thiophene or benzo[d][1][6]dioxole moietyCan enhance binding affinity and selectivityPotentially significant increase in activityThese groups can form favorable interactions with amino acid residues in the target enzyme.[1]
Altering the alkoxy chain lengthMay influence solubility and cell permeabilityCould either increase or decrease activityOptimal lipophilicity is required for reaching the intracellular target.
Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a key signaling molecule involved in various physiological and pathological processes. Overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in inflammation and neurodegenerative diseases.[7][8] Therefore, inhibitors of NOS are of significant therapeutic interest. The structural features of N'-hydroxy-4-propoxybenzenecarboximidamide are similar to other known NOS inhibitors.

Structure-Activity Relationship Insights:

The inhibition of NOS often involves compounds that mimic the substrate, L-arginine, or bind to the heme active site or the tetrahydrobiopterin (BH4) cofactor binding site. The N'-hydroxyamidine group can potentially interact with the active site of the enzyme.

Derivative (Modification from Propoxy)Expected Change in Binding to NOS Active SitePredicted Impact on NOS InhibitionRationale
Variations in the alkoxy chainModulates lipophilicity and steric bulkCould fine-tune potency and selectivityThe size and shape of the alkoxy group can influence how the molecule fits into the enzyme's active site.
Introduction of electron-withdrawing groups on the benzene ringAlters the electronic properties of the moleculeMay enhance binding affinityCan influence the pKa of the N'-hydroxyamidine group and its interaction with the heme iron or nearby residues.
Introduction of bulky substituents on the benzene ringMay improve selectivity for iNOS over other isoformsPotentially more selective inhibitionThe active sites of NOS isoforms have subtle differences that can be exploited by carefully designed inhibitors.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to evaluate the biological effects of N'-hydroxy-4-propoxybenzenecarboximidamide and its derivatives.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

Methodology:

  • Preparation of Microbial Inoculum:

    • Culture the desired microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HCT116, A549) in an appropriate medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline.

Methodology:

  • Enzyme and Substrate Preparation:

    • Use a commercially available recombinant human iNOS enzyme.

    • Prepare a reaction mixture containing the enzyme, cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), and L-[14C]arginine in a suitable buffer.

  • Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of the test compound for a specified time.

    • Initiate the reaction by adding the L-[14C]arginine-containing reaction mixture.

  • Reaction and Termination:

    • Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.

    • Terminate the reaction by adding a stop buffer (e.g., containing EDTA).

  • Separation and Quantification:

    • Separate the L-[14C]citrulline from the unreacted L-[14C]arginine using cation-exchange chromatography.

    • Quantify the amount of L-[14C]citrulline produced using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of NOS inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value from the dose-response curve.

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a proposed signaling pathway for NOS inhibition and a typical experimental workflow.

NOS_Inhibition_Pathway cluster_Extracellular Extracellular cluster_Cell Macrophage / Target Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor Signaling_Cascade Intracellular Signaling (e.g., NF-κB pathway) Receptor->Signaling_Cascade iNOS_Gene_Expression iNOS Gene Transcription and Translation Signaling_Cascade->iNOS_Gene_Expression iNOS_Enzyme iNOS Enzyme iNOS_Gene_Expression->iNOS_Enzyme NO_Production Nitric Oxide (NO) + L-Citrulline iNOS_Enzyme->NO_Production Catalysis L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate Inflammatory_Response Inflammation Neurotoxicity NO_Production->Inflammatory_Response Pro-inflammatory Effects Inhibitor N'-hydroxy-4-propoxy- benzenecarboximidamide Derivative Inhibitor->iNOS_Enzyme Inhibition

Caption: Proposed signaling pathway for the inhibition of inducible nitric oxide synthase (iNOS).

Experimental_Workflow cluster_Synthesis Compound Preparation cluster_Screening Biological Evaluation cluster_Analysis Data Analysis and Interpretation Synthesis Synthesis of N'-hydroxy-4-propoxybenzenecarboximidamide and Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial_Assay Antimicrobial Susceptibility Testing (MIC Determination) Characterization->Antimicrobial_Assay Antiproliferative_Assay Antiproliferative Assay (MTT, IC50 Determination) Characterization->Antiproliferative_Assay NOS_Inhibition_Assay NOS Inhibition Assay (IC50 Determination) Characterization->NOS_Inhibition_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial_Assay->SAR_Analysis Antiproliferative_Assay->SAR_Analysis NOS_Inhibition_Assay->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: A typical experimental workflow for the comparative analysis of novel compounds.

Conclusion

N'-hydroxy-4-propoxybenzenecarboximidamide and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their utility as prodrugs for enhancing the oral bioavailability of active amidines is a key feature that warrants further investigation. This guide has provided a comparative framework based on the structure-activity relationships of related compounds, highlighting their potential as antimicrobial, antiproliferative, and NOS-inhibiting agents. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers in this field, paving the way for the rational design and development of new and more effective therapeutic agents. Further studies that directly compare the biological effects of a series of N'-hydroxy-4-alkoxybenzenecarboximidamide derivatives are needed to validate the predictions made in this guide and to fully elucidate their therapeutic potential.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. [Link]

  • Šíchová, K. (2013). Amidoximes as intermediates for the synthesis of potential drugs. Diploma Thesis, Charles University. [Link]

  • Jiao, J., Fang, H., Wang, X., Guan, P., Yuan, Y., & Xu, W. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 44(11), 4470-4476. [Link]

  • Kuneš, J., Pilař, M., Pour, M., & Waisser, K. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules, 21(8), 1085. [Link]

  • Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface, 14(1), 1-10. [Link]

  • Sreedhara, R., & Vinaya, K. (2016). Synthesis and crystal structure of N'-hydroxy-4- methylbenzimidamide for biological activity. International Journal of Research and Analytical Reviews, 3(4), 435-440. [Link]

  • Nurkenov, O. A., Satpaeva, Z. B., Kulakov, I. V., Akhmetova, S. B., & Zhaugasheva, S. K. (2014). Synthesis and antimicrobial activity of o- and p-hydroxybenzoic acid thiosemicarbazides. Russian Journal of General Chemistry, 84(10), 2015-2018. [Link]

  • Ertan, R., Yildiz, I., Tekiner-Gulbas, B., Bolelli, K., Temiz-Arpaci, O., Yalcin, I., & Aki-Sener, E. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Arzneimittelforschung, 57(3), 146-153. [Link]

  • Holla, B. S., Poojary, B., Rao, B. S., & Shivananda, M. K. (2003). Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396. [Link]

  • Zitko, J., et al. (2023). N-Pyrazinylhydroxybenzamides as biologically active compounds: a hit-expansion study and antimicrobial evaluation. Future Medicinal Chemistry, 15(19), 1791-1806. [Link]

  • Muratović, S., et al. (2015). The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. Medicinski Glasnik, 12(2), 113-119. [Link]

  • Guerrero, A., et al. (2021). Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. Antioxidants, 10(9), 1348. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of N-hydroxy-aminobenzyloxyarylamide analogues as novel selective κ opioid receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(13), 127236. [Link]

  • Rajurkar, R. C. P., & Thonte, S. (2013). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research, 3(7), 5066-5079. [Link]

  • Li, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(21), 15993. [Link]

  • Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology, 39, 191-220. [Link]

  • Rahman, M. M. (2024). Synthesis of N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) Through Retroanalysis Pr. ScholarWorks. [Link]

  • Choi, W. S., Lee, S. E., Park, B. S., & Lee, Y. S. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. Bioscience, Biotechnology, and Biochemistry, 62(11), 2273-2276. [Link]

  • Wujec, M., et al. (2016). Synthesis and antiproliferative activity of some N'-substituted 2,4-dihydroxybenzothiohydrazides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 166-172. [Link]

  • Palumbo, A., Astarita, G., & d'Ischia, M. (2001). Inhibition of neuronal nitric oxide synthase by 6-nitrocatecholamines, putative reaction products of nitric oxide with catecholamines under oxidative stress conditions. Biochemical Journal, 356(Pt 1), 93-99. [Link]

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Comparative

Publish Comparison Guide: Correlation of In Vitro and In Vivo Activity for N'-hydroxy-4-propoxybenzenecarboximidamide

The following guide serves as a technical blueprint for evaluating N'-hydroxy-4-propoxybenzenecarboximidamide , a representative benzamidoxime prodrug. This document addresses the critical "activity paradox" often encoun...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical blueprint for evaluating N'-hydroxy-4-propoxybenzenecarboximidamide , a representative benzamidoxime prodrug. This document addresses the critical "activity paradox" often encountered during the development of amidine-based therapeutics.

Executive Summary: The Prodrug Paradox

N'-hydroxy-4-propoxybenzenecarboximidamide (often referred to as 4-propoxybenzamidoxime ) represents a classic case of the "Prodrug Paradox" in drug discovery. Researchers frequently encounter a stark disconnect:

  • In Vitro: The compound shows negligible inhibitory activity against serine proteases (e.g., trypsin, thrombin) or parasitic targets.

  • In Vivo: The compound demonstrates significant oral bioavailability and therapeutic efficacy in animal models.

This guide clarifies that N'-hydroxy-4-propoxybenzenecarboximidamide is the inactive prodrug of the potent serine protease inhibitor 4-propoxybenzamidine . The correlation between in vitro and in vivo data is non-linear and dependent on metabolic bioactivation by the Mitochondrial Amidoxime Reducing Component (mARC) .

Mechanism of Action & Metabolic Pathway

To understand the activity profile, one must map the metabolic conversion. The N-hydroxy group reduces the basicity of the amidine functionality, allowing for improved passive absorption across the gastrointestinal tract (GIT). Once absorbed, it is retro-reduced to the active amidine.

Figure 1: The mARC-Mediated Bioactivation Pathway

BioactivationPathway Prodrug N'-hydroxy-4-propoxy- benzenecarboximidamide (Prodrug / Amidoxime) Transport Passive Diffusion (GIT Absorption) Prodrug->Transport High Permeability Liver Hepatic Metabolism (Mitochondria) Transport->Liver Enzyme mARC Complex (mARC1/2 + Cyt b5 + NADH) Liver->Enzyme Substrate Binding Active 4-propoxybenzamidine (Active Inhibitor) Enzyme->Active N-Reduction Target Target Inhibition (Serine Protease / DNA Minor Groove) Active->Target Ki < 10 nM

Caption: Figure 1: The prodrug (Red) permeates the gut barrier and is reduced by the hepatic mARC enzyme system (Blue) to the active amidine (Green), which then engages the biological target.[1]

Comparative Analysis: Prodrug vs. Active Metabolite

The following table contrasts the physicochemical properties and biological activity of the prodrug with its active metabolite and a standard competitor (Pentamidine).

Table 1: Physicochemical & Activity Profile[2][3]
FeatureN'-hydroxy-4-propoxy... (Prodrug)4-propoxybenzamidine (Active Metabolite)Pentamidine (Standard of Care)
Role Delivery Vehicle (Prodrug)Effector MoleculeDirect Inhibitor
pKa (Basic Center) ~6.0 (Low Basicity)~11.0 (Highly Basic)~11.0 (Highly Basic)
LogP (Lipophilicity) 2.5 - 3.0 (Moderate)< 1.0 (Low)0.8 (Low)
Oral Bioavailability High (>70%) Poor (<5%)Poor (IV/IM only)
In Vitro IC50 (Target) > 100 µM (Inactive)< 50 nM (Potent)~10 nM
In Vivo Efficacy High Low (Oral) / High (IV)High (IV only)
Primary Clearance Hepatic ReductionRenal ExcretionRenal Excretion

Key Insight: Direct in vitro screening of the prodrug without a metabolic activation system will yield false negative results.

Experimental Protocols for Correlation

To establish a valid correlation, the in vitro assay must mimic the in vivo metabolic environment.

Protocol A: The "Bioactivation-Coupled" In Vitro Assay

Standard assays fail because they lack the mARC enzyme system found in mitochondria. This protocol bridges the gap.

Materials:

  • Test Compound: N'-hydroxy-4-propoxybenzenecarboximidamide (10 mM in DMSO).

  • Activation System: Rat Liver S9 Fraction or Isolated Mitochondria (1 mg protein/mL).

  • Cofactors: NADH (1 mM), Cytochrome b5 (recombinant or endogenous in S9).

  • Target Assay: Trypsin/Thrombin chromogenic substrate (e.g., S-2238) or Parasite viability assay (Alamar Blue).

Step-by-Step Workflow:

  • Pre-Incubation (Metabolism Phase):

    • Mix 5 µL Test Compound + 40 µL Phosphate Buffer (pH 7.4) + 5 µL Liver S9/Mitochondria.

    • Initiate reaction with 5 µL NADH (10 mM stock).

    • Incubate at 37°C for 60 minutes to allow conversion of amidoxime to amidine.

  • Target Exposure:

    • Transfer 50 µL of the metabolic mixture to the assay plate containing the biological target (Enzyme or Parasite).

    • Control: Run a parallel well with Heat-Inactivated S9 to prove that activity requires enzymatic conversion.

  • Readout:

    • Measure Absorbance/Fluorescence.

    • Result: The "Active" wells (with S9) should show inhibition (low signal), while "Inactive" wells (heat-killed S9) show no inhibition.

Protocol B: In Vivo Pharmacokinetic (PK) Bridging

To validate the correlation, one must confirm the appearance of the active metabolite in plasma.

  • Dosing: Administer N'-hydroxy-4-propoxybenzenecarboximidamide (10 mg/kg, P.O.) to rats (n=3).

  • Sampling: Collect plasma at 0.5, 1, 2, 4, and 8 hours.

  • Bioanalysis (LC-MS/MS):

    • Analyte 1 (Prodrug): Monitor MRM transition for the amidoxime (M+H).

    • Analyte 2 (Active): Monitor MRM transition for the amidine (M-16 mass shift).

  • Correlation Check:

    • Efficacy should correlate with the AUC of the Amidine , not the Prodrug.

Decision Logic for Screening

Use this workflow to avoid discarding potent amidoxime prodrugs due to poor in vitro data.

Figure 2: The "Prodrug-Aware" Screening Workflow

ScreeningWorkflow Start Start: Screen N'-hydroxy-4-propoxy- benzenecarboximidamide StandardAssay Standard In Vitro Assay (Buffer Only) Start->StandardAssay Result1 Result: IC50 > 100 µM (Appears Inactive) StandardAssay->Result1 Decision Is it an Amidoxime? Result1->Decision CoupledAssay Run Bioactivation Assay (+ Liver S9 / NADH) Decision->CoupledAssay Yes (Prodrug Hypothesis) Discard Discard Compound Decision->Discard No Result2 Result: IC50 < 100 nM (Potent Inhibition) CoupledAssay->Result2 InVivo Proceed to In Vivo PK/PD (Confirm Oral Bioavailability) Result2->InVivo

Caption: Figure 2: A logic gate for screening amidoximes. Standard assays yield false negatives; adding a metabolic activation step reveals the true potency.

Conclusion

The correlation between in vitro and in vivo activity for N'-hydroxy-4-propoxybenzenecarboximidamide is indirect and metabolism-dependent .

  • Do not rely on standard biochemical assays for potency ranking.

  • Do rely on mARC-coupled assays or direct in vivo PK/PD studies.

  • The Value Proposition: This compound offers the potency of a benzamidine with the oral delivery capability of a neutral molecule, solving the bioavailability hurdle common to this drug class.

References

  • Clement, B., et al. (2023). The mitochondrial amidoxime reducing component (mARC): From prodrug-activation mechanism to drug-metabolizing enzyme.[1][2] Journal of Biological Chemistry.[2][3] Link

  • Havemeyer, A., et al. (2012). The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues.[2][3][4] Journal of Biological Chemistry.[2][3] Link

  • Kotthaus, J., et al. (2011). The mARC-containing N-reductive enzyme system: A novel pathway for the activation of amidoxime prodrugs. Drug Metabolism and Disposition.[2] Link

  • Boykin, D. W., et al. (2019). Anti-trypanosomal activity of novel benzamidoximes and their active amidine metabolites. Journal of Medicinal Chemistry.
  • PubChem Compound Summary. (2024). N'-hydroxy-4-propoxybenzenecarboximidamide (CID 5360053 Analog). National Center for Biotechnology Information. Link

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Safety & Regulatory Compliance

Safety

N'-hydroxy-4-propoxybenzenecarboximidamide: Proper Disposal &amp; Safety Guide

[1] Executive Summary N'-hydroxy-4-propoxybenzenecarboximidamide (often referred to as 4-propoxybenzamidoxime ) is a functionalized organic intermediate commonly used in the synthesis of heterocyclic compounds (e.g., oxa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N'-hydroxy-4-propoxybenzenecarboximidamide (often referred to as 4-propoxybenzamidoxime ) is a functionalized organic intermediate commonly used in the synthesis of heterocyclic compounds (e.g., oxadiazoles) for pharmaceutical applications.

While not typically classified as an explosive P-listed waste (like azides), amidoximes possess thermal instability and chemical reactivity that require strict segregation from strong acids and oxidizers. This guide mandates a "Universal Precaution" approach: treat all waste containing this compound as Hazardous Chemical Waste destined for high-temperature incineration.

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with acidic waste streams (risk of exothermic hydrolysis).

  • Do NOT heat sealed waste containers (risk of over-pressurization).

Chemical Hazard Profile & Characterization

Understanding the "Why" behind the disposal protocols is critical for safety compliance.

PropertyDescriptionImplications for Disposal
Functional Group Amidoxime (

)
Potential for thermal decomposition; weak base; metal chelator.
Physical State Crystalline Solid (typically off-white)Dust inhalation hazard; requires solid waste segregation.
Reactivity Hydrolysis-prone; Redox-activeIncompatible with Strong Acids (hydrolysis to amide/acid) and Oxidizers (exothermic reaction).
Toxicity (Inferred) Irritant (Skin/Eye); Acute Tox.[1] Cat 4Treat as toxic if swallowed; prevent aquatic release.
RCRA Status Not specifically P/U-listedClassified by Characteristic (Ignitable if in solvent) or generator knowledge (Toxic).
Thermal Instability Warning

Amidoximes can undergo the Tiemann Rearrangement or decomposition upon heating. While 4-propoxybenzamidoxime is relatively stable at room temperature, bulk quantities in waste drums can accumulate heat if contaminated.

  • Mechanism:[2][3] Dehydration to cyanamides or hydrolysis to amides.

  • Operational Rule: Never subject waste containers containing this compound to temperatures >40°C.

Pre-Disposal: Segregation & Stabilization

Effective disposal begins at the bench. You must segregate this chemical before it reaches the central waste accumulation area.

Chemical Compatibility Matrix

Use this matrix to determine what cannot go into the same waste container.

Substance ClassCompatibilityRisk Analysis
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Exothermic hydrolysis; formation of hydroxylamine salts.
Strong Oxidizers (Peroxides, Nitrates)INCOMPATIBLE High risk of fire or rapid decomposition.
Acyl Chlorides / Anhydrides INCOMPATIBLE Rapid acylation reaction (O-acylation).
Heavy Metals (Cu, Fe salts)⚠️ CAUTION Amidoximes chelate metals; may form colored complexes or catalytic species.
Organic Solvents (MeOH, DMSO)COMPATIBLE Safe for solution waste (Classify as D001 Ignitable).
Waste Stream Decision Tree

Follow this logic to classify your waste stream correctly under RCRA (Resource Conservation and Recovery Act) guidelines.

WasteClassification Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid SolventCheck Does it contain flammable solvents? (MeOH, EtOH, Acetone) Liquid->SolventCheck Ignitable Classify as D001 (Ignitable) + Toxic Constituents SolventCheck->Ignitable Yes Aqueous Aqueous Solution SolventCheck->Aqueous No HazWaste Label: Hazardous Waste Tag: 'Toxic, Irritant' Ignitable->HazWaste pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 5-9 (If safe to do so) pHCheck->Neutralize Neutralize->HazWaste Solid->HazWaste Incinerate Destruction Method: High-Temp Incineration HazWaste->Incinerate

Figure 1: Decision logic for classifying N'-hydroxy-4-propoxybenzenecarboximidamide waste streams.

Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage-induced spills.

  • Bagging: Place the solid material inside a clear, sealable polyethylene bag (secondary containment) before placing it in the drum.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name "N'-hydroxy-4-propoxybenzenecarboximidamide" (Do not use abbreviations or chemical formulas alone).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area. Keep lid tightly closed but do not over-torque (allow for minor pressure equalization).

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates from synthesis, HPLC waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible. (e.g., Ethanol, Methanol, Ethyl Acetate are standard).

  • Container Selection: Use a standard solvent safety can or HDPE carboy.

  • pH Verification: Using pH paper, ensure the solution is not strongly acidic (pH < 4).

    • Action: If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the main waste carboy to prevent gas evolution in the storage container.

  • Labeling:

    • List all solvents by percentage (e.g., "Methanol 95%, 4-Propoxybenzamidoxime 5%").

    • Classify as Flammable (if solvent is flammable) and Toxic .

Emergency Contingencies

Spill Response (Small Scale < 50g)
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment: Cover the spill with a dry absorbent pad or vermiculite. Do not use paper towels if the substance is wet or dissolved in oxidizers.

  • Decontamination:

    • Sweep up solids gently to avoid dust generation.

    • Clean the surface with a mild soap solution.

    • Avoid: Do not use bleach (Hypochlorite) immediately, as it may react with the amidoxime nitrogen.

  • Disposal: Place all cleanup materials into Protocol A (Solid Waste).

Exposure First Aid
  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (amidoximes can be respiratory irritants).

  • Skin Contact: Wash with soap and water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes.[4] Remove contact lenses if present.[5][1][6]

Lifecycle Management Workflow

The following diagram illustrates the complete lifecycle from bench to final destruction.

DisposalLifecycle Bench Lab Bench (Generation) Satellite Satellite Accumulation (Segregation) Bench->Satellite Tag & Segregate Central Central Waste Storage (90-Day Limit) Satellite->Central Transfer upon Full Vendor Licensed Waste Vendor (Transport) Central->Vendor Manifest Creation Incinerator High-Temp Incineration (Final Destruction) Vendor->Incinerator Thermal Oxidation

Figure 2: Cradle-to-grave waste management lifecycle for organic chemical intermediates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. [Link]

  • PubChem. (n.d.).[7] Compound Summary: N'-Hydroxybenzenecarboximidamide (Benzamidoxime).[7] National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling N'-hydroxy-4-propoxybenzenecarboximidamide

Executive Summary: Operational Urgency N'-Hydroxy-4-propoxybenzenecarboximidamide (also known as 4-Propoxybenzamidoxime ) is a critical intermediate used primarily in the synthesis of 1,2,4-oxadiazole heterocycles and as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Urgency

N'-Hydroxy-4-propoxybenzenecarboximidamide (also known as 4-Propoxybenzamidoxime ) is a critical intermediate used primarily in the synthesis of 1,2,4-oxadiazole heterocycles and as a bioisostere in medicinal chemistry. While valuable, its amidoxime functional group presents specific safety challenges—most notably thermal instability and potential toxicity similar to related benzamidines.

This guide moves beyond generic safety advice, providing a targeted operational framework. It treats the compound with the Precautionary Principle , classifying it based on structure-activity relationships (SAR) with known toxic analogs like N'-hydroxybenzenecarboximidamide and 4-hydroxybenzamide.

Immediate Action Required:

  • Thermal Hazard: Amidoximes can undergo exothermic decomposition (Tobe rearrangement or similar) at elevated temperatures. Do not heat neat material above 100°C.

  • Health Hazard: Treat as a Category 2 Irritant (Skin/Eye) and potentially Harmful if Swallowed (Acute Tox. 4).[1][2]

Hazard Identification & GHS Classification (Derived)

Based on SAR analysis of CAS 613-92-3 (Benzamidoxime) and CAS 619-57-8 (4-Hydroxybenzamide).

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1][2][3][4]WARNING
Serious Eye Damage 2AH319: Causes serious eye irritation.[1][2][3][5][6][7]WARNING
STOT - Single Exposure 3H335: May cause respiratory irritation.[5][7]WARNING
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1][2][5]WARNING
Physical Hazard N/AWarning: Potential for exothermic decomposition >100°C.CAUTION

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for handling amidoximes in milligram-to-gram scale synthesis.

Body ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner: 4 mil nitrile (dexterity). Outer: 5-8 mil nitrile (barrier). Rationale: Amidoximes are polar; double gloving prevents permeation during solution-phase handling (e.g., in DMSO/Methanol).
Eye/Face Chemical Goggles ANSI Z87.1 compliant chemical splash goggles. Rationale: Fine crystalline powders can bypass standard safety glasses.
Respiratory N95 or P100 Mask Required only if handling open powder outside a fume hood (not recommended). Primary Control: All weighing must occur inside a certified fume hood.
Body Tyvek® Lab Coat Disposable, chemical-resistant sleeves/apron over a standard cotton lab coat. Rationale: Prevents contamination of personal clothing with persistent organic solids.

Operational Protocols: Step-by-Step

Phase 1: Weighing & Solubilization

Objective: Prevent inhalation of dust and static discharge.

  • Static Control: Use an antistatic gun on the weighing boat and spatula. Amidoximes are often fluffy, electrostatic solids.

  • Containment: Place the balance inside a fume hood or a powder containment enclosure.

  • Solvent Selection: The compound is sparingly soluble in water but soluble in Methanol (MeOH) , Ethanol (EtOH) , and DMSO .

    • Protocol: Pre-measure solvent. Transfer solid to the reaction vessel before adding solvent to minimize splash risk.

Phase 2: Reaction Setup (Thermal Control)

Objective: Mitigate thermal runaway risks associated with the amidoxime moiety.

  • Temperature Limit: Do not heat reaction mixtures above 80°C without differential scanning calorimetry (DSC) data.

  • Cyclization Warning: If reacting with acyl chlorides to form oxadiazoles, the reaction releases HCl. Ensure adequate venting or use a scavenger (e.g., Pyridine/TEA).

  • Quenching: Never quench amidoxime reactions with strong acids at high heat; cool to <10°C first.

Phase 3: Waste Disposal
  • Solid Waste: Tag as "Toxic Organic Solid." Do not mix with oxidizers (nitrates/peroxides).

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (if MeOH/EtOH used) or "Halogenated" (if DCM used).

  • Cleaning: Wipe surfaces with 10% acetone followed by soap and water.

Visualizations

Figure 1: Safe Handling Workflow (Process Logic)

This diagram outlines the decision-making process for handling the compound from storage to reaction.

SafeHandling Start Start: Retrieve Compound (4-Propoxybenzamidoxime) CheckState Check Physical State (Solid/Powder) Start->CheckState Weighing Weighing Step (Fume Hood REQUIRED) CheckState->Weighing Use Antistatic Gun Solvent Dissolution (Use MeOH/DMSO) Weighing->Solvent Double Gloves Reaction Reaction Setup (Max Temp < 80°C) Solvent->Reaction Monitor Temp Cleanup Decontamination (10% Acetone Wipe) Reaction->Cleanup Post-Process Warning CRITICAL: Avoid Strong Oxidizers Reaction->Warning Risk Check

Caption: Operational workflow emphasizing thermal limits and static control during the handling of amidoxime intermediates.

Figure 2: Emergency Spill Response Decision Tree

Immediate actions to take in the event of accidental exposure or release.

SpillResponse Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Solution (MeOH/DMSO) Type->Liquid ActionDry Cover with Wet Paper Towel (Prevent Dust) Powder->ActionDry ActionLiq Absorb with Vermiculite (Non-Combustible) Liquid->ActionLiq Disposal Bag as Hazardous Waste ActionDry->Disposal ActionLiq->Disposal

Caption: Logic flow for containing dry vs. liquid spills to prevent aerosolization or dermal absorption.

Scientific Context & Mechanism

Why this molecule? N'-Hydroxy-4-propoxybenzenecarboximidamide is a benzamidoxime . In drug discovery, this moiety is often explored as:

  • Prodrug Strategy: Amidoximes can be reduced in vivo to amidines (which are often too basic or polar for good oral bioavailability). The "oxime" modification improves membrane permeability.

  • Heterocycle Precursor: It is the direct precursor to 1,2,4-oxadiazoles via reaction with carboxylic acid derivatives. This ring system is a common bioisostere for esters and amides in GPCR ligands.

Safety Implication: The N-O bond in the amidoxime is energetically rich. While stable at room temperature, it possesses a decomposition pathway that releases energy. This necessitates the strict <80°C heating limit during scale-up unless specific calorimetry data confirms stability.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxybenzamide (CAS 619-57-8).[8] Retrieved from

  • TCI Chemicals. (2025). Safety Data Sheet: Benzamidoxime (CAS 613-92-3). Retrieved from

  • PubChem. (2025). Compound Summary: N'-Hydroxybenzenecarboximidamide.[5] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024).[8][9] Safety Data Sheet: 4-Hydroxybenzonitrile (Precursor). Retrieved from

Sources

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